L-Selenomethionine
説明
This compound has been reported in Brassica oleracea, Allium sativum, and other organisms with data available.
This compound is the amino acid methionine with selenium substituting for the sulphur moiety. Methionine is an essential amino acid in humans, whereas selenium is a free-radical scavenging anti-oxidant, essential for the protection of various tissues from the damages of lipid peroxidation. As a trace mineral that is toxic in high doses, selenium is a cofactor for glutathione peroxidase, an anti-oxidant enzyme that neutralizes hydrogen peroxide. this compound is considered a safe, efficacious form of selenium and is readily bioavailable. Selenium may be chemoprotective for certain cancers, particularly prostate cancer. (NCI04)
SELENOMETHIONINE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1973 and has 8 investigational indications.
特性
IUPAC Name |
(2S)-2-amino-4-methylselanylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2Se/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFAYQIBOAGBLC-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Se]CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Se]CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046824 | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Powder; [Sigma-Aldrich MSDS], Solid | |
| Record name | Seleno-L-methionine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
3211-76-5 | |
| Record name | L-Selenomethionine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3211-76-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Selenomethionine [USAN] | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003211765 | |
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| Record name | Selenomethionine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11142 | |
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| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Selenomethionine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760370 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Selenium-L-methionine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SELENOMETHIONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/964MRK2PEL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
275 °C | |
| Record name | Selenomethionine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003966 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
L-Selenomethionine: A Comprehensive Technical Guide on its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Selenomethionine (SeMet) is a naturally occurring selenoamino acid, an analog of the essential amino acid L-methionine where a selenium atom replaces the sulfur atom.[1][2] It is the predominant form of selenium found in dietary sources such as Brazil nuts, grains, legumes, and soybeans.[2][3] As a key organoselenium compound, this compound serves as a primary vehicle for selenium in the food chain and is a crucial component in nutritional supplements.[1][2] Its ability to be nonspecifically incorporated into proteins in place of methionine makes it a vital tool in structural biology, particularly for X-ray crystallography and mass spectrometry studies.[2][4] Furthermore, this compound is a precursor for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid, which is a critical component of the active site of various functional selenoproteins, including the antioxidant enzyme glutathione peroxidase.[5][6][7] This guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies for this compound.
Chemical and Physical Properties
This compound presents as a white to off-white or light yellow crystalline solid or powder.[8][9][10] It is soluble in water, slightly soluble in methanol, and can be sensitive to high temperatures and extreme pH levels.[1][9]
Quantitative Data Summary
The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| IUPAC Name | (2S)-2-amino-4-methylselanylbutanoic acid | [9][11] |
| Synonyms | SeMet, Seleno-L-methionine, L-(+)-Selenomethionine | [5][11] |
| CAS Number | 3211-76-5 | [8][11] |
| Molecular Formula | C5H11NO2Se | [8][11] |
| Molecular Weight | 196.11 g/mol | [8][12] |
| Exact Mass | 196.99550 Da | [10][11] |
| Appearance | White to off-white crystalline solid/powder | [8][9] |
| Melting Point | 265-267 °C (decomposes) | [9][13][14] |
| Solubility | Soluble in water (50 mg/mL); Slightly soluble in methanol | [3][8][9] |
| Specific Rotation [α]D | +18° to +20° (c=0.5, 2mol/L HCl) | [10][14] |
| pKa (Predicted) | 2.26 ± 0.10 | [8] |
| PubChem CID | 105024 | [7][11] |
| ChEBI ID | CHEBI:30021 | [11] |
| SMILES | C[Se]CC--INVALID-LINK--N | [1][7] |
Molecular Structure
This compound is the L-enantiomer of selenomethionine. Structurally, it is characterized by a central alpha-carbon bonded to an amino group, a carboxyl group, a hydrogen atom, and a side chain containing a selenomethyl group (-CH2-CH2-Se-CH3). The presence of the selenium atom is fundamental to its unique biochemical properties and its utility in structural biology.
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves the reaction of L-homoserine lactone hydrochloride with a methyl selenide source.[8][15]
Methodology:
-
Preparation of Reactants: Under a nitrogen atmosphere, L-homoserine lactone hydrochloride (e.g., 13.75 g) is dissolved in N,N-dimethylformamide (DMF) (e.g., 40 mL).[8][15] In a separate vessel, sodium methyl selenide is prepared. This can be achieved by reacting selenium powder with a reducing agent like hydrazine hydrate in a sodium hydroxide solution, followed by methylation with a reagent such as dimethyl sulfate.[16][17] Alternatively, methyl selenate (e.g., 15.2 g) is dissolved in DMF (e.g., 20 mL).[8][15]
-
Reaction: The methyl selenide solution is slowly added to the dissolved L-homoserine lactone hydrochloride. The mixture is then heated and refluxed for approximately 2 hours.[8][15]
-
Precipitation: After the reaction is complete, the mixture is cooled, and the pH is adjusted to approximately 6.0 using an aqueous acetic acid solution. This causes a white solid, this compound, to precipitate.[8][15]
-
Purification: The crude solid is collected and purified by recrystallization from a mixed solvent system, typically water and ethanol, to yield pure this compound.[8][15] This process can achieve a chemical purity and enantiomeric excess of over 99%.[15]
References
- 1. CAS 3211-76-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Selenomethionine - Wikipedia [en.wikipedia.org]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scbt.com [scbt.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. L-(+)-Selenomethionine, Antioxidant agent (CAS 3211-76-5) | Abcam [abcam.com]
- 8. This compound | 3211-76-5 [chemicalbook.com]
- 9. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]
- 10. jk-sci.com [jk-sci.com]
- 11. This compound | C5H11NO2Se | CID 105024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Dthis compound | C5H11NO2Se | CID 15103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound | 3211-76-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 15. This compound synthesis - chemicalbook [chemicalbook.com]
- 16. Preparation method for selenomethionine - Eureka | Patsnap [eureka.patsnap.com]
- 17. CN106220539A - A kind of preparation method of selenomethionine - Google Patents [patents.google.com]
L-Selenomethionine Biological Incorporation: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
L-selenomethionine (L-SeMet), a naturally occurring selenoamino acid, is a primary dietary source of selenium and a crucial tool in structural biology. Its structural analogy to L-methionine enables its non-specific incorporation into the proteome, a process of significant interest in various research and development fields. This technical guide provides an in-depth exploration of the biological incorporation pathway of L-SeMet, detailing the molecular mechanisms from cellular uptake to its final integration into proteins. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual diagrams of the key pathways and workflows to provide a comprehensive understanding of this fundamental biological process.
Introduction
Selenium is an essential micronutrient critical for human health, primarily exerting its biological functions through its incorporation into selenoproteins as the 21st amino acid, selenocysteine (Sec).[1] Sec is co-translationally inserted into proteins through a unique mechanism involving the recoding of a UGA stop codon.[1] However, the most common dietary form of selenium, this compound, follows a different metabolic route.[1] Its structural similarity to L-methionine allows it to be utilized by the cellular machinery that handles methionine, leading to its non-specific incorporation into proteins in place of methionine.[2] This characteristic is not only a key physiological process for selenium storage and metabolism but also a powerful technique in structural biology, where the anomalous signal from the incorporated selenium atom is used to solve the phase problem in X-ray crystallography.[3][4] Understanding the intricacies of the L-SeMet incorporation pathway is therefore crucial for advancements in biochemistry, nutrition, and drug development.[2]
The Biological Incorporation Pathway of this compound
The journey of L-SeMet from the extracellular environment to its integration into a polypeptide chain involves three primary stages: cellular uptake, metabolic activation, and incorporation during protein synthesis.
Cellular Uptake
This compound and L-methionine share the same active transport systems for cellular entry.[5][6] This competitive uptake means that the efficiency of L-SeMet incorporation is significantly influenced by the extracellular concentration of L-methionine.[2] Studies in various cell lines and organisms have demonstrated this competitive inhibition, highlighting the importance of controlling methionine levels in experimental setups designed to label proteins with L-SeMet.[2][7]
Metabolic Activation and Fate
Once inside the cell, L-SeMet is recognized by methionyl-tRNA synthetase (MetRS), the same enzyme responsible for activating L-methionine for protein synthesis.[2][8] The enzyme catalyzes the ligation of L-SeMet to the corresponding methionine tRNA (tRNAMet), forming selenomethionyl-tRNAMet (SeMet-tRNAMet).[2] This charged tRNA is then available for use by the ribosome during the translation process.
Beyond its direct incorporation into proteins, L-SeMet can also be metabolized through other pathways. It can be converted to selenocysteine (Sec) via the trans-selenation pathway, thus contributing to the synthesis of functional selenoproteins.[9] Additionally, L-SeMet can be catabolized by enzymes like methionine γ-lyase, leading to the production of methylselenol and other selenium metabolites.[2]
Incorporation into Proteins
During the elongation phase of protein synthesis, SeMet-tRNAMet is delivered to the ribosome. The ribosomal machinery does not distinguish between SeMet-tRNAMet and methionyl-tRNAMet, leading to the stochastic incorporation of L-SeMet at codons that specify methionine (AUG).[2] The efficiency of this incorporation is directly dependent on the intracellular ratio of L-SeMet to L-methionine and the kinetic parameters of methionyl-tRNA synthetase for both substrates.[2][4]
Quantitative Data on this compound Incorporation
The efficiency of L-SeMet incorporation is a critical parameter for both physiological studies and structural biology applications. It is influenced by the expression system, culture conditions, and the relative concentrations of L-SeMet and L-methionine.
Table 1: Efficiency of this compound Incorporation in Various Expression Systems
| Expression System | Strain/Cell Line | L-SeMet Concentration (mg/L) | Methionine Concentration (mg/L) | Incorporation Efficiency (%) | Reference(s) |
| Escherichia coli | B834(DE3) (Met auxotroph) | 125 | 10 | >90 | [7] |
| Escherichia coli | B834(DE3) (Met auxotroph) | 50 | 0 (after depletion) | >90 | [1] |
| Lactococcus lactis | NZ9000 | Not specified | 0 (after medium change) | >90 | [10] |
| Saccharomyces cerevisiae | Wild-type | Not specified | 0 (in defined medium) | >98 | [11][12][13] |
| Saccharomyces cerevisiae | sam1Δ sam2Δ | 125 (0.5 mM) | 0 | 95 | [14] |
| Insect Cells (Hi5) | - | 160 | 0 (after depletion) | 75 | [15] |
| Mammalian Cells | HEK293 | 60 | 0 (after depletion) | >90 | [3] |
| Mammalian Cells | HEK293 | Not specified | Not specified | >84 | [9][16] |
Table 2: Effect of this compound Concentration on Incorporation and Yield in Mammalian Cells (HEK293)
| L-SeMet Concentration (mg/L) | Methionine Depletion Time (h) | Incorporation Efficiency (%) | Relative Protein Yield (%) | Reference(s) |
| 20 | 12 | ~70 | ~85 | [3] |
| 40 | 12 | ~85 | ~75 | [3] |
| 60 | 12 | >90 | ~60-80 | [3] |
| 80 | 12 | >90 | ~50 | [3] |
Optimal conditions highlighted in bold.
Table 3: Kinetic Parameters of Methionyl-tRNA Synthetase
| Substrate | Enzyme Source | Km (μM) | Vmax (relative) | Reference(s) |
| L-Methionine | Ipomoea tricolor | Lower affinity | 1 | [17] |
| This compound | Ipomoea tricolor | Higher affinity | 2 | [17] |
Note: A direct comparison of kinetic parameters for methionyl-tRNA synthetase with methionine and selenomethionine is not widely available in the literature. The data from Ipomoea tricolor suggests that while the enzyme has a higher affinity for methionine, the maximum velocity of the reaction is greater with selenomethionine.
Experimental Protocols
Detailed methodologies are crucial for the successful application of L-SeMet labeling in research. The following protocols provide step-by-step instructions for key experiments.
Protocol for Metabolic Labeling of Recombinant Proteins with this compound in E. coli (Methionine Auxotroph)
This protocol is adapted for methionine auxotrophic strains like E. coli B834(DE3).[1]
Materials:
-
E. coli B834(DE3) strain transformed with the expression vector
-
Minimal medium (e.g., M9)
-
L-methionine solution (50 mg/mL)
-
This compound solution (50 mg/mL)
-
Appropriate antibiotic
-
Inducer (e.g., IPTG)
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[18]
-
Main Culture Growth: Add the overnight culture to 1 L of minimal medium containing 50 µg/mL L-methionine and antibiotics. Grow at the optimal temperature for your protein until the OD600 reaches approximately 1.0.[18]
-
Methionine Starvation: Centrifuge the cell culture at 4000 rpm for 10 minutes at 4°C. Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[18]
-
This compound Addition: Add 50 µg/mL of this compound to the culture. Incubate for an additional 30 minutes at 37°C.[18]
-
Induction of Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue the culture for the optimal duration for your protein (typically 2-12 hours).[18]
-
Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -80°C or processed immediately for protein purification.[18]
Protocol for Metabolic Labeling of Secreted Proteins with this compound in Mammalian Cells
This protocol is optimized for high-efficiency labeling in adherent mammalian cell cultures, such as HEK293 cells.[3][19]
Materials:
-
Adherent mammalian cells (e.g., HEK293) grown to 80-90% confluency
-
Dulbecco's Modified Eagle Medium (DMEM), methionine-free
-
Fetal Bovine Serum (FBS), dialyzed
-
This compound solution
-
Phosphate-Buffered Saline (PBS), sterile
Procedure:
-
Methionine Depletion: Aspirate the growth medium from the confluent cell monolayer. Gently wash the cells once with sterile PBS. Add methionine-free DMEM supplemented with 10% dialyzed FBS. Incubate the cells for 12 hours in a standard cell culture incubator.[3][19]
-
This compound Labeling: After the 12-hour depletion period, replace the methionine-free medium with fresh methionine-free DMEM supplemented with 60 mg/L this compound and 10% dialyzed FBS.[3][19]
-
Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the conditioned medium containing the secreted SeMet-labeled protein.[3][19]
-
Protein Purification: Clarify the medium by centrifugation to remove cells and debris. Proceed with the established purification protocol for your protein of interest (e.g., affinity chromatography).[3][19]
Protocol for Quantifying this compound Incorporation by Mass Spectrometry
Mass spectrometry is the definitive method to quantify the extent of L-SeMet incorporation.[20][21]
Materials:
-
Purified native (unlabeled) and SeMet-labeled protein samples
-
Trypsin (sequencing grade)
-
Denaturation buffer (e.g., 8 M urea or 6 M guanidinium HCl)
-
Reducing agent (e.g., DTT)
-
Alkylating agent (e.g., iodoacetamide)
-
MALDI-TOF or LC-MS/MS instrument
Procedure:
-
Sample Preparation: Prepare equal amounts of purified native and SeMet-labeled protein.
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the denaturation buffer with a reducing agent. Then, alkylate the cysteine residues with an alkylating agent.
-
Proteolytic Digestion: Perform an in-solution or in-gel tryptic digest of the proteins.[20]
-
Mass Spectrometry Analysis: Analyze the resulting peptide mixture by MALDI-TOF or LC-MS/MS.[20][21]
-
Data Analysis: Search the MS/MS data against the protein sequence database. Identify peptides containing methionine and their corresponding selenomethionine-containing counterparts. The mass difference between a peptide containing methionine and one with selenomethionine is approximately 47.95 Da. The relative intensities of the isotopic envelopes for the methionine- and selenomethionine-containing peptides are used to calculate the incorporation efficiency.[19][21]
Visualizing the Pathways and Workflows
Diagrams are provided to visually summarize the biological pathways and experimental workflows described in this guide.
Caption: Cellular uptake and metabolic pathways of this compound.
Caption: Experimental workflow for this compound labeling and analysis.
Conclusion
The biological incorporation of this compound is a fundamental process with significant implications for both selenium physiology and biotechnology. Its non-specific substitution for L-methionine provides a crucial mechanism for selenium storage and metabolism, while simultaneously offering a powerful tool for protein structure determination via X-ray crystallography.[2] A thorough understanding of the entire pathway, from cellular uptake and metabolic activation to translational incorporation, is essential for researchers in the fields of biochemistry, nutrition, and drug development. The methodologies and data presented in this technical guide provide a comprehensive resource to facilitate further research and application of this compound in these critical areas.
References
- 1. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redesigning methionyl‐tRNA synthetase for β‐methionine activity with adaptive landscape flattening and experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timothyspringer.org [timothyspringer.org]
- 6. pro.unibz.it [pro.unibz.it]
- 7. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mechanism of action of methionyl-tRNA synthetase. 3. Ion requirements and kinetic parameters of the ATP-PPi exchange and methionine-transfer reactions catalyzed by the native and trypsin-modified enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Production and characterization of fully selenomethionine-labeled Saccharomyces cerevisiae. | Semantic Scholar [semanticscholar.org]
- 14. Blocking S-adenosylmethionine synthesis in yeast allows selenomethionine incorporation and multiwavelength anomalous dispersion phasing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Interactions of Methionine and Selenomethionine with Methionine Adenosyltransferase and Ethylene-generating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis, Purification, and Application of L-Selenomethionine for Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of L-Selenomethionine (L-SeMet), a critical reagent in modern life sciences research. It details both chemical and biological synthesis routes, purification protocols, and its primary application in the metabolic labeling of proteins for structural biology.
Introduction to this compound
This compound is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[1][2] This structural similarity allows it to be recognized by cellular machinery and incorporated into proteins in place of methionine.[1][3] This characteristic is invaluable in structural biology, particularly for X-ray crystallography. The presence of the selenium heavy atom facilitates the solution of the phase problem using techniques like Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD), streamlining the determination of novel protein structures.[4][5] Beyond this, L-SeMet serves as a primary dietary source of selenium, an essential micronutrient.[1][6]
Synthesis of this compound
This compound can be produced for research purposes through direct chemical synthesis or through biological systems.
Chemical Synthesis
Several chemical routes for synthesizing L-SeMet have been developed, often aiming for high yield and stereochemical purity.[7][8] A common and effective method involves the reaction of an L-homoserine derivative with a methylseleno source.
One well-documented method starts from L-Homoserine lactone hydrochloride and sodium methyl selenide.[9] This approach achieves high yield and purity.[9] Another patented method describes starting from L-methionine, converting it to L-α-amino-γ-butyrolactone hydrobromate, and then reacting it with sodium methyl selenide.[7][8]
Experimental Protocol: Synthesis from L-Homoserine Lactone Hydrochloride [9] This protocol outlines a representative chemical synthesis of this compound.
-
Reaction Setup: Under a nitrogen atmosphere, dissolve 13.75 g of α-amino-γ-butyrolactone hydrochloride in 40 mL of N,N-dimethylformamide (DMF).
-
Reagent Addition: In a separate flask, dissolve 15.2 g of sodium methyl selenate in 20 mL of DMF. Slowly add this solution to the first mixture.
-
Reaction: Heat the combined mixture and reflux for 2 hours.
-
Precipitation: After the reaction is complete, cool the solution and adjust the pH to 6.0 using an aqueous acetic acid solution. A white solid, this compound, will precipitate.
-
Purification: Collect the solid and perform recrystallization using a mixed solvent of water and ethanol to obtain the purified product.
Table 1: Comparison of Chemical Synthesis Methods
| Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
|---|---|---|---|---|
| L-Homoserine lactone hydrochloride | Sodium methyl selenate, DMF | 72.11% | >99% chemical, >99% e.e. | [9] |
| L-Methionine | Dimethyl carbonate, HBr, Se, Hydrazine hydrate, NaBH₄ | 80-85% | Not specified | [8] |
| [75Se] elemental selenium | (Details proprietary) | >80% (radiochemical) | >99% (chemical, radiochemical, optical) |[10] |
Biosynthesis
Biosynthesis is primarily used to produce selenium-enriched yeast, which serves as a nutritional supplement. In this process, yeast, typically Saccharomyces cerevisiae, is cultivated in a selenium-enriched medium.[6][11] The yeast metabolizes the inorganic selenium (e.g., sodium selenite) and incorporates it into organic molecules, with this compound being the predominant form.[6][11][12] This biotransformation results in a product with high bioavailability.[11][13] Commercial selenium-enriched yeast can contain up to 90% of its selenium content as L-SeMet.[14]
Experimental Protocol: Preparation of Selenium-Enriched Yeast [11]
-
Seed Culture: Prepare a seed culture medium containing tryptone (20.0 g/L), glucose (20.0 g/L), and yeast extract (10.0 g/L).
-
Fermentation Medium: Prepare the main fermentation medium with glucose (20.0 g/L), yeast extract (10.0 g/L), NH₄Cl (4.0 g/L), MgSO₄·7H₂O (7.0 g/L), and KH₂PO₄ (2.4 g/L).
-
Cultivation: Grow Saccharomyces cerevisiae in a fermenter. During the controlled batch fermentation process, incrementally add a selenium source (e.g., sodium selenite) to the culture.
-
Harvesting: After the desired fermentation period (e.g., 48 hours), harvest the yeast cells. The resulting yeast biomass is rich in organically bound selenium, primarily this compound.
Purification and Quality Control
Purification of Chemically Synthesized this compound
-
Recrystallization: This is a standard method for purifying the crude product from chemical synthesis. A mixed solvent system, such as water and ethanol, is effective for recrystallizing L-SeMet.[9][15] The crude product is dissolved in hot water, filtered, and then ethanol is added to the filtrate to induce the precipitation of pure this compound as the solution cools.[15]
-
Enzymatic Resolution: Chemical synthesis often produces a racemic mixture (Dthis compound). To obtain the pure L-enantiomer, enzymatic resolution can be employed. This involves acetylating the DL-mixture to get N-acetyl-Dthis compound, followed by selective deacetylation of the L-form using an aminoacylase enzyme.[15] The resulting L-SeMet can then be separated from the remaining N-acetyl-D-selenomethionine.[15]
Analytical Methods and Quality Control
-
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and separating it from related compounds or its oxidized form, selenomethionine oxide.[10][16][17][18] Reversed-phase HPLC with fluorescence or mass spectrometry detection is commonly used for quantification.[10][16]
-
Mass Spectrometry (MS): When L-SeMet is incorporated into proteins, mass spectrometry is the definitive method to confirm and quantify the level of incorporation.[1][4] Electrospray ionization (ESI-MS) or MALDI-TOF can measure the mass shift in the intact protein; each substitution of methionine by selenomethionine increases the protein's mass by approximately 47.9 Da.[4]
Application in Research: Metabolic Labeling of Proteins
The most prominent research application of L-SeMet is the production of selenomethionyl-labeled proteins for structural analysis.[3][4][19] This is achieved by exploiting the protein synthesis machinery of host expression systems.
Principle of Incorporation
The key to successful labeling is to inhibit the host cell's endogenous methionine biosynthesis pathway, forcing it to use the exogenously supplied L-SeMet for protein translation.[4] In prokaryotic systems like E. coli, this is often achieved by using a methionine auxotrophic strain or by adding a cocktail of amino acids that inhibit the enzymes of the methionine synthesis pathway.[20][21]
Experimental Protocols: Metabolic Labeling
Protocol for Labeling in E. coli [4][20][21]
-
Starter Culture: Inoculate a single colony of an E. coli strain (e.g., Rosetta) harboring the expression plasmid into M9 minimal medium. Grow overnight at 37°C.
-
Main Culture: Inoculate 1L of M9 minimal media with the overnight culture. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.5 - 0.6.
-
Inhibition: To inhibit methionine biosynthesis, add a specific amino acid mix (typically lysine, phenylalanine, threonine, isoleucine, leucine, and valine).
-
Labeling: After 15 minutes, add 60-120 mg of this compound powder to the culture.
-
Induction: Continue to grow the culture for another 15 minutes, then induce protein expression by adding IPTG (e.g., to a final concentration of 0.5-1 mM).
-
Harvest: Grow the culture for the optimal duration for the protein of interest (e.g., overnight at 18°C). Harvest the cells by centrifugation and store the pellet at -80°C.
Protocol for Labeling in Mammalian Cells (e.g., HEK293) [1][4]
-
Cell Culture: Grow cells expressing the protein of interest to 80-90% confluency in standard medium (e.g., DMEM with 10% FBS).
-
Methionine Depletion: Gently wash the cells with sterile PBS and replace the standard medium with methionine-free DMEM. Incubate for 12 hours.
-
Labeling: Replace the medium with fresh methionine-free DMEM supplemented with this compound (e.g., 60 mg/L) and 10% dialyzed fetal bovine serum.
-
Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the cells (for intracellular proteins) or the conditioned medium (for secreted proteins) for purification.
Purification of SeMet-Labeled Proteins
SeMet-labeled proteins can often be purified using the same protocols as their native counterparts, but care must be taken as they can be more susceptible to oxidation.[4]
-
Affinity Chromatography: This is a highly effective first step, especially for tagged proteins (e.g., His-tagged proteins using Ni-NTA resin).[19][22] The protein is bound to the resin and then eluted with a competitor like imidazole.[19]
-
Ion-Exchange Chromatography (IEX): IEX separates proteins based on their net surface charge.[23][24] It is a valuable intermediate purification step.
-
Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is an excellent final "polishing" step to separate the protein of interest from aggregates and other contaminants based on size.[19]
Table 2: Typical Buffer Compositions for His-Tag Affinity Purification [19]
| Buffer Type | Composition | Purpose |
|---|---|---|
| Lysis Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, lysozyme, DNase I | Cell disruption and initial binding to resin |
| Wash Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT | Removal of non-specifically bound proteins |
| Elution Buffer | 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT | Elution of the target His-tagged protein |
Note: The presence of a reducing agent like DTT is recommended in all buffers to prevent oxidation of the selenium atom.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. L-(+)-Selenomethionine - LKT Labs [lktlabs.com]
- 3. Selenomethionine - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 6. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 7. Preparation method for selenomethionine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CN106220539A - A kind of preparation method of selenomethionine - Google Patents [patents.google.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. Fast chemical synthesis of [75Se]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. en.angelyeast.com [en.angelyeast.com]
- 13. wearefeel.com [wearefeel.com]
- 14. researchgate.net [researchgate.net]
- 15. CN101671704A - Method for preparing this compound by using enzyme separation method - Google Patents [patents.google.com]
- 16. An improved HPLC method for the investigation of this compound metabolism in rat gut contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 18. mdpi.com [mdpi.com]
- 19. benchchem.com [benchchem.com]
- 20. Crystallization of and selenomethionine phasing strategy for a SETMAR–DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 21. timothyspringer.org [timothyspringer.org]
- 22. Purification, crystallization and preliminary X-ray diffraction data from selenomethionine glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. lcms.cz [lcms.cz]
- 24. harvardapparatus.com [harvardapparatus.com]
L-Selenomethionine: A Technical Guide to its Antioxidant Activity and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
L-Selenomethionine (L-SeMet), a naturally occurring organoselenium compound, is a pivotal dietary source of selenium.[1] Its significance in cellular defense against oxidative stress is well-documented, stemming from a dual mechanism of action.[2][3] L-SeMet not only directly scavenges reactive oxygen species (ROS) but also serves as a crucial precursor for the synthesis of various selenoproteins, which are potent enzymatic antioxidants.[1][2] This technical guide provides an in-depth exploration of the antioxidant properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, presenting experimental protocols for its evaluation, and illustrating the involved signaling pathways and workflows.
Mechanisms of Antioxidant Action
This compound exerts its protective effects against oxidative stress through several interconnected mechanisms:
-
Direct Radical Scavenging: The selenide motif within L-SeMet's structure allows it to directly interact with and neutralize harmful free radicals.[2] This intrinsic reactivity makes it an effective scavenger of various reactive oxygen species.[4]
-
Incorporation into Selenoproteins: L-SeMet serves as a primary precursor for the synthesis of selenocysteine (Sec), the 21st proteinogenic amino acid.[5] Sec is a critical component of the active site of numerous antioxidant enzymes known as selenoproteins.[5] Key selenoproteins in the antioxidant defense system include:
-
Glutathione Peroxidases (GPxs): These enzymes catalyze the reduction of hydrogen peroxide and organic hydroperoxides, thereby protecting cells from oxidative damage.[3][6] L-SeMet supplementation has been shown to increase GPx activity.[3][7]
-
Thioredoxin Reductases (TrxRs): These enzymes are essential for maintaining the reduced state of thioredoxin, which in turn regulates a multitude of cellular redox processes.[8]
-
-
Activation of the Nrf2-ARE Signaling Pathway: this compound has been demonstrated to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[8][9] Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1).[10] Upon exposure to oxidative stress or in the presence of activators like L-SeMet, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9] In the nucleus, Nrf2 binds to the ARE, leading to the transcriptional upregulation of a suite of antioxidant and detoxification genes, including those encoding for GPx, SOD, and CAT.[3][8][11]
Quantitative Data on Antioxidant Effects
The following tables summarize quantitative data from various studies investigating the antioxidant effects of this compound.
Table 1: Effect of this compound on Antioxidant Enzyme Activity
| Enzyme | Model System | L-SeMet Concentration/Dose | Change in Activity | Reference |
| Glutathione Peroxidase (GPx) | H9c2 cardiac myoblasts | ≥10 µM (24h) | Dose-dependent increase | [12] |
| Glutathione Peroxidase (GPx) | Rat liver, kidneys, heart | Oral administration (21 days) | 80%, 74%, 35% increase respectively | |
| Superoxide Dismutase (SOD) | Mouse liver | T-2 toxin-induced injury model | Upregulated expression | [3] |
| Catalase (CAT) | Mouse liver | T-2 toxin-induced injury model | Upregulated expression | [3] |
| Thioredoxin Reductase (TrxR) | IPEC-J2 cells | ZEN-induced oxidative stress model | Significantly increased | [8] |
Table 2: Effect of this compound on Oxidative Stress Markers
| Marker | Model System | L-SeMet Concentration/Dose | Change in Level | Reference |
| Reactive Oxygen Species (ROS) | IPEC-J2 cells | 50 ng/mL (with 20 µg/mL ZEN) | Significantly decreased | [8] |
| Malondialdehyde (MDA) | Rat heart and kidneys | Oral administration (14 days) | 40-60% decrease | |
| Malondialdehyde (MDA) | Rooster plasma, liver, kidney, testis | 0.5 mg/kg Se supplementation | Significantly reduced | [13] |
| Total Antioxidant Capacity (T-AOC) | IPEC-J2 cells | ZEN-induced oxidative stress model | Significantly increased | [8] |
Experimental Protocols
In Vitro Antioxidant Activity Assays
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.[1][14]
Materials:
-
DPPH stock solution (e.g., 0.1 mM in methanol)
-
This compound stock solution
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol or other suitable solvent
-
96-well microplate
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare a series of dilutions of L-SeMet and the positive control in the chosen solvent.
-
In a 96-well plate, add a specific volume of the sample or standard solution to each well (e.g., 100 µL).
-
Add the DPPH working solution to each well (e.g., 100 µL).
-
Prepare a blank control containing the solvent instead of the sample.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[1]
-
Measure the absorbance at 517 nm.[1]
-
Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).[1]
This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.[1][15]
Materials:
-
ABTS stock solution (e.g., 7 mM in water)
-
Potassium persulfate solution (e.g., 2.45 mM in water)
-
This compound stock solution
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate-buffered saline (PBS) for dilution
-
96-well microplate or spectrophotometer cuvettes
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare the ABTS•+ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]
-
Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.[1]
-
Prepare a series of dilutions of L-SeMet and the positive control.
-
Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution (e.g., 10 µL sample + 190 µL ABTS•+ solution).
-
Prepare a blank control containing the solvent instead of the sample.
-
Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[1]
-
Measure the absorbance at 734 nm.[1]
-
Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[1]
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of a compound to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in the presence of a free radical generator.[16][17]
Materials:
-
Adherent cells (e.g., HepG2)
-
Black 96-well microplate with a clear bottom
-
DCFH-DA solution
-
This compound stock solution
-
Positive control (e.g., Quercetin)
-
Free radical initiator (e.g., AAPH or TBHP)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate at an appropriate density and allow them to adhere overnight.
-
Remove the culture medium and treat the cells with various concentrations of L-SeMet or the positive control for a specific duration (e.g., 1 hour).
-
Wash the cells with PBS and then add the DCFH-DA solution. Incubate to allow the probe to be taken up by the cells.
-
Remove the DCFH-DA solution, wash the cells, and add the free radical initiator solution to induce ROS generation.[1]
-
Immediately place the plate in a fluorescence reader and measure the fluorescence emission (typically at ~535 nm) with excitation at ~485 nm every 5 minutes for 1 hour.[1]
-
Calculate the area under the curve (AUC) for the fluorescence kinetics.
-
The Cellular Antioxidant Activity is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the AUC for the sample and ∫CA is the AUC for the control.[1]
Measurement of Antioxidant Enzyme Activity
GPx activity is often measured indirectly by a coupled reaction with glutathione reductase (GR). The oxidation of NADPH to NADP+ is monitored by the decrease in absorbance at 340 nm.[12]
Materials:
-
Cell or tissue lysates
-
Reaction buffer (e.g., 50 mM sodium phosphate buffer, pH 7.4, 5 mM EDTA)
-
Glutathione (GSH)
-
Glutathione Reductase (GR)
-
NADPH
-
Substrate (e.g., tert-butyl hydroperoxide)
-
Spectrophotometer or microplate reader
Protocol:
-
Prepare cell or tissue lysates.
-
In a cuvette or microplate well, combine the reaction buffer, GSH, GR, and NADPH.
-
Add the cell or tissue lysate to the mixture.
-
Initiate the reaction by adding the substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculate GPx activity based on the rate of NADPH oxidation.
Measurement of Lipid Peroxidation (Malondialdehyde - MDA)
MDA is a common marker of lipid peroxidation and can be measured using the thiobarbituric acid reactive substances (TBARS) assay.
Materials:
-
Cell or tissue homogenates
-
Thiobarbituric acid (TBA) solution
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT) to prevent further oxidation
-
Spectrophotometer or fluorescence detector
Protocol:
-
Homogenize the cell or tissue sample.
-
Add TCA to precipitate proteins.
-
Centrifuge and collect the supernatant.
-
Add TBA solution to the supernatant and heat (e.g., 95°C for 60 minutes).
-
Cool the samples and measure the absorbance (e.g., at 532 nm) or fluorescence of the MDA-TBA adduct.
-
Quantify MDA levels using a standard curve.
Visualizations
Caption: Core antioxidant mechanisms of this compound.
Caption: L-SeMet activation of the Keap1-Nrf2-ARE pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Selenium-Dependent Antioxidant Enzymes: Actions and Properties of Selenoproteins | MDPI [mdpi.com]
- 6. The antioxidant role of selenium and seleno-compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selenium-Enriched Foods Are More Effective at Increasing Glutathione Peroxidase (GPx) Activity Compared with Selenomethionine: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dthis compound Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Assessing the Efficacy of Dietary Selenomethionine Supplementation in the Setting of Cardiac Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Dietary supplementation with selenomethionine enhances antioxidant capacity and selenoprotein gene expression in layer breeder roosters - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Review on in vivo and in vitro methods evaluation of antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. kamiyabiomedical.com [kamiyabiomedical.com]
- 17. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
An In-depth Technical Guide to Natural Sources of L-Selenomethionine for Laboratory Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary natural sources of L-selenomethionine (L-SeMet), with a focus on its production, extraction, and quantification for laboratory use. It is intended to serve as a practical resource for researchers requiring high-purity L-SeMet for applications such as protein structure determination, nutritional studies, and drug development.
Introduction to this compound
This compound is a naturally occurring amino acid where a selenium atom replaces the sulfur atom of methionine.[1] It is the predominant form of selenium found in many dietary sources, including Brazil nuts, cereal grains, soybeans, and legumes.[2] In biological systems, L-SeMet is readily absorbed and can be nonspecifically incorporated into proteins in place of methionine.[2][3] This characteristic makes it an invaluable tool in structural biology, particularly for X-ray crystallography, where the incorporated selenium can be used for single- and multiple-wavelength anomalous dispersion (SAD and MAD) phasing to solve protein structures.[4]
For laboratory applications, a consistent and high-purity source of L-SeMet is critical. While it can be found in various plants, the concentration is highly dependent on the selenium content of the soil, making them an unreliable source.[5] Consequently, selenium-enriched yeast, primarily Saccharomyces cerevisiae, has emerged as the most reliable and widely used natural source for producing substantial quantities of L-SeMet.[3]
Primary Natural Source: Selenium-Enriched Yeast
Saccharomyces cerevisiae is highly effective at absorbing inorganic selenium (e.g., sodium selenite) from a growth medium and metabolically converting it into organic forms, predominantly this compound.[6] The yeast cells incorporate the selenium into their proteome, making them a rich and bioavailable source of L-SeMet.[3][7]
The production of selenium-enriched yeast is a controlled fermentation process.[8] A specific yeast strain is selected for its ability to accumulate high levels of organic selenium. The yeast is cultured in a nutrient-rich medium, and an inorganic selenium source is gradually added.[6] The timing and amount of selenium added are critical; too little results in low incorporation, while too much can be toxic and inhibit yeast growth.[6]
Key Advantages of Yeast as a Source:
-
High Yield: Yeast can accumulate significant concentrations of L-SeMet.
-
Consistency: Controlled fermentation processes ensure batch-to-batch reliability.[6]
-
Bioavailability: L-SeMet produced in yeast is in a highly bioavailable organic form.[1]
Quantitative Data: this compound Content
The concentration of this compound in selenium-enriched yeast can vary depending on the yeast strain and production process. The following tables summarize reported quantitative data from various studies and commercial sources.
Table 1: this compound and Total Selenium Content in S. cerevisiae
| Yeast Strain / Product | L-SeMet Concentration (µg/g) | Total Se Concentration (µg/g) | L-SeMet as % of Total Se | Reference |
| Studied Yeast Material | 3256.9 ± 217.4 | 2064.6 ± 45.4 | ~63.9% | [9][10] |
| Isolate S18 | 2655 (ppm) | Not specified | Not specified | |
| Alkosel®R397 | > 1200 (ppm) | 2000 - 2400 (ppm) | ~60% | [8] |
| Hiyeast Product | > 2000 (ppm) | 2000 - 3000 (ppm) | ~60% | [6] |
| Fully Labeled Yeast | Up to 4940 | Not specified | >98% (of Met replaced) | [4] |
Table 2: this compound Content in Other Natural Sources
| Source | Typical Se Concentration | Notes | Reference |
| Green Tea Infusion | 12.5–17.3 µg/L | L-SeMet and its oxide corresponded to 46–63% of total extracted Se. | [11] |
| Brazil Nuts | Highest among dietary sources | Highly variable depending on soil content. | [5] |
| Cereal Grains, Soybeans | Variable | Depends on soil selenium levels. | [2] |
Experimental Protocols
This section provides detailed methodologies for the production of selenium-enriched yeast and the subsequent extraction and quantification of this compound.
This protocol is adapted from methodologies for producing fully SeMet-labeled yeast for structural biology applications.[4][12]
1. Media Preparation:
- Minimal Medium (SC-Met): Prepare a standard Synthetic Complete (SC) medium lacking methionine. For 1 liter, use 6.7 g Yeast Nitrogen Base without amino acids, 20 g glucose, and the appropriate amino acid drop-out mix lacking methionine.
- This compound Stock Solution: Prepare a 100 mM stock solution of this compound in sterile water and filter-sterilize.
- Additives: To limit oxidative stress, the medium can be supplemented with ascorbic acid and a minimal amount of cysteine (e.g., 5 µg/L).[4]
2. Yeast Culture and Labeling:
- Inoculate a 5 mL starter culture of SC-Met medium with the desired S. cerevisiae strain (e.g., BY4741). Grow overnight at 30°C with shaking.
- Use the starter culture to inoculate a larger volume (e.g., 1 L) of SC-Met medium to an initial OD₆₀₀ of ~0.1.
- Grow the culture at 30°C with vigorous shaking (250 rpm).
- When the culture reaches mid-log phase (OD₆₀₀ of 0.8-1.0), add the sterile L-SeMet stock solution to a final concentration of 50-100 mg/L.
- Continue to grow the culture for several hours (e.g., 4-6 hours) to allow for the incorporation of L-SeMet into newly synthesized proteins.
3. Harvesting:
- Harvest the yeast cells by centrifugation at 5,000 x g for 10 minutes at 4°C.
- Wash the cell pellet twice with cold sterile water.
- The resulting cell pellet can be used immediately for extraction or stored at -80°C.
To quantify L-SeMet or purify it for use, it must first be liberated from the yeast proteins. This is typically achieved through acid or enzymatic hydrolysis.[9][13]
Method A: Acid Hydrolysis [9][10]
1. Materials:
- 6 M Hydrochloric Acid (HCl)
- Lyophilized selenium-enriched yeast powder
- Heating block or oven
2. Procedure:
- Weigh approximately 100-200 mg of lyophilized yeast into a hydrolysis tube.
- Add 5-10 mL of 6 M HCl.
- Seal the tube under a nitrogen or argon atmosphere to prevent oxidation.
- Heat at 110°C for 24 hours.
- After cooling, neutralize the hydrolysate with NaOH.
- Filter the resulting solution through a 0.22 µm filter to remove particulate matter. The filtrate is now ready for analysis.
- Note: Acid hydrolysis can lead to some degradation of L-SeMet. It liberates approximately 81% of the total selenium.[10]
Method B: Ultrasound-Assisted Enzymatic Hydrolysis [13]
1. Materials:
- Protease XIV from Streptomyces griseus
- 0.1 M Tris-HCl buffer, pH 7.5
- Ultrasonic bath
- Centrifuge
2. Procedure:
- Prepare a 10 mg/mL solution of Protease XIV in 0.1 M Tris-HCl buffer. This solvent was shown to yield a spike recovery of 102.3%.[13]
- Weigh approximately 0.2 g of the yeast sample into a centrifuge tube.
- Add 5 g of the Protease XIV solution.
- Sonicate the mixture in an ultrasonic bath at 37°C for 1 hour.
- Centrifuge the mixture at 8,000 rpm for 10 minutes. Collect the supernatant.
- Add another 5 g of the enzyme solution to the pellet and repeat the extraction process.
- Combine the supernatants from both extractions and filter through a 0.2 µm membrane. The sample is now ready for analysis.
- Note: This method is milder than acid hydrolysis and can achieve high recovery rates (e.g., 97.9%).[13]
High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) or inductively coupled plasma mass spectrometry (ICP-MS) is the standard for accurate quantification.[9][11]
1. Instrumentation and Conditions (Example using HPLC-ICP-MS):
- HPLC System: A standard HPLC system with a suitable column. For separating L-SeMet from its oxidative products, a zwitterionic HILIC stationary phase can be effective.[11]
- Mobile Phase: An example mobile phase is Methanol/Water (85/15, v/v).[11]
- ICP-MS System: An ICP-MS instrument tuned for selenium detection (m/z 78 or 82).
- Standard: A certified this compound reference standard is required for calibration.[14][15]
2. Procedure:
- Prepare a calibration curve using the L-SeMet reference standard at several concentrations.
- Inject the prepared yeast hydrolysate (from Protocol 2) into the HPLC system.
- The L-SeMet is separated from other components on the column and flows into the ICP-MS.
- The ICP-MS atomizes and ionizes the sample, and the mass spectrometer detects the selenium ions.
- Quantify the L-SeMet in the sample by comparing the peak area from the selenium chromatogram to the calibration curve. Species-specific isotope dilution can be used for the most precise results.[9][10]
Mandatory Visualizations
The following diagrams illustrate the key workflows described in this guide.
Caption: Workflow for L-SeMet production and extraction from yeast.
Caption: Analytical workflow for L-SeMet quantification by HPLC-ICP-MS.
References
- 1. caringsunshine.com [caringsunshine.com]
- 2. Selenomethionine - Wikipedia [en.wikipedia.org]
- 3. gnosisbylesaffre.com [gnosisbylesaffre.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. xtendlife.com [xtendlife.com]
- 6. hiyeast.com [hiyeast.com]
- 7. en.angelyeast.com [en.angelyeast.com]
- 8. Selenium yeast production | Engormix [en.engormix.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determination of methionine and selenomethionine in selenium-enriched yeast by species-specific isotope dilution with liquid chromatography-mass spectrometry and inductively coupled plasma mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical Problems in Separation of Selenomethionine and Its Oxidative Product in HILIC HPLC | MDPI [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 15. Preparation and certification of natural and 82Se-labelled selenomethionine reference materials - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
The Metabolic Odyssey of L-Selenomethionine in Mammalian Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Selenomethionine (SeMet), a naturally occurring selenoamino acid, is a primary dietary source of the essential micronutrient selenium.[1] Its structural similarity to the sulfur-containing amino acid L-methionine allows it to be readily absorbed and utilized by mammalian cells.[2] This guide provides a comprehensive technical overview of the metabolic fate of this compound within mammalian cells, detailing its journey from cellular uptake to its ultimate roles in protein synthesis and as a precursor for other vital selenocompounds. This document is intended to serve as a resource for researchers, scientists, and professionals in drug development, offering insights into the intricate pathways that govern selenium homeostasis and function.
Cellular Uptake and Initial Metabolism
This compound enters mammalian cells utilizing the same transport systems as L-methionine.[3] Once inside the cell, it enters the methionine metabolic pathway, where it can follow one of two primary fates: direct incorporation into proteins or conversion to other selenocompounds via the trans-sulfuration pathway.[1][4] The competition between this compound and L-methionine for these metabolic routes is a critical factor influencing its ultimate biological effects.[4]
Incorporation into Proteins
A significant portion of intracellular this compound is non-specifically incorporated into proteins in place of methionine.[1][5] This process is initiated by methionyl-tRNA synthetase, which recognizes and charges both L-methionine and this compound to their corresponding tRNA molecules (tRNAMet).[1] The resulting Selenomethionyl-tRNAMet is then utilized by the ribosomal machinery during protein translation, leading to the random substitution of methionine residues with selenomethionine.[1] This incorporation serves as a storage form of selenium in the body, with the selenium being released as the proteins are turned over.[6][7]
The efficiency of this compound incorporation can be substantial. Studies in mammalian cell cultures have shown that supplementation with SeMet can lead to over 84% incorporation in place of methionine.[8] Mass spectrometry analysis of proteins expressed in cell-free systems has confirmed over 95% substitution of methionine with selenomethionine.[9]
The Trans-sulfuration Pathway: A Gateway to Selenocysteine and Beyond
This compound that is not incorporated into proteins can be metabolized through the trans-sulfuration pathway, a crucial route for the synthesis of other essential sulfur and selenium-containing molecules.[4][10] This pathway facilitates the conversion of this compound into L-selenocysteine (Sec), the 21st proteinogenic amino acid, which is the form of selenium found at the active site of most selenoproteins.[11][12]
The key steps in this metabolic conversion are as follows:
-
Formation of S-adenosyl-L-selenomethionine (Se-AdoMet): this compound is first converted to Se-AdoMet by the enzyme methionine adenosyltransferase.[13]
-
Transmethylation and Formation of S-adenosyl-L-selenohomocysteine (Se-AdoHcy): Se-AdoMet participates in methylation reactions, donating its methyl group and forming Se-AdoHcy.[13]
-
Hydrolysis to L-Selenohomocysteine (SeHcy): Se-AdoHcy is then hydrolyzed to L-Selenohomocysteine.[4]
-
Conversion to Selenocysteine: L-Selenohomocysteine can be converted to L-selenocysteine.[4][14]
The selenocysteine synthesized through this pathway is then available for the highly regulated process of selenoprotein synthesis, where it is incorporated in response to a UGA codon, which normally signals translation termination.[12][15]
Quantitative Data on this compound Metabolism
The following tables summarize quantitative data from various studies on the metabolism of this compound in mammalian systems.
Table 1: Incorporation of this compound into Proteins
| Cell/System Type | SeMet Supplementation | % SeMet Incorporation | Reference |
| Mammalian Culture | Not specified | >84% | [8] |
| E. coli cell-free system | Not specified | >95% | [9] |
| Chang Liver Cells | 75Se-labeled SeMet | ~90% of incorporated 75Se remains as SeMet | [16] |
Table 2: Conversion of this compound to L-Selenocysteine
| Cell/System Type | SeMet Supplementation | % of Incorporated 75Se as SeCys | Reference |
| Chang Liver Cells | 75Se-labeled SeMet | <10% | [16] |
Table 3: Bioavailability and Excretion of this compound
| Organism | Supplementation | Absorption Rate | Urinary Excretion (% of dose at week 2) | Reference |
| Humans | 200 µg/d Se as SeMet | ~97% | 27% | [17][18] |
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the metabolic fate of this compound.
Cell Culture and Radiolabeling
-
Cell Lines: Chang liver cells, mouse myoblasts, and human fibroblasts have been utilized to study SeMet metabolism.[16]
-
Culture Conditions: Cells are typically cultured in standard media (e.g., DMEM, EMEM) supplemented with fetal bovine serum.[19]
-
Radiolabeling: To trace the metabolic fate of SeMet, cells are often incubated with 75Se-labeled this compound.[16] This allows for the tracking of selenium as it is incorporated into proteins and converted to other metabolites.
Analysis of Protein Incorporation
-
Protein Hydrolysis: Following incubation with radiolabeled SeMet, cellular proteins are harvested and subjected to acid hydrolysis to break them down into their constituent amino acids.[16]
-
Chromatographic Separation: The resulting amino acid hydrolysates are then analyzed by chromatography (e.g., ion-exchange chromatography) to separate and quantify the amount of 75Se present as SeMet and SeCys.[16]
Selenium Speciation Analysis
-
Sample Preparation: Biological samples (cells, tissues, urine) are processed to extract selenium-containing compounds.
-
HPLC-ICP-MS: High-performance liquid chromatography (HPLC) coupled with inductively coupled plasma mass spectrometry (ICP-MS) is a powerful technique for separating and quantifying different selenium species, such as SeMet, SeCys, and selenosugars.[20]
Genetically Encoded Fluorescent Probes
-
Principle: A genetically encoded fluorescent methionine oxidation probe can be used to measure the extent of SeMet incorporation into cellular proteins in living cells.[8]
-
Methodology: Cells are transfected with a plasmid encoding the fluorescent probe. The fluorescence properties of the probe change upon oxidation, and since SeMet is more readily oxidized than Met, the change in fluorescence can be correlated with the level of SeMet incorporation.[8] This method allows for single-cell analysis and high-throughput screening.[8]
Visualizing the Metabolic Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key metabolic pathways and experimental workflows described in this guide.
Metabolic Fate of this compound
Caption: Metabolic pathways of this compound in mammalian cells.
Experimental Workflow for Studying SeMet Incorporation
Caption: Workflow for analyzing this compound incorporation.
Conclusion
The metabolism of this compound in mammalian cells is a multifaceted process with significant implications for selenium homeostasis, antioxidant defense, and overall cellular function. Its ability to be nonspecifically incorporated into proteins provides a reversible storage mechanism for selenium, while its conversion to selenocysteine via the trans-sulfuration pathway is essential for the synthesis of functionally active selenoproteins. Understanding these intricate metabolic pathways is crucial for researchers and clinicians working on selenium supplementation strategies, drug development, and the elucidation of selenium's role in health and disease. The methodologies and data presented in this guide offer a foundational resource for further investigation into this vital area of nutritional biochemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Trans-sulfuration Pathway Seleno-amino Acids Are Mediators of Selenomethionine Toxicity in Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selenomethionine - Wikipedia [en.wikipedia.org]
- 6. Selenomethionine: a review of its nutritional significance, metabolism and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The nutritional significance, metabolism and toxicology of selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenomethionine incorporation in proteins of individual mammalian cells determined with a genetically encoded fluorescent sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selenomethionine incorporation into a protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Transsulfuration pathway - Wikipedia [en.wikipedia.org]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Selenocysteine - Wikipedia [en.wikipedia.org]
- 13. Metabolism, cellular actions, and cytotoxicity of selenomethionine in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. L-Selenohomocysteine: one-step synthesis from this compound and kinetic analysis as substrate for methionine synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mechanism and regulation of selenoprotein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolism of selenomethionine and effects of interacting compounds by mammalian cells in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Selenium Kinetics in Humans Change Following 2 Years of Supplementation With Selenomethionine [frontiersin.org]
- 18. Long-term supplementation with selenate and selenomethionine: urinary excretion by New Zealand women | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Evaluation of Selenomethionine Entrapped in Nanoparticles for Oral Supplementation Using In Vitro, Ex Vivo and In Vivo Models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic pathway for selenium in the body: speciation by HPLC-ICP MS with enriched Se - PubMed [pubmed.ncbi.nlm.nih.gov]
The Heavy Atom's Legacy: An In-depth Technical Guide to L-Selenomethionine in Structural Biology
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The introduction of L-selenomethionine (L-SeMet) into protein X-ray crystallography marked a paradigm shift in structural biology, providing a robust and widely applicable solution to the formidable "phase problem." By replacing methionine residues with their selenium-containing counterpart, researchers gained the ability to introduce heavy atoms with unique X-ray scattering properties into proteins with minimal structural perturbation. This guide delves into the discovery, history, and core principles of this compound's use, offering detailed experimental protocols, quantitative data, and visual workflows to empower researchers in their structural determination endeavors. The anomalous scattering signal from selenium atoms, harnessed through Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing, has been instrumental in elucidating the three-dimensional structures of countless proteins, thereby accelerating advancements in both fundamental biological understanding and rational drug design.
Discovery and Historical Context: A New Phase in Crystallography
The journey of this compound in protein crystallography is intrinsically linked to the development of methods to overcome the phase problem, a central challenge in converting X-ray diffraction patterns into a three-dimensional electron density map. While the concept of anomalous scattering had been understood for decades, its practical application for macromolecules was hindered by the need for suitable heavy-atom derivatives.
A watershed moment arrived in 1990 with the seminal work of Wayne A. Hendrickson, Joseph R. Horton, and David M. LeMaster.[1] Their research demonstrated the successful and highly efficient incorporation of this compound into recombinant proteins expressed in Escherichia coli.[1] They showed that L-SeMet could replace methionine with remarkable efficiency and that the resulting selenated proteins crystallized isomorphously with their native counterparts.[1] This breakthrough provided a general and reliable method for introducing anomalous scatterers into proteins, paving the way for the widespread adoption of MAD phasing.[1][2] The development of MAD, pioneered by Wayne Hendrickson, was a critical complementary advance that fully unlocked the potential of selenomethionine-labeled proteins.[3][4]
Prior to this, in 1957, Cohen and Cowie had discovered that a methionine-auxotrophic strain of E. coli could grow in a medium where selenomethionine replaced methionine.[5] However, it was the convergence of recombinant DNA technology, the refinement of MAD phasing techniques, and the accessibility of synchrotron radiation sources that propelled this compound to the forefront of structural biology.[6][7] The selenium K-absorption edge at approximately 0.979 Å (12.66 keV) is readily accessible at most synchrotron beamlines, making it an ideal choice for MAD experiments.[1][6]
Core Principles: Harnessing the Anomalous Signal of Selenium
The utility of this compound in protein crystallography is rooted in the anomalous scattering of X-rays by the selenium atom. When X-rays interact with an atom, they are scattered. The total scattering factor of an atom is the sum of its normal scattering component (f₀) and a wavelength-dependent anomalous scattering component (f' + if'').[1] The anomalous scattering components are most pronounced near an element's absorption edge.[1]
For selenium, the significant changes in f' and f'' around its K-absorption edge can be exploited in a MAD experiment.[8] By collecting diffraction data at multiple wavelengths around this edge—typically at the peak of the imaginary component (f''), the inflection point of the f'' curve, and a remote wavelength away from the edge—it is possible to precisely determine the phases of the diffracted X-rays.[1][8] In a SAD experiment, a single dataset is collected at the peak wavelength to maximize the anomalous signal.[6]
The advantages of using this compound for phasing are numerous:
-
General Applicability: Most proteins contain methionine residues, making this method broadly applicable.[6]
-
High Incorporation Efficiency: With optimized protocols, near-complete replacement of methionine with selenomethionine can be achieved in various expression systems.[1][6]
-
Minimal Structural Perturbation: The substitution of sulfur with the isosteric selenium atom generally does not significantly alter the protein's structure or its ability to crystallize.[1][6]
-
Known Number of Sites: The number of selenium atoms in the protein is known from the amino acid sequence (i.e., the number of methionine residues), which simplifies the process of solving the heavy-atom substructure.[1][7]
Quantitative Data: Incorporation Efficiency and Crystallographic Parameters
The efficiency of this compound incorporation is a critical factor for the success of a MAD or SAD experiment. It is influenced by the expression system, the specific protein, and the labeling protocol. Mass spectrometry is a crucial tool for verifying the incorporation of L-SeMet, with each replacement of methionine by selenomethionine resulting in a mass increase of approximately 48 Da.[9]
| Expression System | Host | Typical Incorporation Efficiency | Notes |
| Prokaryotic | Escherichia coli (Methionine Auxotroph, e.g., B834) | > 95% | Requires a specific strain that cannot synthesize its own methionine.[10][11] |
| Prokaryotic | Escherichia coli (Methionine Synthesis Inhibition) | > 90% | Can be used with any prototrophic strain by adding amino acids that inhibit methionine biosynthesis.[1] |
| Eukaryotic (Yeast) | Pichia pastoris (Non-auxotrophic) | ~50% | Lower incorporation due to endogenous methionine synthesis.[12] |
| Eukaryotic (Insect Cells) | Baculovirus Expression Vector System (BEVS) | > 90% | Often used for complex eukaryotic proteins.[5] |
| Eukaryotic (Mammalian) | Chinese Hamster Ovary (CHO), HEK293 | > 90% | Animal cells are naturally auxotrophic for methionine.[5][13] |
Table 1: Comparison of this compound Incorporation Efficiencies in Common Expression Systems.
The incorporation of this compound generally results in crystals that are highly isomorphous with their native counterparts, with minimal changes to the unit cell dimensions.
| Protein | Expression System | Native Unit Cell Dimensions (Å) | SeMet Unit Cell Dimensions (Å) | Resolution (Å) | Reference |
| Ras | E. coli cell-free | a=b=80.3, c=110.5 | a=b=80.3, c=110.5 | 2.0 | [10] |
| T4 Lysozyme | E. coli | Not specified | Isomorphous | Not specified | [1] |
| Angiopoietin-2 (receptor-binding region) | Mammalian cells | Not specified | Not specified | 1.8 | [13] |
Table 2: Comparison of Crystallographic Data for Native and Selenomethionyl Proteins.
Experimental Protocols
The successful production of selenomethionyl proteins is the cornerstone of this phasing method. The general strategy involves depleting the cellular pool of methionine and providing this compound as the sole source of this amino acid for protein synthesis.
This compound Labeling in E. coli (Methionine Auxotroph Strain, e.g., B834)
This is one of the most reliable methods for achieving high incorporation efficiency.
-
Starter Culture: Inoculate a single colony of transformed E. coli B834(DE3) cells into 5 mL of minimal medium supplemented with L-methionine (50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C.[1]
-
Main Culture: Inoculate 1 L of minimal medium containing L-methionine (50 mg/L) and antibiotic with the overnight culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[1]
-
Cell Harvest and Wash: Centrifuge the cells at 5,000 x g for 15 minutes. To deplete any remaining methionine, wash the cell pellet by resuspending it in methionine-free minimal medium and centrifuging again.
-
Resuspension and Induction: Resuspend the washed cell pellet in 1 L of fresh minimal medium containing this compound (60 mg/L) and the appropriate antibiotic.[6] Allow the culture to recover for 15-30 minutes at 37°C with shaking.[6] Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM.[6]
-
Expression and Harvest: Continue to grow the culture for the optimal time and temperature for the protein of interest (e.g., 3-4 hours at 37°C or overnight at 18-25°C). Harvest the cells by centrifugation and store the pellet at -80°C.[6]
This compound Labeling in E. coli (Methionine Synthesis Inhibition)
This method can be used with any prototrophic E. coli strain.
-
Culture Growth: Grow the transformed E. coli cells in a rich medium (e.g., LB) to mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
-
Cell Harvest and Wash: Harvest the cells by centrifugation and wash them with minimal medium to remove the rich medium.
-
Inhibition and Labeling: Resuspend the cells in minimal medium. Add a mixture of amino acids (lysine, threonine, and phenylalanine at 100 mg/L; leucine, isoleucine, and valine at 50 mg/L) to inhibit the methionine biosynthesis pathway.[14] Add this compound to a final concentration of 60 mg/L.[14]
-
Induction and Expression: Incubate for 15 minutes to allow for the depletion of intracellular methionine pools.[14] Induce protein expression with IPTG and continue the culture as described for the auxotrophic method.
Protein Purification and Crystallization
The purification protocol for a selenomethionyl protein is generally identical to that of the native protein.[6] It is crucial to handle the purified protein in the presence of reducing agents (e.g., dithiothreitol or β-mercaptoethanol) to prevent the oxidation of the selenium atom. Crystallization conditions for the native protein are typically a good starting point for the selenomethionyl version.
Mandatory Visualizations
Biochemical Pathway of this compound Incorporation
Caption: Biochemical pathway for the incorporation of this compound into proteins.
Experimental Workflow for Selenomethionyl Protein Production in E. coli
Caption: Experimental workflow for producing selenomethionyl protein in E. coli.
MAD/SAD Phasing Workflow in Protein Crystallography
Caption: MAD and SAD phasing workflow in protein crystallography.
Conclusion
This compound has revolutionized the field of protein crystallography, transforming de novo structure determination from a major bottleneck into a routine procedure for a vast number of proteins.[1] Its ability to provide a reliable and general method for solving the phase problem has democratized structural biology, enabling countless researchers to determine the three-dimensional structures of novel proteins.[1] From its initial demonstration in E. coli to its adaptation for more complex eukaryotic systems, the use of L-SeMet continues to be a central and powerful technique. This guide provides the fundamental knowledge and practical protocols for researchers to harness the power of this remarkable amino acid analog, paving the way for new discoveries in medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. Protein Crystallography from the Perspective of Technology Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multi-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
- 4. studylib.net [studylib.net]
- 5. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 8. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 9. benchchem.com [benchchem.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Selenomethionine labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. timothyspringer.org [timothyspringer.org]
L-Selenomethionine: A Technical Guide to Solving the Phase Problem in X-ray Crystallography
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding biological function at a molecular level, X-ray crystallography stands as a premier technique for determining the three-dimensional structures of macromolecules.[1] However, a fundamental obstacle known as the "phase problem" complicates this endeavor: the diffraction experiment measures the intensities of X-ray reflections, but the crucial phase information required to reconstruct the electron density map is lost.[1][2] The incorporation of L-selenomethionine (L-SeMet), a selenium-containing analog of methionine, into proteins has become a revolutionary and cornerstone technique for overcoming this challenge, enabling de novo structure determination.[3]
This in-depth guide provides a comprehensive overview of the principles, experimental protocols, and applications of this compound in solving the crystallographic phase problem, tailored for researchers and professionals in structural biology and drug development.
The Principle: Harnessing the Anomalous Scattering of Selenium
The effectiveness of this compound lies in the unique X-ray scattering properties of the selenium atom.[3] When X-rays interact with an atom, the scattering is described by a complex number called the atomic scattering factor, f, which is composed of a normal component (f₀) and a wavelength-dependent anomalous component (f' + if'').[3] The anomalous scattering terms, f' and f'', are most pronounced when the energy of the incident X-rays is near an atom's absorption edge.[1]
Selenium has a K-absorption edge at a wavelength of approximately 0.98 Å (12.658 keV), which is readily accessible at most synchrotron beamlines.[4][5] By tuning the X-ray wavelength to this edge, the anomalous scattering from the selenium atoms incorporated into the protein becomes significant. This signal provides the necessary phase information to solve the structure using methods like Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).[1][3] The seminal work by Hendrickson, Horton, and LeMaster in 1990 demonstrated that this compound could be incorporated into recombinant proteins with 100% efficiency, and that these selenated proteins crystallized isomorphously with their native counterparts, establishing a general and reliable method for introducing anomalous scatterers.[3][6][7][8]
Phasing Methodologies: MAD and SAD
The anomalous signal from selenium can be exploited through two primary experimental phasing techniques:
-
Multi-wavelength Anomalous Dispersion (MAD): This powerful technique involves collecting diffraction data at multiple wavelengths around the selenium K-absorption edge.[1][9] Typically, data are collected at:
-
The "peak" wavelength, to maximize the f'' component.
-
The "inflection point," to maximize the change in the f' component.
-
A "high-energy remote" wavelength, away from the edge, where anomalous effects are minimal. The differences in measured intensities between these datasets, particularly between Friedel pairs (reflections at h,k,l and -h,-k,-l), allow for the direct calculation of initial phases.[5] In theory, MAD can provide perfect phases.[5]
-
-
Single-wavelength Anomalous Dispersion (SAD): A more time-efficient alternative to MAD, the SAD method requires data collection at a single wavelength, usually at the peak of the anomalous signal to maximize f''.[1] While SAD provides less phase information than MAD, the initial ambiguous phases can be significantly improved through computational density modification techniques, often yielding an interpretable electron density map.[1] The combination of selenomethionine SAD and solvent flattening has proven to be a general and effective phasing method for a wide range of proteins.
Experimental Protocols
The overall workflow for using this compound for structure determination encompasses protein expression, purification, crystallization, and crystallographic data analysis.
Production of Selenomethionyl Proteins in E. coli
The incorporation of L-SeMet is most commonly achieved in E. coli expression systems. Two primary strategies are employed: using a methionine auxotrophic strain or inhibiting the endogenous methionine biosynthesis pathway in a prototrophic strain.
Method 1: Using a Methionine Auxotrophic Strain (e.g., B834(DE3))
This is a highly successful approach that can result in nearly 100% selenium substitution.[10][11]
-
Starter Culture: Inoculate a single colony of the transformed E. coli B834(DE3) strain into 5 mL of minimal medium (e.g., M9) supplemented with 50 mg/L L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[12]
-
Main Culture Growth: Add the overnight culture to 1 L of minimal medium containing 50 mg/L L-methionine and antibiotics. Grow at the optimal temperature for your protein until the optical density at 600 nm (OD600) reaches approximately 0.8-1.0.[10][13]
-
Methionine Starvation: Pellet the cells by centrifugation (e.g., 4000 x g for 10 minutes at 4°C). Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[10][12]
-
This compound Addition: Add 50-60 mg/L of this compound to the culture. Incubate for an additional 15-30 minutes.[10][13]
-
Induction of Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue the culture for the optimal duration for your protein (typically 4-16 hours).[13]
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately for protein purification.[13]
Method 2: Inhibition of Methionine Biosynthesis (Non-Auxotrophic Strains)
This method can be used with any E. coli strain and avoids the need for a specific auxotroph. It relies on feedback inhibition of the methionine biosynthesis pathway.[11][14]
-
Culture Growth: Grow the transformed E. coli in a minimal medium until the OD600 reaches mid-log phase (0.5-0.6).[11][15]
-
Addition of Inhibitory Amino Acids: Add a specific set of amino acids to the culture to inhibit methionine production. A common combination is 100 mg/L each of threonine, lysine, and phenylalanine, and 50 mg/L each of leucine, isoleucine, and valine.[11][15]
-
This compound Addition: Immediately after adding the inhibitory amino acids, add 60-120 mg/L of this compound.[15]
-
Incubation and Induction: Incubate the culture for 15 minutes.[15] Then, induce protein expression with an agent like IPTG and continue to grow for the optimal expression time.[15]
-
Harvesting: Collect the cells by centrifugation as usual.[15]
Verification of this compound Incorporation
Mass spectrometry is the definitive method to confirm and quantify the incorporation of SeMet. The mass of a peptide containing selenomethionine will be increased by approximately 47.95 Da for each methionine residue that has been replaced (the difference in mass between a selenium and a sulfur atom).[13]
Crystallization and Data Collection
Selenomethionyl proteins often crystallize under the same conditions as their native counterparts, frequently yielding isomorphous crystals.[3][7][8] During purification, it is advisable to include reducing agents like DTT or β-mercaptoethanol in all buffers to prevent the oxidation of the selenium atom.[14]
The crystallographic workflow at a synchrotron facility is as follows:
-
X-ray Fluorescence Scan: The first step is to perform an X-ray fluorescence scan on the SeMet-protein crystal. This precisely determines the energy of the selenium K-absorption edge, allowing for the selection of the optimal wavelengths for the diffraction experiment.[3]
-
Diffraction Data Collection:
-
For MAD: Collect complete datasets at the peak, inflection, and remote wavelengths.
-
For SAD: Collect a single, highly redundant dataset at the peak wavelength. It is crucial to collect Friedel pairs by measuring a full 360° of data or by using inverse-beam geometry.[16]
-
-
Data Processing: The collected diffraction images are processed using software packages like HKL2000, XDS, or MOSFLM to integrate the reflection intensities. The data is then scaled, ensuring that Friedel pairs are kept separate for anomalous signal analysis.[1]
-
Substructure Solution and Phasing: Programs like SHELXD, SOLVE, or PHENIX are used to locate the positions of the selenium atoms from the anomalous differences. These positions are then used to calculate initial protein phases.
-
Density Modification and Model Building: The initial phases are improved through density modification procedures like solvent flattening.[1] The resulting electron density map is then used to build an atomic model of the protein, which is subsequently refined.[1]
Quantitative Data Summary
The efficiency of this compound incorporation and its impact on phasing can be quantified. The following tables summarize typical incorporation efficiencies and provide examples of phasing statistics from successful structure determinations.
| Expression System | Typical L-SeMet Incorporation Efficiency | Notes |
| E. coli (Methionine Auxotroph) | >95% | Considered the most reliable method for high incorporation.[3] |
| E. coli (Inhibition Method) | >90% | A versatile alternative to using auxotrophic strains.[3] |
| Yeast | Variable, can be optimized to high levels | Requires specific protocols and media formulations.[17] |
| Insect Cells (BEVS) | Can reach up to 75% | The protocol may need optimization depending on the protein.[18] |
| Mammalian Cells | >90% achievable with optimized protocols | Crucial for proteins that require mammalian post-translational modifications.[19] |
Table 1: this compound Incorporation Efficiency in Various Expression Systems.
| Parameter | Description | Typical Values for Successful Phasing |
| Bijvoet Ratio (⟨|ΔFano|⟩/⟨|F|⟩) | The ratio of the average anomalous difference to the average structure factor amplitude. It indicates the strength of the anomalous signal. | 1-4% is often sufficient.[4][20] |
| Figure of Merit (FOM) | A measure of the quality of the initial phases, ranging from 0 (random phases) to 1 (perfect phases). | An initial FOM > 0.3 is generally considered promising for model building.[4][21] |
| CC(anom) | The correlation coefficient between anomalous differences of random half-datasets. A high value indicates a strong and consistent anomalous signal. | Values > 30% are desirable. |
| Resolution | The level of detail in the diffraction data. | Higher resolution data generally leads to better phase determination and clearer electron density maps. |
Table 2: Key Quantitative Parameters in L-SeMet Phasing Experiments.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the key processes involved in this compound-based phasing.
Caption: Experimental workflow for structure determination using this compound.
Caption: Logical workflow for Multi-wavelength Anomalous Dispersion (MAD) phasing.
Caption: Logical workflow for Single-wavelength Anomalous Dispersion (SAD) phasing.
Conclusion
The introduction of this compound has been a watershed moment in protein X-ray crystallography, transforming the once formidable phase problem into a routine step in structure determination.[3] Its general applicability, high incorporation efficiency, and the robust anomalous signal from selenium have democratized structural biology, enabling countless researchers to unveil the atomic blueprints of novel proteins.[3][13] From its initial demonstration in E. coli to its adaptation for more complex eukaryotic systems, the use of this compound continues to be a central and indispensable technique in the quest to understand the molecular machinery of life and to accelerate structure-based drug design.
References
- 1. benchchem.com [benchchem.com]
- 2. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 6. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 7. Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dictionary.iucr.org [dictionary.iucr.org]
- 10. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 11. Selenium incorporation using recombinant techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 15. timothyspringer.org [timothyspringer.org]
- 16. people.mbi.ucla.edu [people.mbi.ucla.edu]
- 17. Production of Selenomethionyl Proteins in Prokaryotic and Eukaryotic Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 18. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Cornerstone of Modern Phasing: A Technical Guide to Anomalous Scattering with L-Selenomethionine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of L-Selenomethionine (SeMet) into proteins represents a pivotal advancement in protein X-ray crystallography, establishing itself as a foundational technique for de novo protein structure determination. By replacing native methionine residues with their selenium-containing counterparts, researchers can leverage the anomalous scattering signal of selenium atoms to overcome the phase problem, a central obstacle in crystallography. This guide provides an in-depth exploration of the theoretical underpinnings of anomalous scattering with SeMet, detailed experimental protocols, and the crystallographic workflow, serving as a vital resource for professionals in structural biology and drug development.
The Theoretical Basis: From the Phase Problem to Anomalous Signal
In X-ray crystallography, the diffraction experiment measures the intensities of X-rays scattered by a crystal, but the phase information, which is crucial for reconstructing the three-dimensional electron density map of the molecule, is lost.[1] This is famously known as the "phase problem".[2][3][4] Experimental phasing techniques, such as those utilizing anomalous scattering, are designed to solve this problem.[1]
Anomalous scattering occurs when the energy of the incident X-rays is near the absorption edge of an atom.[1][5] This interaction causes a phase shift in the scattered X-rays.[5] The atomic scattering factor, ƒ, which describes the scattering of X-rays by an atom, is then best described as a complex number:
ƒtotal = ƒ0 + ƒ' + iƒ''
where ƒ0 is the normal scattering factor proportional to the number of electrons, and ƒ' and ƒ'' are the real and imaginary components of the anomalous scattering, respectively.[6][7] These anomalous scattering components are wavelength-dependent and are most significant near an element's absorption edge.[7]
The presence of an anomalous scatterer like selenium breaks Friedel's law, which states that the intensities of diffraction spots (h,k,l) and (-h,-k,-l), known as a Friedel pair, are equal.[5][8] The measurable differences in the intensities of these pairs, known as Bijvoet differences, provide the phase information necessary to solve the crystal structure.
This compound is an ideal tool for this purpose because selenium has a K-edge X-ray absorption at a wavelength of approximately 0.9795 Å (12.658 keV), which is readily accessible using synchrotron radiation.[8][9] The chemical similarity between selenium and sulfur allows for the efficient replacement of methionine with SeMet in proteins, often with minimal perturbation to the protein's structure and function.[10][11]
Key Phasing Techniques with this compound:
-
Multi-wavelength Anomalous Dispersion (MAD): This powerful technique involves collecting diffraction data at multiple wavelengths around the absorption edge of the selenium atom.[1][5] By analyzing the variation in scattering at different wavelengths, the phase problem can be solved directly.[1] A typical MAD experiment involves collecting data at the peak of the imaginary component (f''), the inflection point of the real component (f'), and a remote wavelength away from the absorption edge.
-
Single-wavelength Anomalous Dispersion (SAD): As an alternative to MAD, SAD experiments involve collecting a single dataset at a wavelength where the anomalous scattering signal is significant, typically the peak of f''.[1][12] While SAD has weaker phasing power than MAD and often requires computational methods like density modification to resolve phase ambiguity, it offers the significant advantage of minimizing radiation damage to the crystal.[12][13]
Quantitative Data for this compound Phasing
The success of a SeMet-based phasing experiment relies on precise tuning of the X-ray wavelength to maximize the anomalous signal from the selenium atoms. The following table summarizes the key energies and corresponding anomalous scattering factors for selenium.
| Wavelength (Å) | Energy (keV) | f' (electrons) | f'' (electrons) | Experimental Significance |
| ~0.9795 | ~12.658 | Variable (Inflection) | ~3.5 | Inflection point of the absorption edge, maximum change in f'. |
| ~0.9792 | ~12.662 | ~ -7.0 | ~6.5 | Peak of the absorption spectrum, maximum f''. |
| ~0.9200 | ~13.475 | ~ -0.5 | ~3.5 | High-energy remote, away from the absorption edge. |
| ~0.9850 | ~12.589 | ~ -1.5 | ~0.6 | Low-energy remote, away from the absorption edge. |
Note: The exact values of f' and f'' can vary depending on the chemical environment of the selenium atom and should be experimentally determined by X-ray fluorescence spectroscopy at the synchrotron. The values presented here are theoretical approximations.[14]
Experimental Protocols for this compound Labeling
The foundational step for these phasing methods is the production of high-quality, SeMet-labeled protein. The general workflow involves expressing the target protein in a host organism grown in a methionine-depleted medium supplemented with this compound.[15]
This compound Labeling in E. coli
E. coli is the most common and cost-effective expression system for producing SeMet-labeled proteins.[7][15] Two primary strategies are employed depending on the E. coli strain.
1. Methionine Auxotrophic Strains (e.g., B834(DE3))
These strains are incapable of synthesizing their own methionine, ensuring high incorporation efficiency of SeMet.[15][16]
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.[15]
-
Main Culture Growth: The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with L-methionine (50 mg/L) and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the OD600 reaches 0.8-1.0.[15]
-
Cell Harvest and Methionine Starvation: Pellet the cells by centrifugation.[15]
-
Resuspension and Selenomethionine Addition: Resuspend the cell pellet in 1 L of fresh, pre-warmed minimal medium lacking methionine but containing the antibiotic. Add 60 mg of this compound to the culture.[15]
-
Induction: Incubate for 15-30 minutes to allow for the incorporation of SeMet, then induce protein expression with IPTG (final concentration of 0.5-1 mM).[15]
-
Expression: Continue the culture for the optimal time and temperature for the specific protein (typically 4-16 hours at 18-25°C).[15]
-
Harvesting: Harvest the cells by centrifugation and store the pellet at -80°C.[15]
2. Prototrophic Strains (Inhibition of Methionine Biosynthesis)
For strains that can synthesize methionine, the endogenous pathway must be inhibited. This is achieved by adding a cocktail of amino acids that provide feedback inhibition to the enzymes in the methionine biosynthesis pathway.[17]
-
Culture Growth: Grow the transformed E. coli strain in minimal medium to an OD600 of 0.5-0.6.[10]
-
Inhibition and Labeling: Add a mixture of lysine, phenylalanine, and threonine (100 mg/L each), and isoleucine, leucine, and valine (50 mg/L each) to the culture. Fifteen minutes later, add this compound (60 mg/L).[10]
-
Induction and Expression: Induce protein expression with IPTG and continue to grow the culture under optimal conditions.[10]
-
Harvesting: Harvest the cells by centrifugation.[10]
This compound Labeling in Other Expression Systems
While E. coli is widely used, some proteins, particularly complex eukaryotic proteins, require expression in insect or mammalian cells for proper folding and post-translational modifications.[18][19]
-
Insect Cells (Baculovirus Expression Vector System - BEVS): SeMet labeling in insect cells involves adapting the cells to a methionine-free medium before adding this compound. The optimal concentration of SeMet needs to be determined empirically, as high concentrations can be toxic. A concentration of 160 mg/L has been shown to achieve 75% incorporation in some cases.[20]
-
Mammalian Cells: A common protocol for mammalian cells involves a pre-incubation period in methionine-free medium for about 12 hours, followed by the addition of 60 mg/L of this compound.[19]
Verification of Incorporation: The efficiency of SeMet incorporation should be verified by mass spectrometry. A successful labeling should result in a mass shift corresponding to the number of methionine residues replaced by selenomethionine (a difference of approximately 47.9 Da per residue).
Crystallographic Workflow and Data Analysis
Once high-quality, SeMet-labeled protein crystals are obtained, the following workflow is typically followed at a synchrotron facility:
-
Crystal Screening and Optimization: Crystals are screened for diffraction quality.
-
X-ray Fluorescence Scan: An X-ray fluorescence scan is performed on the crystal to experimentally determine the selenium absorption edge. This is crucial for selecting the optimal wavelengths for MAD or SAD data collection.
-
Data Collection: Diffraction data are collected at the chosen wavelength(s). For MAD, datasets are collected at the peak, inflection, and remote wavelengths. For SAD, a single dataset is collected at the peak wavelength. It is critical to collect data with high redundancy and to keep Friedel pairs separate during data processing.[1]
-
Data Processing and Scaling: The diffraction images are processed to obtain integrated intensities, which are then scaled.
-
Substructure Determination: The positions of the selenium atoms (the anomalous substructure) are determined from the anomalous differences in the diffraction data.
-
Phasing and Density Modification: The initial phases are calculated based on the selenium substructure. These phases are then improved through a process called density modification, which utilizes known features of protein electron density, such as a flat solvent region, to resolve phase ambiguities.[1]
-
Model Building and Refinement: An atomic model of the protein is built into the resulting electron density map and refined against the experimental data to produce the final three-dimensional structure.
Visualizing the Process
The following diagrams illustrate the key concepts and workflows described in this guide.
Principle of anomalous scattering from a selenium atom.
Workflow for this compound labeling in E. coli.
MAD phasing workflow using SeMet-labeled crystals.
References
- 1. benchchem.com [benchchem.com]
- 2. Phase problem - Wikipedia [en.wikipedia.org]
- 3. people.bu.edu [people.bu.edu]
- 4. scispace.com [scispace.com]
- 5. The phase problem: introduction to phasing methods [www-structmed.cimr.cam.ac.uk]
- 6. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 7. benchchem.com [benchchem.com]
- 8. ocw.mit.edu [ocw.mit.edu]
- 9. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 10. timothyspringer.org [timothyspringer.org]
- 11. structbio.vanderbilt.edu [structbio.vanderbilt.edu]
- 12. Single-wavelength anomalous diffraction - Wikiwand [wikiwand.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. Anomalous Scattering Coefficients [skuld.bmsc.washington.edu]
- 15. benchchem.com [benchchem.com]
- 16. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 17. benchchem.com [benchchem.com]
- 18. Production of Selenomethionyl Proteins in Prokaryotic and Eukaryotic Expression Systems | Springer Nature Experiments [experiments.springernature.com]
- 19. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L-Selenomethionine Metabolic Labeling in E. coli
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Selenomethionine (SeMet) labeling is a cornerstone technique in structural biology for determining the three-dimensional structure of proteins via X-ray crystallography.[1] This method involves the metabolic replacement of methionine with SeMet, which contains a selenium atom. The anomalous scattering signal from the selenium atom is then used to solve the phase problem in crystallographic data analysis, utilizing techniques such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).[1][2] Escherichia coli remains a preferred host for producing recombinant proteins due to its rapid growth, ease of genetic manipulation, and well-established protocols for isotopic and SeMet labeling.[1][3]
This document provides a detailed protocol for the metabolic labeling of proteins with this compound in E. coli. It covers methodologies for both methionine auxotrophic strains, which cannot synthesize their own methionine, and prototrophic strains, where endogenous methionine synthesis is inhibited.
Principle of this compound Labeling
The successful incorporation of SeMet into a target protein hinges on the efficient uptake of exogenously supplied SeMet while minimizing the presence and synthesis of natural methionine.[1] Two primary strategies are employed:
-
Methionine Auxotrophic Strains (e.g., B834(DE3)) : These strains are genetically incapable of producing their own methionine.[4][5] When grown in a minimal medium lacking methionine but supplemented with SeMet, they readily incorporate SeMet into newly synthesized proteins.[1][4]
-
Prototrophic Strains (e.g., BL21(DE3)) : These strains can synthesize methionine. To achieve high levels of SeMet incorporation, the endogenous methionine biosynthesis pathway must be suppressed. This is typically accomplished by adding a cocktail of specific amino acids (lysine, threonine, phenylalanine, leucine, isoleucine, and valine) that act as feedback inhibitors of key enzymes in the pathway, such as aspartokinase.[1][6][7]
Experimental Protocols
This section details the step-by-step procedures for SeMet labeling. Two primary protocols are presented, one for methionine auxotrophs and another for prototrophs.
Protocol 1: Labeling in Methionine Auxotrophic E. coli Strains (e.g., B834(DE3))
This protocol is adapted for strains like E. coli B834(DE3), which require methionine for growth.[4][8]
Materials:
-
Minimal Medium (e.g., M9 salts base)
-
20% (w/v) Glucose (filter sterilized)
-
1M MgSO₄ (filter sterilized)
-
1M CaCl₂ (filter sterilized)
-
L-Methionine solution (50 mg/mL, filter sterilized)
-
This compound (handle with care, toxic)
-
Appropriate antibiotic
-
Inducer (e.g., 1M IPTG, filter sterilized)
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli B834(DE3) strain into 5 mL of minimal medium supplemented with L-methionine (50 µg/mL) and the appropriate antibiotic. Grow overnight at 37°C with shaking.[4][8]
-
Main Culture Growth: Add the overnight culture to 1 L of minimal medium containing L-methionine (50 mg/L) and antibiotics. Grow at the optimal temperature for your protein (e.g., 37°C) with vigorous shaking until the OD₆₀₀ reaches approximately 0.8-1.0.[4][8]
-
Methionine Starvation: Harvest the cells by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C). To deplete the intracellular methionine pool, resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C.[4][8]
-
This compound Addition: Add this compound to the culture to a final concentration of 50-125 mg/L.[8] Incubate for an additional 30 minutes to allow for uptake.[4]
-
Induction of Protein Expression: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM). Continue the culture for the optimal duration for your protein, typically 4-16 hours, at a suitable temperature.[1][4]
-
Cell Harvest: Harvest the cells by centrifugation. The resulting cell pellet can be stored at -80°C until purification.[1]
Protocol 2: Labeling in Prototrophic E. coli Strains (e.g., BL21(DE3))
This protocol is designed for strains that can synthesize their own methionine and relies on feedback inhibition.[6][7]
Materials:
-
Minimal Medium (e.g., M9 salts base)
-
20% (w/v) Glucose (filter sterilized)
-
1M MgSO₄ (filter sterilized)
-
1M CaCl₂ (filter sterilized)
-
Amino Acid Inhibition Cocktail (see table below)
-
This compound
-
Appropriate antibiotic
-
Inducer (e.g., 1M IPTG, filter sterilized)
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.[1]
-
Main Culture Growth: Inoculate 1 L of M9 minimal medium (supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and the appropriate antibiotic) with the overnight starter culture. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.5-0.6.[6]
-
Inhibition of Methionine Biosynthesis: Add the amino acid inhibition cocktail to the culture (see table for concentrations). Incubate for 15 minutes to allow for the inhibition of methionine biosynthesis.[6][7]
-
This compound Addition: Add this compound to a final concentration of 60-100 mg/L. Incubate for another 15 minutes.[6]
-
Induction of Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Continue to culture for the optimal time and temperature required for your protein expression.[6]
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.[6]
Data Presentation
Table 1: Reagent and Culture Condition Summary
| Parameter | Protocol 1 (Auxotroph) | Protocol 2 (Prototroph) | Reference |
| E. coli Strain | B834(DE3) or other Met- auxotroph | BL21(DE3) or other Met+ prototroph | [4][6] |
| Initial L-Methionine | 50 mg/L | Not added | [8] |
| Growth OD₆₀₀ before induction | 0.8 - 1.0 (before starvation step) | 0.5 - 0.6 | [4][6] |
| This compound Conc. | 50 - 125 mg/L | 60 - 100 mg/L | [6][8] |
| Inducer (IPTG) Conc. | 0.1 - 1 mM | 0.1 - 1 mM | [1][6] |
| Induction Time | 4 - 16 hours | Varies (protein dependent) | [1] |
Table 2: Amino Acid Inhibition Cocktail for Prototrophic Strains
| Amino Acid | Final Concentration (mg/L) | Reference |
| L-Lysine | 100 | [2][6] |
| L-Threonine | 100 | [2][6] |
| L-Phenylalanine | 100 | [2][6] |
| L-Isoleucine | 50 | [2][6] |
| L-Leucine | 50 | [2][6] |
| L-Valine | 50 | [2][6] |
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution | Reference |
| Low Cell Growth / Toxicity | This compound is toxic to E. coli. | Optimize SeMet concentration (a titration from 60-125 mg/L may be necessary). Ensure the starvation step (Protocol 1) is not excessively long. | [1] |
| Low Protein Yield | Toxicity of SeMet or the expressed protein. | Optimize induction conditions (e.g., lower temperature, shorter induction time). Ensure all necessary supplements are in the minimal media. | [1][6] |
| Low SeMet Incorporation | Residual methionine in the medium. Inefficient inhibition of methionine biosynthesis (Protocol 2). | Use high-purity reagents and minimal media. Ensure correct concentrations of inhibiting amino acids. | [6] |
Protein Purification and Verification
Purification of SeMet-labeled proteins generally follows the same protocols as for the native protein.[1] However, a critical consideration is the increased susceptibility of selenomethionine to oxidation.[9][10]
Key Recommendations:
-
Reducing Agents: It is highly recommended to include a reducing agent, such as 5-10 mM Dithiothreitol (DTT), in all purification buffers to prevent oxidation of the selenium atom.[1][9]
-
Verification: The incorporation of SeMet should be verified by mass spectrometry. A successful labeling will result in a mass shift corresponding to the replacement of sulfur (32.07 Da) with selenium (78.96 Da) for each methionine residue.[2] Incorporation efficiency is often greater than 90%.[11]
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the this compound labeling protocols.
Caption: Workflow for SeMet labeling in auxotrophic and prototrophic E. coli.
Conclusion
This compound metabolic labeling in E. coli is a robust and essential technique for protein structural analysis. By selecting the appropriate E. coli strain and carefully executing the corresponding labeling protocol, researchers can achieve high levels of SeMet incorporation. Subsequent purification with attention to redox conditions and verification via mass spectrometry will yield high-quality selenomethionyl-labeled protein suitable for crystallographic studies and structure determination.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. timothyspringer.org [timothyspringer.org]
- 3. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. pro.unibz.it [pro.unibz.it]
- 6. benchchem.com [benchchem.com]
- 7. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for L-Selenomethionine Incorporation in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the efficient incorporation of L-Selenomethionine (L-SeMet) into recombinant proteins expressed in mammalian cells. This technique is pivotal for structural biology, particularly for determining the three-dimensional structure of proteins using X-ray crystallography.
Principle of this compound Labeling
Mammalian cells are auxotrophic for methionine, meaning they cannot synthesize this essential amino acid and must acquire it from the culture medium.[1][2] This dependency allows for the substitution of methionine with its analog, this compound. By depleting the endogenous methionine pool and supplementing the culture medium with L-SeMet, the cellular translational machinery incorporates L-SeMet into newly synthesized proteins in place of methionine.[1] The resulting L-SeMet-labeled protein is structurally and functionally homologous to the native protein, making it suitable for structural analysis.[1] The incorporation of the heavy selenium atom facilitates the phasing of X-ray diffraction data, which is crucial for solving the structures of novel proteins.[1]
Key Considerations for L-SeMet Labeling in Mammalian Cells
Successful L-SeMet incorporation requires careful optimization of several parameters to maximize labeling efficiency while minimizing cytotoxicity.
-
Cell Line Selection : The choice of mammalian cell line (e.g., HEK293, CHO) should be based on the expression characteristics of the protein of interest.[1]
-
Expression System : Both transient and stable expression systems can be utilized for L-SeMet labeling.[1] Stable cell lines are often preferred for producing large quantities of secreted proteins.[1]
-
Methionine Depletion : A critical step is to deplete the intracellular pool of methionine before introducing L-SeMet. This is typically achieved by incubating the cells in a methionine-free medium.[1] The duration of this depletion phase is a key parameter to optimize.[3]
-
This compound Concentration : The concentration of L-SeMet directly influences the efficiency of incorporation. However, high concentrations can be toxic to cells, leading to reduced cell viability and lower protein yields.[1][3][4][5] Therefore, it is crucial to determine the optimal L-SeMet concentration for each cell line and protein.
-
Culture Conditions : Maintaining a healthy cell culture is paramount. Parameters such as serum type (dialyzed fetal bovine serum is often recommended to reduce background methionine) and incubation times need to be controlled.[6]
Quantitative Data Summary
The efficiency of L-SeMet incorporation and its effect on cell viability and protein yield are critical metrics. The following tables summarize quantitative data from various studies.
| Parameter | Cell Line | L-SeMet Concentration (mg/L) | Methionine Depletion Time (hours) | Incubation Time with L-SeMet (hours) | Incorporation Efficiency (%) | Protein Yield (% of unlabeled) | Reference |
| Tie2 Ectodomain | HEK293 | 20 | 12 | 48-72 | ~60-70 | Not specified | [3] |
| Tie2 Ectodomain | HEK293 | 60 | 12 | 48-72 | >90 | ~60-80 | [3][7] |
| Tie2 Ectodomain | HEK293 | 100 | 12 | 48-72 | >95 | Significantly reduced | [3] |
| Secreted Protein | CHO | Not specified | Not specified | Not specified | 93 | Not specified | [7] |
| Secreted Protein | HEK293 | Not specified | Not specified | Not specified | 60 | Not specified | [7] |
Note : The optimal conditions are highlighted in bold. This data suggests a trade-off between high incorporation efficiency and protein yield, with higher L-SeMet concentrations leading to greater incorporation but also increased cytotoxicity.[3]
| L-SeMet Concentration | Effect on Human Lymphocytes | Reference |
| ≤ 430 µg Se/L | May improve genome stability | [8][9] |
| ≥ 1880 µg Se/L | Strong inhibition of cell division and increased cell death | [8][9] |
Experimental Protocols
Protocol 1: this compound Labeling of Adherent Mammalian Cells
This protocol is a general guideline for labeling proteins expressed in adherent mammalian cells like HEK293.
Materials:
-
Adherent mammalian cells (e.g., HEK293) expressing the protein of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Methionine-free DMEM
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound (sterile solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture dishes or flasks
Procedure:
-
Cell Seeding and Growth: Seed the cells in appropriate culture vessels and grow them in complete growth medium to 80-90% confluency.[1]
-
Methionine Depletion:
-
This compound Labeling:
-
Protein Expression and Harvest:
-
Protein Purification: Purify the L-SeMet-labeled protein using standard chromatography techniques. It is advisable to include a reducing agent, such as DTT, in the purification buffers to prevent oxidation of the selenomethionine residues.[2]
Protocol 2: Verification of this compound Incorporation by Mass Spectrometry
Mass spectrometry is the most definitive method to confirm and quantify the incorporation of L-SeMet.[10][11]
Materials:
-
Purified unlabeled (native) and L-SeMet-labeled protein samples
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8.0)
-
Acetonitrile (ACN)
-
Trifluoroacetic acid (TFA)
-
MALDI target plate and matrix solution (e.g., α-cyano-4-hydroxycinnamic acid) or an LC-MS/MS system
Procedure:
-
Protein Digestion (In-solution or In-gel):
-
Take an equal amount of the native and L-SeMet-labeled protein (e.g., 10-20 µg).
-
Denature the protein samples.
-
Digest the proteins with trypsin (typically at a 1:20 to 1:50 enzyme-to-protein ratio) overnight at 37°C.[1]
-
-
Sample Preparation for Mass Spectrometry:
-
Desalt and concentrate the resulting peptide mixture using a C18 ZipTip or equivalent.
-
Elute the peptides in a small volume of ACN/TFA solution.[1]
-
-
Mass Spectrometry Analysis (MALDI-TOF or LC-MS/MS):
-
Data Analysis:
-
Compare the mass spectra of the native and L-SeMet-labeled samples.
-
Identify peptide peaks in the native sample that contain methionine.
-
Look for the corresponding peaks in the L-SeMet-labeled sample, which will have a mass shift. The mass difference between a peptide containing methionine and one with selenomethionine is approximately 47.95 Da (the difference in atomic mass between Selenium and Sulfur).[1][3]
-
Quantify the incorporation efficiency by comparing the peak intensities or areas of the methionine-containing peptides versus their selenomethionine-containing counterparts.[10]
-
Diagrams
Caption: Experimental workflow for this compound incorporation in mammalian cells.
Caption: Simplified pathway of this compound uptake and incorporation into proteins.
References
- 1. benchchem.com [benchchem.com]
- 2. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolism, cellular actions, and cytotoxicity of selenomethionine in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Selenium incorporation using recombinant techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The effect of selenium, as selenomethionine, on genome stability and cytotoxicity in human lymphocytes measured using the cytokinesis-block micronucleus cytome assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Selenomethionine-Driven MAD and SAD Phasing in Protein Crystallography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing L-Selenomethionine (L-SeMet) for Multi-wavelength Anomalous Dispersion (MAD) and Single-wavelength Anomalous Dispersion (SAD) phasing in protein X-ray crystallography. This powerful technique is instrumental in determining the three-dimensional structures of novel proteins, a critical step in understanding biological function and in structure-based drug design.
Introduction to this compound Phasing
The central challenge in X-ray crystallography is the "phase problem," where the diffraction experiment measures the intensities of X-ray reflections but loses the phase information required to reconstruct the electron density map of the molecule.[1] Experimental phasing methods, such as MAD and SAD, overcome this by introducing atoms that produce a measurable anomalous scattering signal.[1]
This compound, an analog of methionine where the sulfur atom is replaced by selenium, is an ideal candidate for this purpose.[2] By expressing a target protein in an organism fed with L-SeMet instead of methionine, the selenium atoms are incorporated directly into the protein's structure.[2] Selenium has a strong anomalous scattering signal at X-ray wavelengths accessible by synchrotrons, providing the necessary information to solve the phase problem.[3] This method has become a cornerstone of modern structural biology due to its reliability and broad applicability.[4]
Key Advantages of L-SeMet Phasing:
-
Generality: Applicable to most proteins that contain methionine residues.
-
Reliability: High success rate compared to traditional heavy-atom soaking methods.
-
Minimal Perturbation: The substitution of sulfur with selenium is often isomorphous and does not significantly alter the protein's structure or function.[5]
Experimental Workflow Overview
The overall process for determining a protein structure using L-SeMet phasing involves several key stages, from gene to final structure. The workflow is designed to ensure high levels of SeMet incorporation, leading to high-quality diffraction data suitable for phasing.
Protocols for this compound Labeling
The successful incorporation of L-SeMet is the most critical step. The general principle involves depleting the endogenous methionine pool of the expression host and then supplementing the growth medium with L-SeMet.
E. coli is the most common host for producing SeMet-labeled proteins due to its rapid growth and ease of use.[3] Protocols exist for both methionine auxotrophic strains (e.g., B834(DE3)), which cannot synthesize their own methionine, and non-auxotrophic strains (e.g., BL21(DE3)).[3][6]
Protocol for Non-Auxotrophic E. coli Strains:
-
Starter Culture: Inoculate a 5-10 mL LB medium starter culture with a single colony of transformed E. coli and grow overnight at 37°C.[3]
-
Main Culture Growth: The next day, inoculate 1 L of M9 minimal media with the overnight culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.5-0.6.[7][8]
-
Inhibition of Methionine Synthesis: To inhibit the host's methionine biosynthesis pathway, add a cocktail of amino acids: 100 mg each of lysine, phenylalanine, and threonine, and 50 mg each of isoleucine, leucine, and valine.[9]
-
L-SeMet Addition: Incubate for 15 minutes, then add 60 mg of this compound.[7][10]
-
Induction: After another 15-30 minutes, induce protein expression with IPTG (final concentration of 0.5-1 mM).[3][8]
-
Harvest: Continue to grow the culture for the optimal time and temperature for your protein (e.g., 4-16 hours at 18-25°C).[3] Harvest the cells by centrifugation and store the pellet at -80°C.[3]
Labeling in eukaryotic systems involves exchanging the standard methionine-containing medium with a methionine-free version before adding L-SeMet.
General Protocol for Mammalian Cells (e.g., HEK293):
-
Cell Growth: Grow cells to the desired confluency in standard DMEM.
-
Methionine Starvation: Gently wash the cells with PBS and replace the medium with methionine-free DMEM. Incubate for a period to deplete intracellular methionine stores.
-
L-SeMet Addition & Transfection: Add L-SeMet to the methionine-free medium. For transient expression, transfect the cells with the expression vector.
-
Expression and Harvest: Culture the cells for 48-72 hours to allow for protein expression and SeMet incorporation.[4] Harvest the cells or the conditioned medium for purification.[4]
Protein Purification and Quality Control
The purification protocol for a SeMet-labeled protein is generally identical to that of the native protein.[3] However, a critical consideration is the increased susceptibility of selenomethionine to oxidation.[2]
-
Reducing Agents: It is essential to include reducing agents, such as 5-10 mM Dithiothreitol (DTT) or β-mercaptoethanol (BME), in all purification buffers to keep the selenium atom in its reduced state.[2][3]
Quality Control:
The most crucial quality control step is to verify the incorporation of L-SeMet.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is the most direct method.[4] The mass of the SeMet-labeled protein will be higher than the native protein by approximately 47.9 Da for each incorporated SeMet residue (Mass of Se ≈ 78.96 Da, Mass of S ≈ 32.06 Da).[4]
| Parameter | Recommended Value/Method | Purpose |
| Purity | >95% (by SDS-PAGE) | To ensure high-quality crystals. |
| Concentration | 5-20 mg/mL | Optimal range for crystallization screening.[3] |
| SeMet Incorporation | Verified by Mass Spectrometry | To confirm the presence of the anomalous scatterer.[4] |
| Reducing Agent | 5-10 mM DTT or BME | To prevent oxidation of selenomethionine.[3] |
Crystallization
While many SeMet-labeled proteins crystallize under conditions similar to their native counterparts, some optimization may be required.[4] The incorporation of SeMet can slightly alter the protein's surface properties.
-
Initial Screening: Use the native protein's crystallization conditions as a starting point. If unknown, perform a broad sparse-matrix screen.
-
Reducing Environment: Maintain a reducing environment in the crystallization drops by including DTT or TCEP.[4]
-
Cryo-protection: Before flash-cooling crystals in liquid nitrogen for data collection, they must be soaked in a cryoprotectant solution to prevent ice formation.[11] Common cryoprotectants include glycerol and ethylene glycol.[11]
Data Collection: MAD vs. SAD
Data collection for SeMet-labeled crystals is typically performed at a synchrotron, which provides a high-intensity, tunable X-ray beam.[1] The strategy—MAD or SAD—will determine the data collection plan.
X-ray Fluorescence Scan: Before data collection, an X-ray fluorescence scan of the crystal is performed to precisely locate the selenium absorption edge. This is crucial for selecting the optimal wavelengths for the experiment.
Multi-wavelength Anomalous Dispersion (MAD): MAD involves collecting complete datasets at three (or more) different wavelengths around the selenium absorption edge.[1]
-
Peak (λ₁): Wavelength corresponding to the maximum f'' value, which maximizes the anomalous signal.[1]
-
Inflection (λ₂): Wavelength at the inflection point, which minimizes f'.[1]
-
Remote (λ₃): A higher energy wavelength far from the edge, serving as a reference dataset.[1]
MAD provides more robust phase information than SAD because it directly resolves the phase ambiguity.[12]
Single-wavelength Anomalous Dispersion (SAD): SAD involves collecting a single, highly redundant dataset at the peak absorption wavelength (λ₁).[13] SAD is often preferred because it minimizes radiation damage to the crystal, as data is collected at only one wavelength.[13] However, SAD results in a phase ambiguity that must be resolved computationally through density modification techniques.[10]
| Feature | MAD (Multi-wavelength) | SAD (Single-wavelength) |
| Data Collection | Datasets at ≥3 wavelengths (Peak, Inflection, Remote).[1] | A single, highly redundant dataset at the peak wavelength.[13] |
| Radiation Damage | Higher potential due to longer X-ray exposure. | Minimized due to shorter X-ray exposure.[13] |
| Phasing Power | Stronger, directly resolves phase ambiguity.[12] | Weaker, results in phase ambiguity requiring density modification.[13] |
| Suitability | Excellent for challenging structures or when density modification is difficult. | Often sufficient for well-diffracting crystals and high solvent content. |
Data Processing, Phasing, and Refinement
Once diffraction data is collected, it is processed (indexed, integrated, and scaled) using standard software packages. The selenium substructure is then located, and initial phases are calculated.
-
Substructure Determination: Programs like SHELXD or HKL2MAP are used to find the positions of the selenium atoms from the anomalous differences.
-
Phase Calculation: The selenium atom positions are used to calculate initial experimental phases.
-
Density Modification: The initial, often poor-quality, electron density map is improved by applying constraints, such as solvent flattening and histogram matching.[1]
-
Model Building and Refinement: An atomic model of the protein is built into the improved electron density map and then refined against the experimental data to produce the final, high-resolution structure.
By following these detailed protocols and understanding the principles of MAD and SAD phasing, researchers can effectively leverage this compound to solve novel protein structures, accelerating research and drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selenomethionyl proteins produced for analysis by multiwavelength anomalous diffraction (MAD): a vehicle for direct determination of three-dimensional structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 7. benchchem.com [benchchem.com]
- 8. timothyspringer.org [timothyspringer.org]
- 9. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. xtal.iqfr.csic.es [xtal.iqfr.csic.es]
- 13. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
Application Note: High-Efficiency Production of L-Selenomethionine Labeled Proteins in Insect Cells using the Baculovirus Expression Vector System (BEVS)
Audience: Researchers, scientists, and drug development professionals.
Introduction The incorporation of L-Selenomethionine (SeMet) into proteins is a cornerstone technique in modern structural biology. It enables the use of Multi-wavelength or Single-wavelength Anomalous Diffraction (MAD/SAD) for phasing in X-ray crystallography, greatly simplifying the determination of novel protein structures.[1] While E. coli is a common host for SeMet labeling, many eukaryotic proteins, particularly those requiring complex post-translational modifications and proper folding, fail to express correctly in bacterial systems. The Baculovirus Expression Vector System (BEVS) in insect cells (like Spodoptera frugiperda Sf9 or Trichoplusia ni High Five™) offers a powerful eukaryotic alternative, providing the necessary cellular machinery for producing these challenging proteins.[2]
A primary hurdle in eukaryotic systems is the inherent toxicity of SeMet, which can impair cell viability and reduce protein yields.[1][3] This protocol describes a robust method to efficiently produce SeMet-labeled proteins in insect cells by optimizing culture conditions and leveraging high-titer baculovirus infection to circumvent SeMet toxicity.[1]
Experimental Protocols
This section provides a detailed methodology for the expression of SeMet-labeled proteins, from initial cell culture to final protein harvest.
Materials and Reagents
-
Insect Cell Lines: Sf9 or High Five™ cells (e.g., from Thermo Fisher Scientific or Expression Systems).
-
Baculovirus Stock: High-titer (>1 x 10⁸ PFU/mL) recombinant baculovirus encoding the protein of interest.
-
Culture Media:
-
Reagents:
-
This compound (SeMet), sterile solution (e.g., 20 mg/mL in water).
-
Sterile Phosphate-Buffered Saline (PBS).
-
-
Equipment:
-
Shake flasks or bioreactors.[4]
-
Temperature-controlled incubator (27°C).
-
Centrifuge.
-
Microscope and hemocytometer or automated cell counter.
-
Standard protein purification equipment (e.g., chromatography system).
-
Part 1: Prerequisite - Optimization of Native Protein Expression Before attempting SeMet labeling, it is critical to optimize the expression of the native protein to determine the ideal Multiplicity of Infection (MOI) and Time of Harvest (TOH). This ensures that the expensive SeMet labeling step is performed under conditions known to produce a high yield. This is done by following the main labeling protocol (Part 2) but using complete medium and supplementing with L-Methionine instead of SeMet.
Part 2: Detailed Protocol for SeMet Labeling in Suspension Culture This protocol is adapted for a 1 L shake flask culture.
Day 0: Cell Growth and Methionine Depletion
-
Grow a healthy suspension culture of Sf9 or High Five™ cells in complete medium to a density of 1.5–2.0 x 10⁶ cells/mL with >98% viability.
-
Harvest the cells by gentle centrifugation at 100-200 x g for 10 minutes.[4]
-
Discard the supernatant and gently resuspend the cell pellet in pre-warmed, methionine-deficient medium to the appropriate density (see Table 1).[4]
-
Incubate the culture for 24 hours at 27°C with shaking (approx. 125 rpm) to deplete the intracellular methionine pool.[1][4]
Day 1: Baculovirus Infection
-
After 24 hours of methionine starvation, check cell viability. It should remain high (>95%).
-
Infect the cell culture with the recombinant baculovirus stock at the pre-determined optimal Multiplicity of Infection (eMOI), typically between 0.5 and 4.0.[1] A high MOI is often used to ensure rapid and synchronous infection, which helps mitigate SeMet toxicity.[1]
-
Continue to incubate the culture at 27°C with shaking.
Day 2: Selenomethionine Addition
-
Twenty-four hours post-infection, add sterile this compound to the culture to the desired final concentration (see Table 1 for recommendations).[1]
-
Continue to incubate the culture at 27°C with shaking.
Day 3-5: Incubation and Harvest
-
Monitor the cells daily for signs of infection (e.g., increased cell diameter, cessation of growth) and protein expression (if a fluorescent tag is used).
-
Harvest the cells at the pre-determined optimal time, typically 48-72 hours post-infection, by centrifugation at 500-1000 x g for 15-20 minutes.[4]
-
For intracellular proteins, discard the supernatant and store the cell pellet at -80°C until purification. For secreted proteins, collect the supernatant for purification.[4]
Part 3: Protein Purification and Verification
-
Lysis: Resuspend the cell pellet in a suitable lysis buffer. Crucially, include a reducing agent such as 1-5 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to prevent the oxidation of the selenium atom in SeMet.[4]
-
Purification: Proceed with standard purification protocols (e.g., affinity, ion-exchange, size-exclusion chromatography). Maintain a reducing agent throughout the purification process.
-
Verification of Incorporation: The efficiency of SeMet incorporation must be verified. Mass spectrometry is the definitive method.[7] By comparing the mass spectra of peptides from the SeMet-labeled protein to the native version, the percentage of incorporation can be accurately calculated based on the mass shift between sulfur and selenium.[8]
Data Presentation
Table 1: Recommended Parameters for SeMet Labeling in Insect Cells The following parameters are recommended starting points and should be optimized for each specific protein. Data is synthesized from cited sources.[1][4]
| Parameter | Sf9 Cells | High Five™ (Tni) Cells |
| Cell Density for Infection | 1.5 x 10⁶ cells/mL | 1.0 x 10⁶ cells/mL |
| Methionine Depletion Time | 24 hours | 24 hours |
| Recommended SeMet Conc. | 120 - 200 mg/L | 80 - 160 mg/L |
| Optimal eMOI Range | 2.0 - 4.0 | 2.0 - 4.0 |
| Harvest Time Post-Infection | 72 hours | 48 - 72 hours |
| Typical Incorporation Rate | ~75% | ~75% |
| Typical Relative Yield | 60 - 90% of native | 60 - 90% of native |
Table 2: Troubleshooting Common Issues in SeMet Labeling
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Cell Viability | SeMet concentration is too high, leading to toxicity.[3] | Titrate SeMet concentration downwards to find a balance between viability and incorporation.[1] Ensure cells are healthy and in the mid-log phase before starting. |
| Low Protein Yield | SeMet toxicity has arrested protein synthesis.[3] MOI is too low, leading to asynchronous infection. | Ensure a sufficiently high MOI to commit cells to protein production.[1] Harvest cells earlier before viability drops significantly. |
| Low SeMet Incorporation | Insufficient methionine depletion.[3] SeMet concentration is too low. Presence of methionine in media supplements (e.g., non-dialyzed serum). | Increase the methionine starvation period (e.g., up to 24 hours).[1][4] Increase SeMet concentration, balancing against toxicity.[1] Ensure all media components are methionine-free. |
Visualizations
The following diagrams illustrate the key workflows and logical relationships in the SeMet labeling process.
Caption: Workflow for SeMet protein production in insect cells.[4]
Caption: Strategy to mitigate SeMet toxicity for optimal protein yield.[1]
References
- 1. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. expressionsystems.com [expressionsystems.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying L-Selenomethionine Incorporation Using Mass Spectrometry: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
L-Selenomethionine (SeMet) is an amino acid analog of methionine where the sulfur atom is replaced by a selenium atom. This substitution has minimal impact on protein structure and function, making SeMet a powerful tool in structural biology and proteomics. The incorporation of SeMet into proteins is particularly valuable for X-ray crystallography, where the anomalous scattering signal from the selenium atom aids in solving the phase problem.[1][2] Furthermore, quantifying the extent of SeMet incorporation is crucial for validating labeling efficiency and for certain quantitative proteomics applications. Mass spectrometry (MS) is the definitive method for accurately determining the level of SeMet incorporation.[3][4]
This document provides detailed protocols for this compound labeling in common expression systems and subsequent quantification of incorporation using mass spectrometry.
Principle of Mass Spectrometry-Based Quantification
The quantification of SeMet incorporation relies on the mass difference between sulfur (S, atomic weight ≈ 32.06 Da) and selenium (Se, atomic weight ≈ 78.96 Da). Each methionine residue replaced by a selenomethionine residue results in a mass increase of approximately 47.9 Da in the protein or its constituent peptides.[1][5] By comparing the mass spectra of the unlabeled (native) and the SeMet-labeled protein or peptides, the percentage of incorporation can be calculated. This is typically achieved by comparing the peak intensities or areas of the peptide isotopic envelopes corresponding to the methionine- and selenomethionine-containing species.[6][7]
Experimental Protocols
Protocol 1: this compound Labeling in E. coli (Methionine Auxotrophic Strain)
This protocol is adapted for methionine auxotrophic E. coli strains, such as B834(DE3), which are deficient in methionine biosynthesis and thus readily incorporate exogenously supplied SeMet.[8]
Materials:
-
E. coli B834(DE3) strain transformed with the expression plasmid
-
Minimal medium (e.g., M9)
-
L-Methionine solution (50 mg/mL, filter-sterilized)
-
This compound solution (50 mg/mL, filter-sterilized, handle with care as it is toxic )[1]
-
Appropriate antibiotic
-
Inducer (e.g., IPTG, 1M, filter-sterilized)
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[1]
-
Main Culture Growth: Add the overnight culture to 1 L of fresh minimal medium containing 50 µg/mL L-methionine and antibiotic. Grow at the optimal temperature for your protein until the OD600 reaches approximately 1.0.[9]
-
Methionine Depletion: Harvest the cells by centrifugation (e.g., 4000 rpm, 10 min, 4°C). Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[3][8]
-
This compound Addition: Add this compound to the culture to a final concentration of 50-125 mg/L. Incubate for an additional 30 minutes at 37°C.[3][9]
-
Induction of Protein Expression: Induce protein expression with the appropriate inducer (e.g., IPTG) and continue the culture for the optimal duration for your protein (typically 2-12 hours).[3]
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or processed immediately for protein purification.[1]
Protocol 2: this compound Labeling in Mammalian Cells
This protocol is a general guideline for labeling proteins secreted from mammalian cells (e.g., HEK293 or CHO cells).[10]
Materials:
-
Mammalian cells (e.g., HEK293, CHO) expressing the protein of interest
-
Standard growth medium (e.g., DMEM)
-
Methionine-free medium (e.g., Methionine-free DMEM)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
This compound solution (handle with care)
Procedure:
-
Cell Growth: Culture the cells in standard growth medium until they reach the desired confluency for protein expression.
-
Methionine Depletion: Gently wash the cells with PBS and replace the standard medium with pre-warmed methionine-free medium supplemented with dFBS. The duration of this depletion step can be optimized but is typically between 4 to 12 hours.[7][10]
-
This compound Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with this compound (a starting concentration of 60 mg/L is common) and dFBS.[3][11]
-
Incubation and Harvest: Incubate the cells for 48-72 hours. Harvest the culture medium for secreted proteins or the cells for intracellular proteins.[3]
-
Protein Purification: Purify the SeMet-labeled protein using standard chromatography techniques. It is advisable to include a reducing agent, such as 5-10 mM Dithiothreitol (DTT), in all purification buffers to prevent oxidation of the selenomethionine.[1][11]
Protocol 3: Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
This protocol describes the in-solution digestion of the purified protein for analysis by LC-MS/MS.[6]
Materials:
-
Purified native and SeMet-labeled protein samples
-
Denaturation buffer (e.g., 8 M Urea in 100 mM Tris-HCl, pH 8.5)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (sequencing grade)
-
Ammonium bicarbonate buffer (50 mM, pH 8)
-
Formic acid
Procedure:
-
Denaturation and Reduction: Take equal amounts of the native and SeMet-labeled proteins. Denature the proteins in the denaturation buffer. Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.[9]
-
Alkylation: Alkylate the free cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.[9]
-
Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (w/w) enzyme-to-protein ratio and incubate overnight at 37°C.[6]
-
Quenching and Desalting: Quench the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or ZipTip prior to MS analysis.
Protocol 4: Mass Spectrometry Analysis and Data Quantification
Procedure:
-
LC-MS/MS Analysis: Analyze the digested peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The peptides are first separated by reverse-phase HPLC and then introduced into the mass spectrometer.[3] The mass spectrometer will acquire MS1 spectra (measuring the mass-to-charge ratio of the intact peptides) and MS2 spectra (fragmenting selected peptides to determine their sequence).[6]
-
Data Analysis:
-
Peptide Identification: Search the MS/MS data against a protein database containing the sequence of the target protein to identify the peptides.[3]
-
Quantification of Incorporation: In the MS1 spectra, locate the isotopic envelopes for the methionine-containing peptides in the native sample. In the SeMet-labeled sample, find the corresponding peaks with a mass shift of approximately 47.9 Da per methionine residue.[3] The percentage of SeMet incorporation can be calculated by comparing the peak intensities (or areas) of the SeMet-containing peptide (ISeMet) and the corresponding methionine-containing peptide (IMet) using the following formula:[7]
% Incorporation = [ISeMet / (ISeMet + IMet)] x 100
-
Data Presentation
The quantitative data for this compound incorporation should be summarized in clear and structured tables for easy comparison.
Table 1: Effect of this compound Concentration on Incorporation Efficiency in Mammalian Cells. [7]
| Sample | L-SeMet Concentration (mg/L) | Methionine Depletion Time (hours) | % SeMet Incorporation | Relative Protein Yield (%) |
| 1 | 0 (Control) | 4 | 0 | 100 |
| 2 | 20 | 4 | 65 | 90 |
| 3 | 40 | 4 | 85 | 75 |
| 4 | 60 | 4 | >90 | 60 |
| 5 | 60 | 8 | >95 | 55 |
| 6 | 60 | 12 | >95 | 50 |
Table 2: this compound Incorporation Efficiency in Various Expression Systems. [9]
| Expression System | Strain/Cell Line | L-SeMet Concentration (mg/L) | Reported Incorporation Efficiency (%) |
| E. coli | B834 (Met Auxotroph) | 125 | >90 |
| Pichia pastoris | Non-auxotrophic | Not Specified | ~50 |
| Lactococcus lactis | Not Specified | Not Specified | >90 |
| Mammalian Cells | HEK293 | 60 | >90 |
| Insect Cells | Sf9 | Not Specified | >90 |
| Cell-Free | E. coli extract | Not Specified | >95 |
Visualizations
Caption: Workflow for this compound labeling and quantification.
Caption: Bottom-up proteomics workflow for SeMet quantification.
Caption: Mass shift observed upon SeMet incorporation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. P99-T A Simple Method to Quantitate Selenomethionine Incorporation into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sites and extent of selenomethionine incorporation into recombinant Cas6 protein by top-down and bottom-up proteomics with 14.5 T Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for L-Selenomethionine Labeling via Cell-Free Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of L-Selenomethionine (SeMet) into proteins is a cornerstone technique in structural biology, primarily for facilitating phase determination in X-ray crystallography through Single- or Multi-wavelength Anomalous Dispersion (SAD/MAD). Traditional in vivo methods for SeMet labeling in expression systems like E. coli, insect, and mammalian cells can be hampered by the cytotoxicity of SeMet, often leading to reduced protein yields.[1][2] Cell-free protein synthesis (CFPS) has emerged as a powerful alternative that circumvents the issue of cell viability, offering a highly efficient and controlled environment for producing SeMet-labeled proteins.[1]
This document provides detailed protocols and data for the production of this compound-labeled proteins using E. coli-based cell-free protein synthesis systems. The open nature of CFPS allows for the direct substitution of methionine with SeMet in the reaction mixture, leading to high incorporation efficiency.[1] This method is particularly advantageous for high-throughput structural genomics and for expressing proteins that are toxic to living cells.
Key Applications in Drug Discovery
-
De Novo Structure Determination: SeMet labeling with SAD/MAD phasing is a primary method for determining the initial crystal structures of novel drug targets.
-
Structure-Based Drug Design: High-resolution structures of target proteins, enabled by SeMet labeling, are crucial for understanding drug-target interactions and guiding lead optimization.
-
Fragment-Based Drug Discovery: Solving the crystal structures of target proteins in complex with small molecule fragments is facilitated by SeMet labeling, providing a basis for developing lead compounds.
Advantages of Cell-Free Protein Synthesis for SeMet Labeling
-
Overcomes Cytotoxicity: As CFPS systems are devoid of living cells, the toxic effects of SeMet on cell growth and protein expression are eliminated.[1]
-
High Incorporation Efficiency: The direct supply of SeMet and the absence of cellular metabolic pathways that could dilute the labeled amino acid pool lead to very high incorporation rates, often exceeding 95%.[1]
-
Speed and Simplicity: CFPS protocols are generally faster than in vivo methods as they do not require cell culture, induction, or harvesting.
-
Amenable to High-Throughput Screening: The small reaction volumes and ease of setup make CFPS ideal for screening multiple constructs or conditions in parallel.
Quantitative Data Summary
The following tables summarize key quantitative data for SeMet incorporation and protein yield using both in vivo and cell-free protein synthesis methods.
Table 1: this compound Incorporation Efficiency
| Expression System | Protein Example | SeMet Incorporation Efficiency (%) | Reference |
| Cell-Free (E. coli) | Ras | >95% | [1] |
| Mammalian (HEK293) | Angiopoietin-2 | ~93% | [3] |
| Insect Cells (Sf9/Hi5) | Mediator Head Module | ~75% | [2] |
| E. coli (regulated system) | Generic | ~83% (with Met/SeMet ratio) | [4] |
| E. coli (auto-induction) | Fusion Proteins | >90% | [5] |
Table 2: Protein Yield
| Expression System | Protein Example | Yield | Reference |
| Cell-Free (E. coli) | Ras | Milligram quantities | [1] |
| Mammalian (HEK293) | Tie2-Fc | 60-80% of native protein yield | [3] |
| Insect Cells (Sf9/Hi5) | Mediator Head Module | 60-90% of native protein yield | [2] |
| E. coli (auto-induction) | Purified Target Protein | ~30 mg from 2 L culture | [5] |
Experimental Workflow and Methodologies
The overall workflow for producing SeMet-labeled proteins using CFPS is streamlined, involving reaction setup, incubation, and purification.
Caption: Workflow for SeMet-labeled protein production using CFPS.
Experimental Protocols
Protocol 1: this compound Labeling using an E. coli CFPS System
This protocol is a general guideline and may require optimization for specific proteins and CFPS systems. It is assumed that a commercial or lab-prepared E. coli CFPS kit is being used, where the amino acid mixture can be customized.
Materials:
-
E. coli cell-free extract (e.g., S30 or equivalent)
-
Reaction buffer/premix (lacking methionine)
-
Amino acid mixture (lacking methionine)
-
This compound (SeMet) stock solution (e.g., 20 mM in water, sterile filtered)
-
DNA template (plasmid or linear PCR product with a T7 promoter) encoding the protein of interest (with a His-tag for purification)
-
Nuclease-free water
Procedure:
-
Thaw Reagents: Thaw all CFPS components (cell extract, buffers, amino acid mix) on ice.
-
Prepare Amino Acid Mix with SeMet: In a sterile microcentrifuge tube, prepare the final amino acid mixture. For a standard reaction, replace the volume of methionine with the this compound stock solution to achieve a final concentration typically in the range of 0.5-2 mM. The optimal concentration may need to be determined empirically.
-
Set up the CFPS Reaction: In a nuclease-free microcentrifuge tube on ice, combine the following components in the recommended order (volumes may vary depending on the specific CFPS kit):
-
Nuclease-free water to the final reaction volume
-
Reaction buffer/premix
-
Custom amino acid mixture containing SeMet
-
DNA template (e.g., 5-10 nM for plasmid, 20-40 nM for PCR product)
-
E. coli cell-free extract
-
-
Mix and Incubate: Gently mix the reaction by pipetting. Do not vortex. Incubate the reaction at 30-37°C for 2-4 hours. For some systems, longer incubation (up to 16 hours) at a lower temperature (e.g., 30°C) can improve the yield of soluble protein.[6]
-
Store or Proceed to Purification: After incubation, the reaction can be stored at -20°C or immediately used for purification.
Protocol 2: Purification of His-tagged SeMet-Labeled Protein
SeMet-labeled proteins can be more susceptible to oxidation.[7] Therefore, it is crucial to include reducing agents in all purification buffers.[7][8]
Materials:
-
Lysis/Binding Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1-5 mM DTT or TCEP
-
Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole, 1-5 mM DTT or TCEP
-
Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole, 1-5 mM DTT or TCEP
-
Ni-NTA (or other IMAC) affinity resin
-
CFPS reaction mixture containing the expressed His-tagged SeMet-labeled protein
Procedure:
-
Prepare the Resin: Equilibrate the Ni-NTA resin with Lysis/Binding Buffer.
-
Bind the Protein: Dilute the CFPS reaction mixture 2- to 5-fold with Lysis/Binding Buffer and add it to the equilibrated resin. Incubate for 30-60 minutes at 4°C with gentle mixing.
-
Wash the Resin: Pellet the resin by centrifugation and discard the supernatant. Wash the resin with Wash Buffer to remove non-specifically bound proteins. Repeat the wash step 2-3 times.
-
Elute the Protein: Add Elution Buffer to the resin and incubate for 10-15 minutes at 4°C with gentle mixing. Pellet the resin and collect the supernatant containing the purified SeMet-labeled protein. Repeat the elution step for maximal recovery.
-
Quality Control: Analyze the purified protein by SDS-PAGE for purity and by mass spectrometry to confirm SeMet incorporation. The mass of the SeMet-labeled protein will be higher than the native protein by approximately 47.9 Da for each incorporated SeMet residue.
Logical Relationships in CFPS for SeMet Labeling
The following diagram illustrates the key components and their interactions within the cell-free protein synthesis reaction for SeMet labeling.
Caption: Components and interactions in SeMet labeling via CFPS.
References
- 1. Selenomethionine incorporation into a protein by cell-free synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neb.com [neb.com]
- 5. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Tuning the Cell-Free Protein Synthesis System for Biomanufacturing of Monomeric Human Filaggrin [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Application Notes and Protocols for the Analytical Detection of L-Selenomethionine in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the quantitative analysis of L-Selenomethionine (L-SeMet) in various biological matrices. The methodologies outlined are based on established analytical techniques, ensuring high sensitivity, specificity, and reproducibility for research, clinical, and pharmaceutical applications.
Introduction
This compound is a naturally occurring amino acid and a primary dietary source of selenium, an essential micronutrient. Accurate quantification of L-SeMet in biological samples such as plasma, serum, urine, and tissues is crucial for understanding its bioavailability, metabolism, and role in health and disease. This guide covers the most prevalent and robust analytical methods used for this purpose: High-Performance Liquid Chromatography coupled with Inductively Coupled Plasma Mass Spectrometry (HPLC-ICP-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
General Sample Preparation for Biological Matrices
Proper sample preparation is critical to remove interfering substances and ensure the stability of L-SeMet. The choice of method depends on the biological matrix and the analytical technique.
Key Considerations:
-
To prevent the formation of volatile selenium compounds, it is recommended to freeze biological samples immediately after collection.[1]
-
For urine samples, storage in polyethylene containers in an acidic medium is ideal to prevent the loss of volatile selenium compounds.[1][2]
-
Blood samples should be separated into plasma or serum and cell fractions before freezing if component-specific analysis is required.[1][2]
A general workflow for sample preparation is illustrated below.
References
Application Notes and Protocols for De Novo Protein Structure Determination using L-Selenomethionine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of the three-dimensional structure of a protein is paramount to understanding its function and for structure-based drug design. X-ray crystallography is a powerful technique for this purpose; however, it is often hindered by the "phase problem," where the phase information of diffracted X-rays is lost during data collection. The incorporation of L-Selenomethionine (SeMet), an analog of the amino acid methionine where the sulfur atom is replaced by selenium, has become a cornerstone technique for overcoming this challenge.[1][2][3][4]
The selenium atom in SeMet is a heavy atom that produces a significant anomalous scattering signal when interacting with X-rays at specific wavelengths.[5] This anomalous signal provides the necessary phase information to solve the protein structure de novo using techniques such as Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD).[5][6] This document provides detailed application notes and protocols for the expression, purification, and crystallization of SeMet-labeled proteins.
Principle of this compound Incorporation
The successful incorporation of this compound is the critical first step. The strategy involves expressing the target protein in a host organism grown in a methionine-depleted medium supplemented with this compound.[5] Cellular machinery often cannot distinguish between methionine and selenomethionine, leading to the incorporation of SeMet into the polypeptide chain in place of methionine during protein synthesis. To achieve high levels of incorporation, it is often necessary to inhibit the host cell's endogenous methionine biosynthesis pathway or to use a methionine auxotrophic host strain.[7]
Quantitative Data Summary
The efficiency of this compound incorporation and its effect on protein yield can vary depending on the expression system and labeling protocol. The following tables summarize key quantitative data to aid in experimental design.
Table 1: this compound Labeling Parameters in Various Expression Systems
| Expression System | Host Strain Example | This compound Conc. | Typical Incubation/Expression Time | Key Considerations | Reference |
| E. coli | B834 (Met auxotroph) | 50 - 60 mg/L | 4-16 hours | High incorporation efficiency.[1][6] | [1][5][6] |
| E. coli | BL21(DE3) (Prototroph) | 60 mg/L | 4-16 hours | Requires inhibition of endogenous methionine synthesis.[2] | [2][8] |
| Insect Cells | Sf9, Sf21, Tni | Variable (toxicity is a concern) | 48-72 hours post-infection | SeMet toxicity can be a challenge; optimization is crucial.[9] | [5][9] |
| Mammalian Cells | HEK293 | 60 mg/L | 48-72 hours | Methionine depletion for ~12 hours prior to SeMet addition is optimal.[10][11] | [10][11] |
Table 2: Quality Control of this compound Incorporation
| Method | Principle | Expected Result for Successful Labeling | Reference |
| Mass Spectrometry (ESI-MS or MALDI-TOF) | Measures the precise molecular weight of the protein. | Mass increase of ~47.9 Da per incorporated SeMet residue (Mass of Se ≈ 78.96 Da, Mass of S ≈ 32.06 Da).[7] | [7] |
| Anomalous Scattering Signal in Diffraction Data | Measurement of Bijvoet differences during X-ray data collection. | A significant anomalous signal (e.g., Bijvoet ratio > 1%) indicates the presence of selenium. | [12] |
Experimental Protocols
Protocol 1: this compound Labeling in E. coli (Methionine Auxotroph Strain)
This protocol is adapted for methionine auxotrophic strains like B834(DE3), which cannot synthesize methionine and are therefore ideal for high-efficiency L-SeMet incorporation.[1][5]
Materials:
-
E. coli B834(DE3) cells transformed with the expression plasmid.
-
LB medium with appropriate antibiotic.
-
M9 minimal medium supplemented with glucose, MgSO₄, CaCl₂, and thiamine.
-
This compound.
-
IPTG (or other appropriate inducer).
Procedure:
-
Starter Culture: Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.[5][7]
-
Main Culture: The next day, use the overnight culture to inoculate 1 L of M9 minimal media supplemented with all components except methionine, and the appropriate antibiotic. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[4]
-
Methionine Starvation (Optional but Recommended): Pellet the cells by centrifugation and resuspend them in fresh, pre-warmed M9 minimal medium lacking methionine. Incubate for 30-60 minutes to deplete intracellular methionine pools.[2][4]
-
Selenomethionine Addition and Induction: Add this compound to a final concentration of 60 mg/L.[2][5] Incubate for 15-30 minutes before inducing protein expression with IPTG (typically 0.1-1 mM final concentration).[2][4][5]
-
Expression: Continue the culture for the optimal time and temperature for your protein of interest (e.g., 4-6 hours at 30°C or overnight at 18°C).[2]
-
Harvest: Harvest the cells by centrifugation and store the pellet at -80°C until purification.[5][7]
Protocol 2: Purification of Selenomethionyl Proteins
The purification protocol for a SeMet-labeled protein is generally identical to that of the native protein. However, a critical consideration is the prevention of selenium oxidation.
Key Consideration:
-
Reducing Agents: It is crucial to include reducing agents, such as 5-10 mM dithiothreitol (DTT) or β-mercaptoethanol (BME), in all purification buffers to prevent the oxidation of the selenium atom in selenomethionine.[5][8]
Procedure:
-
Buffer Preparation: Prepare all purification buffers (lysis, wash, and elution) and ensure they are freshly supplemented with a reducing agent.[13]
-
Cell Lysis: Resuspend the cell pellet in lysis buffer and lyse the cells using your standard protocol (e.g., sonication, French press).
-
Clarification: Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Chromatography: Proceed with your standard purification protocol (e.g., affinity, ion-exchange, and size-exclusion chromatography).[13]
-
Quality Control: After purification, verify the incorporation of this compound using mass spectrometry.[7] The protein should be >95% pure for crystallization trials.[5]
Protocol 3: Crystallization of Selenomethionyl Proteins
While many SeMet-labeled proteins crystallize under conditions similar to their native counterparts, some optimization may be required.
Key Considerations:
-
Starting Conditions: If crystallization conditions for the native protein are known, use these as a starting point.[7]
-
Reducing Agents: Maintain the presence of a reducing agent (e.g., 1-5 mM DTT or TCEP) in the crystallization drops.[7]
-
Screening: If conditions are unknown, perform a broad screen using commercially available sparse-matrix screens. It is advisable to set up screens for both the native and the SeMet-labeled protein in parallel.[7]
Procedure:
-
Protein Concentration: Concentrate the purified SeMet-labeled protein to a suitable concentration, typically 5-20 mg/mL.[5]
-
Crystallization Screening: Set up crystallization trials using your method of choice (e.g., hanging drop, sitting drop).
-
Optimization: Once initial crystals are obtained, optimize the conditions by systematically varying the precipitant concentration, pH, and temperature.[5]
Mandatory Visualizations
Caption: Experimental workflow for SeMet-protein crystallography.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 9. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. synapse.mskcc.org [synapse.mskcc.org]
- 12. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Production of Selenomethionyl Proteins: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of selenomethionine (SeMet) into proteins is a cornerstone technique in structural biology, primarily utilized to facilitate the phase determination in X-ray crystallography through Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing.[1] This method relies on the biosynthetic replacement of methionine with its selenium-containing analog. The anomalous signal from the selenium atom provides the necessary phase information to solve a protein's three-dimensional structure.[2] This document provides a detailed experimental workflow, protocols, and quantitative data for the production of selenomethionyl proteins in various expression systems.
The principle behind SeMet labeling is to provide SeMet in the growth medium while minimizing the presence of methionine.[2] In methionine auxotrophic host strains, which are incapable of synthesizing their own methionine, SeMet is readily incorporated.[1] For prototrophic strains, the endogenous methionine biosynthesis pathway must be suppressed, typically by the addition of a specific cocktail of amino acids that act as feedback inhibitors of key enzymes in the pathway.[1]
Experimental Workflow Overview
The production of selenomethionyl proteins involves a multi-step process that begins with the selection of an appropriate expression system and concludes with the verification of SeMet incorporation. The general workflow is applicable to various hosts, including Escherichia coli, insect cells, and mammalian cells, with specific modifications for each system.
Metabolic Pathway for Selenomethionine Incorporation
In prototrophic E. coli strains, the endogenous biosynthesis of methionine from aspartate must be inhibited to achieve high levels of SeMet incorporation. This is typically accomplished by providing a cocktail of amino acids (lysine, threonine, phenylalanine, leucine, isoleucine, and valine) in the growth medium.[3] These amino acids act as feedback inhibitors of aspartokinase, a key enzyme at the beginning of the methionine biosynthesis pathway.[3] With the endogenous methionine supply blocked, the cellular machinery utilizes the exogenously supplied selenomethionine for protein synthesis. The methionyl-tRNA synthetase recognizes and charges tRNAMet with selenomethionine, which is then incorporated into the growing polypeptide chain by the ribosome.[4]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SeMet protein production in different expression systems.
Table 1: SeMet Labeling Parameters in E. coli
| Parameter | Value | Reference |
| Host Strain | B834(DE3) (Met auxotroph) | |
| SeMet Concentration | 50 - 125 mg/L | [2] |
| Amino Acid Inhibitors | 100 mg/L (Thr, Lys, Phe), 50 mg/L (Leu, Ile, Val) | [5] |
| Induction | 1 mM IPTG | [5] |
| Final OD600 | ~6 | [2] |
| Wet Cell Mass Yield | ~14 g/2L culture | [2] |
| Purified Protein Yield | ~30 mg/2L culture | [2] |
| Incorporation Efficiency | >90% | [2] |
Table 2: SeMet Labeling Parameters in Insect Cells (Sf9 or High Five™)
| Parameter | Value | Reference |
| SeMet Concentration | 20 - 200 mg/L | [6] |
| Optimal SeMet (Hi5 cells) | 160 mg/L | [6] |
| Methionine Depletion | 24 hours | [6] |
| Protein Yield vs. Native | 60 - 90% | [6] |
| Incorporation Efficiency | ~75% | [6] |
Table 3: SeMet Labeling Parameters in Mammalian Cells (HEK293)
| Parameter | Value | Reference |
| Methionine Depletion | 12 hours | [7] |
| SeMet Concentration | 20 - 60 mg/L | [7] |
| Incorporation Efficiency | >90% | [7] |
Experimental Protocols
Protocol 1: SeMet Labeling in Methionine Auxotrophic E. coli (e.g., B834(DE3))
This protocol is adapted for methionine auxotrophic strains, which simplifies the process by eliminating the need for biosynthesis inhibition.[1]
Materials:
-
E. coli B834(DE3) strain transformed with the expression vector
-
Minimal medium (e.g., M9 salts)
-
20% (w/v) Glucose (sterile filtered)
-
1 M MgSO₄ (sterile filtered)
-
1 M CaCl₂ (sterile filtered)
-
L-Methionine (50 mg/mL stock, sterile filtered)
-
L-Selenomethionine (50 mg/mL stock, sterile filtered)
-
Appropriate antibiotic (1000x stock)
-
Inducer (e.g., 1 M IPTG, sterile filtered)
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.[1]
-
Main Culture: Add the overnight culture to 1 L of fresh minimal medium containing 50 µg/mL L-methionine and antibiotic. Grow at the appropriate temperature until the OD600 reaches ~1.0.[8]
-
Methionine Starvation: Centrifuge the cell culture (e.g., 4000 x g for 10 minutes at 4°C). Resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C.[8]
-
SeMet Addition: Add this compound to a final concentration of 50-60 µg/mL. Incubate for an additional 30 minutes.[8][9]
-
Induction: Induce protein expression by adding the inducer (e.g., IPTG to a final concentration of 0.1-1 mM).[1]
-
Expression: Continue to incubate the culture for the optimal time and temperature for your protein's expression (e.g., 4-16 hours at 18-25°C).
-
Cell Harvest: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.[1]
Protocol 2: SeMet Labeling in Prototrophic E. coli
This protocol utilizes a cocktail of amino acids to inhibit endogenous methionine synthesis.[1]
Materials:
-
Prototrophic E. coli strain (e.g., BL21(DE3)) transformed with the expression vector
-
Minimal medium (e.g., M9 salts) and supplements as in Protocol 1 (excluding L-Methionine for the main culture)
-
Amino acid inhibitor stock (e.g., 100 mg/mL each of L-lysine, L-threonine, L-phenylalanine and 50 mg/mL each of L-leucine, L-isoleucine, L-valine)
-
This compound
-
Appropriate antibiotic
-
Inducer (e.g., IPTG)
Procedure:
-
Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.[1]
-
Main Culture: Inoculate 1 L of minimal medium with the overnight culture. Grow at 37°C until the OD600 reaches 0.5-0.6.[5]
-
Inhibition and SeMet Addition: Add the amino acid inhibitors to the culture.[5] Add this compound to a final concentration of 60-120 mg/L.[5]
-
Induction: Incubate for 15 minutes, then induce protein expression with IPTG (final concentration 1 mM).[5]
-
Expression: Grow for an additional 6-8 hours or as optimized for the specific protein.[5]
-
Cell Harvest: Collect cells by centrifugation and store the pellet at -80°C.[5]
Protocol 3: Purification of SeMet-Labeled Proteins
The purification of SeMet-labeled proteins generally follows standard protocols for the native protein, with the critical addition of a reducing agent to prevent oxidation of the selenium atom.[4][10]
Key Consideration:
-
Reducing Agents: All purification buffers (lysis, wash, and elution) should be degassed and supplemented with a reducing agent such as 1-10 mM dithiothreitol (DTT) or β-mercaptoethanol.[10][11]
General Steps:
-
Cell Lysis: Resuspend the cell pellet in a suitable lysis buffer containing a reducing agent. Lyse the cells by sonication, French press, or other appropriate methods.
-
Clarification: Centrifuge the lysate to remove cell debris.
-
Chromatography: Proceed with the established purification protocol for the protein of interest (e.g., affinity chromatography, ion exchange, size exclusion). Ensure all buffers contain a fresh addition of a reducing agent.[10]
Protocol 4: Verification of SeMet Incorporation by Mass Spectrometry
Mass spectrometry is the definitive method to confirm and quantify the incorporation of selenomethionine.[12]
Method:
-
Sample Preparation: The purified protein can be analyzed intact (top-down proteomics) or digested into peptides with an enzyme like trypsin (bottom-up proteomics).[12]
-
Mass Analysis: Analyze the sample using MALDI-TOF or LC-MS/MS.
-
Data Interpretation: Compare the mass spectra of the SeMet-labeled protein (or its peptides) with the native protein. The mass of a SeMet-containing protein or peptide will be increased by approximately 47.95 Da for each methionine residue that is replaced by selenomethionine (mass of Se - mass of S).[7] The isotopic distribution of selenium-containing peptides will also be distinct from sulfur-containing peptides.[13]
-
Quantification: The percentage of incorporation can be estimated by comparing the peak intensities of the SeMet-containing species to the methionine-containing species.[12]
Conclusion
The production of selenomethionyl proteins is a robust and widely used method in structural biology. The choice of expression system and labeling strategy depends on the nature of the target protein and the available resources. Careful optimization of the experimental parameters, particularly the concentration of selenomethionine and the timing of its addition, is crucial for achieving high incorporation efficiency while maintaining reasonable protein yields. The inclusion of reducing agents during purification is essential to preserve the integrity of the SeMet-labeled protein. Finally, mass spectrometry provides a reliable method for verifying the successful incorporation of selenomethionine, ensuring the suitability of the protein for downstream applications such as X-ray crystallography.
References
- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 4. benchchem.com [benchchem.com]
- 5. Mutation analysis of the feedback inhibition site of aspartokinase III of Escherichia coli K-12 and its use in L-threonine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mutation Analysis of the Feedback Inhibition Site of Aspartokinase III of Escherichia coli K-12 and its Use in L-Threonine Production [jstage.jst.go.jp]
- 8. tandfonline.com [tandfonline.com]
- 9. The utilization of selenomethionine by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Selenomethionine - Wikipedia [en.wikipedia.org]
- 12. Selenium incorporation using recombinant techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Application of L-Selenomethionine in Serial Femtosecond Crystallography: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serial femtosecond crystallography (SFX) is a powerful technique that utilizes X-ray free-electron lasers (XFELs) to determine the structures of macromolecules from microcrystals at room temperature.[1][2] This method has opened new avenues for studying challenging biological systems, including membrane proteins and large complexes, which are often difficult to crystallize into large, well-ordered crystals suitable for conventional crystallography.[1][3] However, a significant bottleneck in de novo structure determination by SFX is solving the phase problem, as the phase information of the diffracted X-rays is lost during data collection.[4]
L-Selenomethionine (SeMet), an analog of the amino acid methionine where the sulfur atom is replaced by selenium, has emerged as an indispensable tool to overcome this challenge.[4][5] The incorporation of SeMet into proteins provides a source of anomalous scattering, enabling the use of Single-wavelength Anomalous Diffraction (SAD) for experimental phasing.[1][6][7] The isosteric nature of the selenium substitution ensures minimal perturbation to the protein's structure and function.[4] This document provides detailed application notes and protocols for the use of this compound in SFX experiments.
Principle of SeMet-SAD Phasing in SFX
The core principle behind using this compound in SFX is the anomalous scattering of X-rays by the selenium atoms incorporated into the protein structure.[4] When X-rays interact with the electrons of an atom, they are scattered. For heavy atoms like selenium, the scattering factor has both a normal and an anomalous component, especially at X-ray energies near the absorption edge of the atom. This anomalous scattering leads to measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l), which would otherwise be identical. This intensity difference, known as the Bijvoet difference, contains the phase information necessary to reconstruct the electron density map of the macromolecule.[1]
The SAD method in SFX involves collecting a single dataset at a wavelength where the anomalous scattering from the selenium atoms is significant.[1][6][7] The positions of the selenium atoms are determined from the anomalous differences, and these positions are then used to calculate initial phases for the entire protein structure. These initial phases are subsequently improved and extended to generate a complete and interpretable electron density map.
Advantages of Using this compound in SFX
The use of this compound for SAD phasing in SFX offers several key advantages:
-
General Applicability : Most proteins contain methionine residues, making the SeMet labeling strategy broadly applicable.[4]
-
Minimal Structural Perturbation : The substitution of sulfur with selenium is isosteric, meaning it has a minimal impact on the protein's structure and function, which increases the likelihood of obtaining isomorphous crystals.[4]
-
Simplified Phasing Experiment : SAD requires data collection at only a single wavelength, which simplifies the experiment and minimizes radiation damage to the crystal, a crucial factor in SFX where each crystal is exposed to an intense X-ray pulse.[7]
-
Facilitates De Novo Structure Determination : SeMet-SAD is a powerful tool for determining the structures of novel proteins for which no homologous structures are available for molecular replacement.[1][3]
Experimental Workflow for SeMet-SFX
The overall workflow for a successful SeMet-SFX experiment involves several critical stages, from protein expression and labeling to data collection and structure determination.
Experimental workflow for SeMet-SFX from gene to structure.
Detailed Protocols
Protocol 1: Expression and Labeling of SeMet-Protein in E. coli
This protocol is a general guideline for expressing a SeMet-labeled protein in E. coli using a methionine auxotrophic strain (e.g., B834(DE3)) or by inhibiting methionine biosynthesis in a prototrophic strain (e.g., BL21(DE3)).
Materials:
-
E. coli expression strain transformed with the plasmid containing the gene of interest.
-
Luria-Bertani (LB) medium.
-
M9 minimal medium supplemented with 0.4% glucose, 2 mM MgSO₄, 0.1 mM CaCl₂, and appropriate antibiotics.
-
This compound (sterile filtered).
-
Amino acid mix for inhibition (for prototrophic strains): 100 mg/L each of Lys, Phe, Thr and 50 mg/L each of Ile, Leu, Val.[8]
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG).
Procedure:
-
Starter Culture: Inoculate a single colony of the transformed E. coli into 5-10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.
-
Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Methionine Depletion and SeMet Addition:
-
For methionine auxotrophic strains (e.g., B834(DE3)): Pellet the cells by centrifugation (5000 x g, 15 min, 4°C), wash the pellet with pre-warmed M9 minimal medium (methionine-free), and resuspend in 1 L of fresh M9 minimal medium. Add 60-100 mg of this compound.[4]
-
For prototrophic strains (e.g., BL21(DE3)): Add the amino acid mix to inhibit endogenous methionine synthesis.[8] Incubate for 15-20 minutes. Then, add 60-100 mg of this compound.[8][9]
-
-
Induction: After a 15-30 minute incubation with SeMet, induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[4]
-
Expression: Continue the culture for the optimal time and temperature for your protein (e.g., 3-4 hours at 37°C or overnight at 18-25°C).[4]
-
Harvest: Harvest the cells by centrifugation (6000 x g, 20 min, 4°C) and store the cell pellet at -80°C.
Protocol 2: Purification of SeMet-Labeled Protein
Purification of SeMet-labeled proteins is similar to that of their native counterparts, with the crucial addition of reducing agents to prevent the oxidation of the selenium atom.
Materials:
-
All buffers required for the standard purification protocol.
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).
Procedure:
-
Buffer Preparation: Prepare all purification buffers as you would for the native protein.
-
Addition of Reducing Agents: Immediately before use, supplement all buffers with a reducing agent, typically 1-5 mM DTT or 0.5-1 mM TCEP. This is critical to maintain selenium in its reduced state.
-
Purification: Proceed with your established purification protocol (e.g., affinity chromatography, ion-exchange chromatography, size-exclusion chromatography).
-
Quality Control: After purification, it is essential to verify the incorporation of SeMet. The most common method is mass spectrometry (e.g., ESI-MS or MALDI-TOF). The mass of the SeMet-labeled protein will be higher than the native protein by approximately 47.9 Da for each incorporated methionine residue (Se atomic weight ≈ 78.96 Da, S atomic weight ≈ 32.07 Da).[10] Incorporation levels greater than 95% are desirable for successful phasing experiments.[11]
Protocol 3: Microcrystallization for SFX
SFX requires a large number of microcrystals (typically 1-20 µm in size). Crystallization conditions for SeMet-labeled proteins are often similar to those of the native protein, but re-screening may be necessary.
Procedure:
-
Initial Screening: If crystallization conditions for the native protein are known, use these as a starting point. If not, perform a broad screen using commercially available sparse-matrix screens.
-
Optimization: Optimize the initial hits by systematically varying precipitant concentration, pH, and temperature to produce a high density of uniform microcrystals. Batch crystallization is often preferred for generating large quantities of microcrystals.
-
Reducing Agents: Ensure the presence of a reducing agent (DTT or TCEP) in the crystallization setup to protect the SeMet residues.[10]
-
Crystal Slurry Preparation: The final sample for SFX is typically a slurry of microcrystals in their mother liquor. The crystal density should be high enough to ensure a good hit rate during data collection (typically 10¹⁰ - 10¹² crystals/mL).
Data Collection and Processing for SeMet-SAD in SFX
The following diagram illustrates the key steps in data collection and processing for a SeMet-SAD experiment in SFX.
SAD phasing workflow in SFX.
Quantitative Data from Successful SeMet-SFX Case Studies
The following table summarizes key parameters from successful SeMet-SAD phasing experiments in SFX, demonstrating the feasibility and requirements of this technique.
| Protein | X-ray Energy (keV) | Wavelength (Å) | No. of Indexed Patterns | Resolution (Å) | Bijvoet Ratio (%) | Reference |
| SeMet-Stem | 13.0 | 0.954 | 13,000 | 1.4 | ~3.7 | [1],[6] |
| SeMet-ACG | Not specified | Not specified | 60,000 | 1.5 | ~2.2 | [1],[6] |
| Lysozyme (with Gadolinium) | 8.5 | ~1.46 | ~60,000 | Not specified | Not specified | [1] |
Note: The lysozyme case with gadolinium is included for comparison to illustrate the number of patterns that can be required for phasing.
Troubleshooting and Considerations
-
Toxicity of Selenomethionine: SeMet can be toxic to expression hosts, potentially leading to lower protein yields.[11][12] Optimizing the concentration of SeMet and the duration of the culture after induction can help mitigate this issue.
-
Oxidation of Selenium: The selenium atom in SeMet is susceptible to oxidation, which can diminish its anomalous scattering signal. It is crucial to include reducing agents in all buffers during purification and crystallization.
-
Crystallization: The incorporation of SeMet can sometimes alter the crystallization behavior of the protein. It may be necessary to re-screen crystallization conditions.
-
Number of Diffraction Patterns: A sufficient number of indexed diffraction patterns is required for successful SAD phasing. The exact number depends on factors such as the strength of the anomalous signal (Bijvoet ratio), the resolution of the data, and the symmetry of the crystal.[1][6]
Conclusion
The use of this compound for SAD phasing has become a cornerstone of de novo structure determination in serial femtosecond crystallography.[1][4] By providing a reliable method for solving the phase problem, SeMet labeling has significantly expanded the applicability of SFX to novel and challenging biological targets. The protocols and data presented here offer a comprehensive guide for researchers, scientists, and drug development professionals looking to leverage this powerful technique in their structural biology endeavors. The continued development of XFEL sources and data analysis methods will further enhance the efficiency and success rate of SeMet-SAD in SFX.
References
- 1. Experimental phase determination with selenomethionine or mercury-derivatization in serial femtosecond crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Standard Sample Preparation for Serial Femtosecond Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 4. benchchem.com [benchchem.com]
- 5. Selenomethionine - Wikipedia [en.wikipedia.org]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Single-wavelength anomalous diffraction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting low L-Selenomethionine incorporation efficiency
Welcome to the technical support center for L-Selenomethionine (SeMet) labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of selenomethionine into recombinant proteins. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (SeMet) incorporation efficiency low?
A1: Low SeMet incorporation efficiency can be attributed to several factors:
-
Presence of Residual Methionine: Standard methionine in your culture medium will compete with SeMet for incorporation into the protein.[1]
-
Suboptimal Health of Host Cells: Unhealthy or stressed cells will exhibit reduced protein synthesis efficiency.[1]
-
Inadequate Methionine Depletion: The intracellular pool of methionine must be sufficiently depleted before the addition of SeMet to prevent competition.[2]
-
Host Methionine Biosynthesis: Some expression strains can synthesize their own methionine, thereby diluting the SeMet pool.[2]
-
Incorrect SeMet Concentration: The concentration of SeMet is a critical parameter that needs to be optimized for your specific expression system.[1][3]
Q2: My protein yield is significantly lower with SeMet labeling compared to native protein expression. What can I do?
A2: A decrease in protein yield is a common issue when labeling with SeMet, primarily due to its toxicity to the host cells.[1][4] Here are some strategies to mitigate this:
-
Optimize SeMet Concentration: Conduct a titration experiment to determine the optimal SeMet concentration that balances high incorporation efficiency with minimal cell toxicity.[1][4]
-
Reduce Methionine Starvation Time: Prolonged methionine starvation before adding SeMet can negatively impact cell viability and, consequently, protein yield.[1]
-
Consider a Different Expression Host: Some strains or cell lines may have a higher tolerance for SeMet. For E. coli, using a methionine auxotrophic strain like B834(DE3) is a common and effective approach.[1][2]
-
Optimize Induction Conditions: Adjusting induction parameters such as temperature, duration, and inducer concentration can improve protein expression levels.
Q3: How can I verify the incorporation of SeMet into my target protein?
A3: Mass spectrometry is the most definitive method for confirming and quantifying SeMet incorporation.[5][6] The general workflow involves:
-
Digesting both the SeMet-labeled protein and a native (unlabeled) control with a protease (e.g., trypsin).
-
Analyzing the resulting peptides by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).[3][5]
-
Comparing the mass spectra of the labeled and unlabeled peptides. A mass shift of approximately 48 Da per methionine residue indicates successful SeMet incorporation.[5][7]
-
Quantifying the incorporation efficiency by comparing the peak intensities or areas of the native and SeMet-containing peptides.[7]
Q4: Can the oxidation of selenomethionine affect my experiment?
A4: Yes, SeMet is more prone to oxidation than methionine.[1] This can lead to heterogeneity in your protein sample. It is crucial to maintain a reducing environment throughout the purification and storage process by including reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in your buffers.[1][8]
Troubleshooting Guides
Low Incorporation Efficiency
If you are experiencing low SeMet incorporation, follow this troubleshooting decision tree:
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. benchchem.com [benchchem.com]
- 8. UCSF Macromolecular Structure Group [msg.ucsf.edu]
Technical Support Center: Mitigating L-Selenomethionine Toxicity in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing L-Selenomethionine (SeMet) induced toxicity in Human Embryonic Kidney 293 (HEK293) cells. Below you will find frequently asked questions, troubleshooting guides, detailed experimental protocols, and summaries of quantitative data to support your research and development activities.
Frequently Asked Questions (FAQs)
Q1: Why are my HEK293 cells showing increased cell death after this compound treatment?
A1: At elevated concentrations, this compound can induce cytotoxicity in HEK293 cells. The primary mechanism underlying this toxicity is the induction of oxidative stress, which is characterized by an increase in intracellular Reactive Oxygen Species (ROS). This surge in ROS can damage cellular components, ultimately leading to programmed cell death, or apoptosis.[1]
Q2: What is the toxic concentration of this compound for HEK293 cells?
A2: The precise toxic concentration of this compound is dependent on the specific experimental conditions, including cell density and the duration of incubation. While a definitive IC50 value for SeMet in HEK293 cells has not been formally established in published literature, studies in other cell lines indicate that cytotoxic effects are typically observed in the micromolar (µM) range.[1] For instance, in Caco-2 cells, an IC50 of 13.83 ± 0.67 µM was reported after a 120-minute exposure.[1] It is highly recommended to perform a dose-response experiment to determine the optimal and toxic concentration ranges for your specific HEK293 cell line and experimental setup.
Q3: How can I reduce or prevent this compound-induced toxicity in my HEK293 cell cultures?
A3: A common and effective method to mitigate SeMet-induced toxicity is to co-treat the cells with an antioxidant. N-acetylcysteine (NAC) is a widely used antioxidant that can effectively counteract SeMet's cytotoxic effects.[1] NAC functions as a precursor to glutathione, a major intracellular antioxidant, and also directly scavenges ROS, thereby reducing oxidative stress.[1]
Q4: What concentration of N-acetylcysteine (NAC) should I use for my rescue experiments?
A4: A concentration of 4 mM NAC has been shown to be effective in protecting HEK293 cells from toxicity induced by other oxidative agents.[1] However, the optimal concentration of NAC to specifically counteract this compound toxicity should be determined empirically through a dose-response experiment.
Q5: What are the key signaling pathways involved in this compound toxicity in HEK293 cells?
A5: this compound-induced toxicity in HEK293 cells primarily involves the activation of the p53-mediated apoptotic pathway as a consequence of oxidative stress.[1] This pathway leads to the activation of caspases, which are the key executioners of apoptosis.[1] In response to the oxidative stress, cells may also activate the Nrf2/Keap1 signaling pathway as a defensive mechanism to enhance the expression of antioxidant enzymes.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High levels of cell death observed after this compound treatment. | 1. This compound concentration is too high.2. Prolonged incubation time.3. Excessive oxidative stress. | 1. Perform a dose-response experiment to determine the IC50 of this compound in your HEK293 cells. A suggested starting range is 1 µM to 100 µM.[1]2. Optimize the incubation time. Shorter exposure periods may be sufficient to achieve the desired effect while minimizing toxicity.3. Co-treat your cells with an antioxidant like N-acetylcysteine (NAC). Conduct a dose-response experiment to identify the optimal protective concentration of NAC. |
| Inconsistent results between experiments. | 1. Variation in cell density at the time of treatment.2. Inconsistent this compound or NAC concentrations. | 1. Ensure consistent cell seeding density across all experiments.2. Prepare fresh stock solutions of this compound and NAC for each experiment and verify their concentrations. |
| Low protein yield in SeMet labeling experiments. | 1. SeMet toxicity is reducing cell viability and protein synthesis.2. Suboptimal SeMet concentration for labeling. | 1. Determine the highest tolerable concentration of SeMet that maintains acceptable cell viability for the duration of the labeling experiment.2. Optimize the SeMet concentration to achieve a balance between labeling efficiency and cell health. |
| Difficulty in solubilizing formazan crystals in MTT assay. | Incomplete solubilization of the formazan product. | Ensure the formazan crystals are fully dissolved by gently mixing and allowing sufficient incubation time with the solubilization solution before reading the absorbance. |
Quantitative Data Summary
The following tables provide a summary of suggested concentration ranges for determining the cytotoxicity of this compound and for rescue experiments with N-acetylcysteine in HEK293 cells.
Table 1: Suggested Dose-Response Range for this compound in HEK293 Cells
| Compound | Recommended Concentration Range for IC50 Determination |
| This compound | 1 µM - 100 µM[1] |
Table 2: Suggested Dose-Response Range for N-acetylcysteine (NAC) Rescue
| Compound | Recommended Concentration Range for Rescue Experiments |
| N-acetylcysteine (NAC) | 1 mM - 10 mM |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in HEK293 cells.
Materials:
-
HEK293 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution (e.g., 10 mM in sterile water or PBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium to achieve final concentrations ranging from 1 µM to 100 µM. Include a vehicle control (medium only).
-
After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: N-acetylcysteine (NAC) Rescue Experiment
Objective: To assess the protective effect of NAC against this compound-induced cytotoxicity.
Materials:
-
HEK293 cells
-
DMEM with 10% FBS
-
This compound stock solution
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in sterile water, pH adjusted to 7.0)
-
96-well cell culture plates
-
MTT assay reagents (as in Protocol 1)
Procedure:
-
Seed HEK293 cells in a 96-well plate as described in Protocol 1.
-
Prepare the following treatment groups in complete medium:
-
Vehicle control (medium only)
-
This compound at a toxic concentration (e.g., near the determined IC50)
-
NAC alone at various concentrations (e.g., 1, 2, 4, 8, 10 mM)
-
This compound (at the toxic concentration) co-treated with varying concentrations of NAC.
-
-
After 24 hours of cell attachment, replace the medium with the prepared treatment solutions.
-
Incubate for the same exposure time used to determine the this compound IC50.
-
Assess cell viability using the MTT assay as described in Protocol 1.
-
Compare the viability of cells treated with this compound alone to those co-treated with NAC to determine the protective effect.
Visualizations
Caption: Signaling pathway of this compound-induced toxicity and its mitigation.
Caption: Experimental workflow for assessing cytotoxicity and rescue.
References
Technical Support Center: Optimizing L-Selenomethionine (SeMet) for Protein Expression
Welcome to the Technical Support Center for L-Selenomethionine (SeMet) labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of selenomethionine into recombinant proteins for structural biology, particularly X-ray crystallography. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (SeMet) incorporation inefficient?
A1: Inefficient SeMet incorporation can stem from several factors:
-
Residual Methionine: The presence of residual methionine in your culture medium is a primary cause, as it competes with SeMet for incorporation into the protein.[1]
-
Cell Health: The health of the expression host cells is crucial; unhealthy cells will not perform protein synthesis efficiently.[1]
-
Suboptimal SeMet Concentration: The concentration of SeMet itself is a critical parameter that needs to be optimized for your specific expression system.[1] Insufficient SeMet concentration can lead to low incorporation.[1]
-
Insufficient Methionine Depletion: The intracellular pool of methionine must be depleted before adding SeMet to prevent competition.[2]
-
Methionine Synthesis by Host: Some expression strains can still synthesize their own methionine.[2]
Q2: My protein yield is significantly lower with SeMet labeling compared to native protein expression. What can I do?
A2: A reduction in protein yield is a common observation with SeMet labeling, often due to the inherent toxicity of selenomethionine to the expression host.[1][3] Here are several strategies to mitigate this:
-
Optimize SeMet Concentration: Perform a titration experiment to find the optimal balance between high incorporation efficiency and minimal cell toxicity.[1][3]
-
Reduce Methionine Starvation Time: Prolonged starvation for methionine before adding SeMet can negatively impact cell viability.[1] Reducing this time may improve yields.[1]
-
Use a Different Expression Host: Some strains or cell lines exhibit better tolerance to SeMet. For E. coli, using a methionine auxotrophic strain like B834(DE3) is a common and effective approach.[1]
-
Optimize Growth and Induction Conditions: Factors like temperature, aeration, and induction time can be adjusted to improve protein expression levels.[1][4][5] Lowering the expression temperature (15-25°C) can improve protein solubility.[5]
-
For Insect Cells: Optimizing the baculovirus infection level can help evade SeMet toxicity and improve protein yield.[6]
Q3: How can I quantify the percentage of SeMet incorporation in my protein sample?
A3: Mass spectrometry is the most common and accurate method for quantifying SeMet incorporation.[2] The typical workflow involves:
-
Proteolytic Digestion: The purified SeMet-labeled protein and a native (unlabeled) control are digested with a protease, such as trypsin.[2]
-
Mass Analysis: The resulting peptides are analyzed by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
Data Comparison: The mass spectra of the SeMet-labeled peptides are compared to the native peptides. A mass shift will be observed for peptides containing SeMet due to the mass difference between selenium (≈78.96 Da) and sulfur (≈32.06 Da).[7] The relative peak intensities or areas of the native and SeMet-containing peptide pairs are used to calculate the incorporation efficiency.[2]
Q4: How can I prevent the oxidation of my SeMet-labeled protein during purification?
A4: Selenomethionine is more susceptible to oxidation than methionine.[1] To prevent this, it is crucial to maintain a reducing environment throughout the purification process.[1] This can be achieved by:
-
Degassing Buffers: Remove dissolved oxygen from all your purification buffers.[1]
-
Adding Reducing Agents: Include reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in all purification buffers.[8][9]
Troubleshooting Guides
Issue 1: Low Protein Yield
This is a frequent challenge in SeMet labeling due to its toxicity.[1][10]
| Potential Cause | Suggested Solution |
| SeMet Toxicity | Optimize SeMet concentration through a titration study.[1] Recommended starting concentrations vary by expression system (see tables below). Reduce the duration of cell exposure to SeMet.[8] |
| Suboptimal Growth Conditions | Lower the induction temperature (e.g., 18-25°C) and extend the expression time.[4][5][8] Ensure adequate aeration and optimal pH of the culture medium.[2] |
| Inappropriate Expression Host | For E. coli, switch to a methionine auxotrophic strain such as B834(DE3) to improve incorporation efficiency and potentially yield.[1][11] |
| Prolonged Methionine Starvation | Reduce the methionine starvation period before SeMet addition to minimize cell stress.[1] |
Issue 2: Inefficient SeMet Incorporation
Achieving high levels of SeMet incorporation is critical for successful crystallographic phasing.
| Potential Cause | Suggested Solution |
| Residual Methionine in Medium | Ensure the use of a truly methionine-free minimal medium for the labeling step. For mammalian cell culture, using dialyzed fetal bovine serum can help reduce background methionine levels.[1] |
| Endogenous Methionine Synthesis (in prototrophic strains) | For prototrophic E. coli strains (e.g., BL21(DE3)), add a cocktail of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) to inhibit the methionine biosynthesis pathway before adding SeMet.[8][9][12] |
| Insufficient Methionine Depletion | For E. coli, ensure a thorough cell washing step to remove any remaining methionine-containing medium before resuspending in the labeling medium.[8] For mammalian cells, a pre-incubation step of 8-12 hours in methionine-free medium is recommended.[1][3] |
| Leaky Protein Expression | Use an expression system with tight regulation to prevent protein expression before the addition of SeMet.[13] |
Quantitative Data Summary
The optimal concentration of this compound is a balance between achieving high incorporation and maintaining cell viability. The following tables provide a summary of concentrations used in various expression systems.
Table 1: this compound Concentration in E. coli
| E. coli Strain | L-SeMet Concentration | Observed Effect | Reference |
| B834 (Met auxotroph) | 125 mg/L | Successful high-throughput production of SeMet-labeled proteins in auto-induction medium. Higher growth rates observed at lower SeMet concentrations. | [10][14][15] |
| Regular E. coli strain | 60 mg/L | Recommended concentration for labeling in prototrophic strains after inhibition of methionine synthesis. | [8][10][12] |
| B834(DE3) | 50 µg/mL | High incorporation efficiency (>90%). | [16] |
Table 2: this compound Concentration in Eukaryotic Expression Systems
| Expression System | Cell Line | L-SeMet Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mammalian Cells | HEK293 | 20-30 mg/L | Lower concentrations may be needed to increase protein yield at the cost of lower incorporation efficiency. |[3] | | Mammalian Cells | HEK293 | 60 mg/L | Optimal for high incorporation after a 12-hour pre-incubation in methionine-free media. |[3] | | Insect Cells | Sf9 | 20-80 mg/L | In methionine-containing medium, cell viability is slightly affected. |[6] | | Insect Cells | Hi5 | 160 mg/L | Achieved 75% SeMet incorporation with protein recovery at about 75% of native yield. |[6] |
Experimental Protocols
Protocol 1: SeMet Labeling in Methionine Auxotrophic E. coli (e.g., B834(DE3))
This protocol is adapted for methionine auxotrophic strains, which cannot synthesize methionine and are therefore ideal for high-efficiency incorporation of L-SeMet.[10][11][17]
-
Starter Culture: Inoculate a single colony into 5 mL of minimal medium supplemented with L-methionine (50 mg/L) and the appropriate antibiotic. Grow overnight at 37°C.[8]
-
Main Culture: Inoculate 1 L of minimal medium containing L-methionine (50 mg/L) and antibiotic with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches 0.8-1.0.[8]
-
Cell Harvest and Wash: Centrifuge the cells at 5,000 x g for 15 minutes. Discard the supernatant and gently resuspend the cell pellet in pre-warmed, methionine-free minimal medium. Repeat the centrifugation and resuspend in 1 L of methionine-free minimal medium to deplete any remaining methionine.[8]
-
Selenomethionine Addition and Induction: Add 60 mg/L of this compound to the culture and incubate for 30-60 minutes.[8] Induce protein expression with IPTG (typically 0.1-1 mM final concentration).[8]
-
Expression and Harvest: Continue to grow the culture for the optimal time and temperature for your protein of interest (e.g., 4-6 hours at 30°C or overnight at 18°C).[8] Harvest the cells by centrifugation.
Protocol 2: SeMet Labeling in Protrophic E. coli (e.g., BL21(DE3))
This protocol is for E. coli strains that can synthesize their own methionine. The key is to inhibit the endogenous methionine biosynthesis pathway.[17]
-
Starter and Main Culture: Follow steps 1 and 2 as described in Protocol 1, using a prototrophic strain and growing in minimal medium.[8]
-
Inhibition and Labeling: When the OD₆₀₀ reaches 0.5-0.6, add a cocktail of amino acids to inhibit methionine synthesis: L-lysine, L-phenylalanine, and L-threonine (100 mg/L each), and L-isoleucine, L-leucine, and L-valine (50 mg/L each).[8]
-
Selenomethionine Addition and Induction: 15 minutes after adding the inhibitory amino acids, add 60 mg/L of this compound.[8]
-
Induction and Harvest: Induce protein expression with IPTG and continue with the expression and harvest as described in Protocol 1.[8]
Protocol 3: SeMet Labeling in Mammalian Cells (e.g., HEK293)
This protocol is optimized for transient expression in mammalian cells, a system often required for complex proteins.[10]
-
Cell Growth: Grow cells to approximately 90% confluency in their standard growth medium.[1]
-
Methionine Depletion: Wash the cells with PBS and replace the medium with a methionine-free medium. Incubate for 8-12 hours.[1][3]
-
SeMet Labeling: Replace the depletion medium with fresh methionine-free medium containing 20-60 mg/L selenomethionine.[1][3] Using dialyzed fetal bovine serum can help reduce background methionine levels.[1]
-
Expression and Harvest: Continue the culture for 24-72 hours before harvesting the cells or the secreted protein from the medium.[1][3]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 6. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 12. timothyspringer.org [timothyspringer.org]
- 13. researchgate.net [researchgate.net]
- 14. pro.unibz.it [pro.unibz.it]
- 15. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Preventing L-Selenomethionine Oxidation During Protein Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to mitigate the oxidation of L-Selenomethionine (SeMet) during protein purification.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (SeMet)-labeled protein more prone to oxidation than the native protein?
A1: this compound is more susceptible to oxidation than methionine due to the lower electronegativity and higher polarizability of selenium compared to sulfur.[1][2] This makes the selenium atom in SeMet a more readily available target for reactive oxygen species (ROS) present in buffers and the experimental environment. The primary oxidation product is selenomethionine oxide (SeMetO).
Q2: What are the common sources of oxidation during protein purification?
A2: The primary sources of oxidation during protein purification include:
-
Dissolved Oxygen: Buffers and solutions exposed to air contain dissolved oxygen, a key contributor to oxidation.
-
Metal Ions: Trace amounts of transition metal ions (e.g., Cu²⁺, Fe³⁺) in buffers or leached from equipment can catalyze the formation of ROS, leading to SeMet oxidation.[1][2]
-
Peroxides: Reagents can sometimes contain peroxide contaminants that directly oxidize SeMet.
Q3: What are the main strategies to prevent SeMet oxidation?
A3: The core strategies to prevent SeMet oxidation revolve around creating and maintaining a reducing environment throughout the purification process. This is achieved by:
-
Adding Reducing Agents: Incorporating reducing agents like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) in all buffers.[1][2]
-
Degassing Buffers: Removing dissolved oxygen from all buffers and solutions.[1][2]
-
Using Chelating Agents: Including a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) to sequester metal ions.[1][2]
-
Controlling pH: Maintaining an appropriate pH can influence the stability of SeMet.
-
Anaerobic Purification: For highly sensitive proteins, performing the entire purification process in an anaerobic chamber.
Q4: How can I detect if my SeMet-labeled protein is oxidized?
A4: The most common method for detecting SeMet oxidation is mass spectrometry (MS). The oxidation of a SeMet residue to SeMetO results in a characteristic mass increase of +16 Da per oxidized site.[3] By comparing the mass of the intact protein or tryptic peptides to their theoretical masses, the extent of oxidation can be determined.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Significant +16 Da peaks in mass spectrometry analysis of the purified protein. | Insufficient reducing agent concentration or potency. | - Increase the concentration of DTT or TCEP in all purification buffers. - Consider switching from DTT to the more stable and potent TCEP. - Ensure fresh reducing agent solutions are used for every purification. |
| Incomplete removal of dissolved oxygen from buffers. | - Degas all buffers thoroughly by sparging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes before use. - Keep buffers under an inert gas atmosphere during purification. | |
| Metal ion-catalyzed oxidation. | - Add EDTA to all buffers to chelate metal ions. A typical concentration is 1-5 mM.[4] - Use high-purity water and reagents to minimize metal ion contamination. | |
| Protein precipitates during purification or storage. | Oxidation of surface-exposed SeMet residues can alter protein hydrophobicity and lead to aggregation.[1] | - Implement the recommended solutions for preventing oxidation, particularly the consistent use of reducing agents. - Optimize buffer conditions (e.g., pH, salt concentration) to enhance protein solubility. - Consider performing the purification at a lower temperature (e.g., 4°C) to decrease the rate of oxidation. |
| Loss of biological activity of the SeMet-labeled protein. | Oxidation of SeMet residues in or near the active site can disrupt protein structure and function. | - Employ a more stringent anti-oxidation strategy, such as performing the entire purification in an anaerobic chamber. - If oxidation is confirmed, attempt to reduce the purified protein with a higher concentration of DTT or TCEP, followed by a buffer exchange step to remove the excess reducing agent. |
| Inconsistent results between purification batches. | Variability in the preparation of buffers and the purification environment. | - Standardize buffer preparation protocols, ensuring consistent degassing and addition of fresh reducing and chelating agents. - If possible, dedicate a set of glassware and equipment for SeMet protein purification to minimize metal ion contamination. |
Quantitative Data Summary
While direct comparative studies quantifying the percentage of SeMet oxidation under different conditions are limited, the following tables provide recommended concentrations and key characteristics of commonly used protective agents to guide experimental design.
Table 1: Recommended Concentrations of Protective Agents in Purification Buffers
| Agent | Typical Working Concentration | Purpose |
| Dithiothreitol (DTT) | 1 - 10 mM[5][6] | Reducing agent to maintain SeMet in a reduced state. |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.5 - 2 mM | A more stable and potent alternative to DTT. |
| β-Mercaptoethanol (βME) | 5 - 20 mM | An alternative, though less potent and more volatile, reducing agent. |
| Ethylenediaminetetraacetic acid (EDTA) | 1 - 5 mM[4] | Chelating agent to sequester metal ions that catalyze oxidation. |
Table 2: Comparison of DTT and TCEP as Reducing Agents
| Feature | Dithiothreitol (DTT) | Tris(2-carboxyethyl)phosphine (TCEP) |
| Stability in Solution | Prone to oxidation by air, especially at neutral to alkaline pH. Solutions should be prepared fresh.[7][8] | More stable in aqueous solutions over a wider pH range and less susceptible to air oxidation.[7][8] |
| Effective pH Range | Optimal activity at pH > 7.5. | Effective over a broad pH range (1.5 - 8.5).[9] |
| Potency | Effective reducing agent. | Generally considered a stronger and faster reducing agent than DTT, especially at pH < 8.0.[8] |
| Interference | Can interfere with certain assays and labeling chemistries (e.g., maleimides). Can reduce Ni-NTA resins.[6][7] | Less interference with maleimide chemistry and does not reduce nickel columns.[7] |
| Odor | Has a characteristic unpleasant odor. | Odorless. |
Experimental Protocols
Protocol 1: Standard Protein Purification with Enhanced Oxidation Prevention
This protocol outlines a standard workflow for purifying a His-tagged SeMet-labeled protein from E. coli with robust measures to prevent oxidation.
-
Buffer Preparation:
-
Prepare all buffers (Lysis, Wash, and Elution) using high-purity water.
-
Just before use, add DTT to a final concentration of 5 mM or TCEP to 1 mM.
-
Add EDTA to a final concentration of 1 mM to all buffers.
-
Thoroughly degas all buffers by sparging with nitrogen or argon gas for at least 20 minutes. Keep the buffers under an inert gas atmosphere.
-
-
Cell Lysis:
-
Resuspend the frozen or fresh cell pellet in ice-cold, degassed Lysis Buffer.
-
Lyse the cells on ice using sonication or a high-pressure homogenizer.
-
Clarify the lysate by centrifugation at >15,000 x g for 30 minutes at 4°C.
-
-
Affinity Chromatography:
-
Equilibrate the affinity resin (e.g., Ni-NTA) with degassed Lysis Buffer containing the reducing and chelating agents.
-
Load the clarified lysate onto the column.
-
Wash the column with at least 10 column volumes of degassed Wash Buffer.
-
Elute the protein with degassed Elution Buffer. Collect fractions in tubes pre-filled with a small amount of concentrated DTT or TCEP to maintain a reducing environment.
-
-
Further Purification (e.g., Size-Exclusion Chromatography):
-
If an additional purification step is required, ensure the chromatography buffer is also degassed and supplemented with a reducing agent.
-
Pool the fractions containing the purified protein.
-
-
Storage:
-
Flash-freeze the purified protein in small aliquots in a storage buffer containing at least 1 mM DTT or 0.5 mM TCEP and store at -80°C.
-
Protocol 2: Anaerobic Protein Purification
For extremely oxygen-sensitive proteins, the entire purification should be performed in an anaerobic chamber.
-
Preparation:
-
Prepare all buffers as described in Protocol 1 (degassed and with additives).
-
Place all necessary equipment (centrifuge tubes, chromatography columns, resins, etc.) inside the anaerobic chamber at least 24 hours prior to the experiment to allow for deoxygenation.
-
The anaerobic chamber should be maintained with a low-oxygen atmosphere (e.g., 95% N₂, 5% H₂).
-
-
Purification Steps:
-
Perform all steps, including cell resuspension, lysis, centrifugation, and chromatography, inside the anaerobic chamber.
-
Use sealed containers when moving samples between steps (e.g., from the bench to a centrifuge outside the chamber, if necessary).
-
-
Storage:
-
Aliquot and flash-freeze the final protein sample inside the anaerobic chamber before transferring to a -80°C freezer.
-
Protocol 3: Quantification of SeMet Oxidation by LC-MS/MS
This protocol provides a general workflow for quantifying the percentage of oxidized SeMet in a purified protein sample.
-
Protein Digestion:
-
Denature the protein sample (e.g., with 8 M urea).
-
Reduce disulfide bonds with DTT (e.g., 10 mM).
-
Alkylate cysteine residues with iodoacetamide (e.g., 25 mM) in the dark.
-
Quench the alkylation reaction with excess DTT.
-
Dilute the sample to reduce the urea concentration to < 1 M.
-
Digest the protein into peptides using a protease such as trypsin overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Acidify the peptide digest with formic acid.
-
Analyze the peptide mixture using a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).
-
Separate the peptides using a C18 reverse-phase column with a suitable gradient of acetonitrile in water with 0.1% formic acid.
-
-
Data Analysis:
-
Search the MS/MS data against the protein sequence database to identify peptides.
-
For each SeMet-containing peptide, extract the ion chromatograms for the theoretical m/z values of both the unoxidized and the oxidized (+16 Da) forms.
-
Calculate the peak area for both the oxidized and unoxidized peptide species.
-
The percentage of oxidation for a specific SeMet site can be calculated as: % Oxidation = [Area(oxidized peptide) / (Area(oxidized peptide) + Area(unoxidized peptide))] * 100
-
Visualizations
Caption: Decision workflow for preventing SeMet oxidation.
Caption: SeMet oxidation pathway and prevention strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 3. Analysis of Methionine/Selenomethionine Oxidation and Methionine Sulfoxide Reductase Function Using Methionine-Rich Proteins and Antibodies against Their Oxidized Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]
- 6. reddit.com [reddit.com]
- 7. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mstechno.co.jp [mstechno.co.jp]
- 9. TCEP or DTT? | Proteomics and Mass Spectrometry Core Facility [sites.psu.edu]
improving protein yield in L-Selenomethionine labeling experiments
Welcome to the technical support center for L-Selenomethionine (SeMet) labeling. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of selenomethionine into recombinant proteins for structural biology applications. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my protein yield significantly lower with SeMet labeling compared to native protein expression?
A reduction in protein yield is a common observation with SeMet labeling, primarily due to the inherent toxicity of selenomethionine to the expression host.[1] To mitigate this, you can employ several strategies:
-
Optimize SeMet Concentration: Perform a titration experiment to find the optimal balance between high incorporation efficiency and minimal cell toxicity.[1] High concentrations of SeMet can negatively impact cell viability and, consequently, protein yield.[2]
-
Reduce Methionine Starvation Time: Prolonged starvation for methionine before adding SeMet can negatively impact cell viability. Reducing this time may improve yields.[1]
-
Use a Methionine Auxotrophic Host: For E. coli, using a methionine auxotrophic strain like B834(DE3) is a common and effective approach to increase incorporation efficiency and yield.[1][3][4] These strains cannot synthesize methionine, ensuring that the supplied SeMet is readily incorporated.[3]
-
Optimize Growth and Induction Conditions: Factors like temperature, aeration, and the timing and concentration of the inducer (e.g., IPTG) can be adjusted to improve protein expression levels.[1][5] Lowering the temperature after induction (e.g., to 15-25°C) can slow down protein synthesis, which may promote proper folding and increase the yield of soluble protein.[5]
Q2: Why is my SeMet incorporation inefficient?
Inefficient SeMet incorporation can stem from several factors:
-
Residual Methionine: The presence of residual methionine in your culture medium, which competes with SeMet for incorporation into the protein, is a primary cause.[1] Using a defined minimal medium and, for mammalian cells, dialyzed fetal bovine serum can help reduce background methionine levels.[1]
-
Host Cell Health: Unhealthy cells will not perform protein synthesis efficiently. Ensure your cells are in the mid-log growth phase and healthy before methionine starvation and SeMet addition.[5]
-
Suboptimal SeMet Concentration: While high concentrations can be toxic, a concentration that is too low may not be sufficient for high-level incorporation. It is crucial to titrate the SeMet concentration to find the optimal level for your specific system.[5]
Q3: How can I prevent the oxidation of my SeMet-labeled protein during purification?
Selenomethionine is more susceptible to oxidation than methionine. To prevent this, it is crucial to maintain a reducing environment throughout the purification process.[1]
-
Degas Buffers: Remove dissolved oxygen from all your purification buffers.[1]
-
Add Reducing Agents: Include reducing agents like dithiothreitol (DTT) or β-mercaptoethanol in all your buffers.[5][6] A concentration of 5-10 mM DTT is often recommended.[6][7]
-
Include Chelators: Use a chelator such as EDTA to remove trace metals that could catalyze oxidation.[6]
Q4: How can I verify the incorporation of SeMet into my protein?
The most definitive method to verify and quantify SeMet incorporation is through mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5] The mass of the SeMet-labeled protein will be higher than the native protein due to the mass difference between selenium (78.96 Da) and sulfur (32.06 Da).
Troubleshooting Guides
Issue 1: Low or No Protein Expression
Question: After inducing my culture, I'm seeing very little or no expression of my target protein on an SDS-PAGE gel. What could be the problem?
Answer: Low or no expression can be caused by several factors:
-
Toxicity of the Target Protein: The protein itself might be toxic to the host cells.[5]
-
Solution: Use an expression system with tight regulation of basal expression, such as vectors with a T7 promoter in combination with a host strain like BL21(DE3)pLysS. You can also try lowering the inducer concentration and inducing for a shorter period.[5]
-
-
Inefficient Induction: The induction conditions may not be optimal for your specific protein.[5]
-
Solution: Optimize the inducer concentration and the cell density (OD600) at the time of induction. A typical starting point is an OD600 of 0.6-0.8.[5]
-
-
SeMet Toxicity: Selenomethionine can inhibit cell growth and reduce protein synthesis.[5]
-
Solution: Titrate the SeMet concentration to find a balance between incorporation efficiency and cell viability. Ensure the cells are healthy and in the mid-log growth phase before methionine starvation and SeMet addition.[5]
-
-
Codon Usage: The gene for your protein may contain codons that are rare in the expression host, leading to translational stalling.[5]
-
Solution: Use a host strain that co-expresses tRNAs for rare codons (e.g., Rosetta™ strains). Alternatively, you can re-synthesize the gene with codons optimized for your expression host.[5]
-
Issue 2: Protein is Expressed but is Insoluble (Inclusion Bodies)
Question: My protein is expressing at high levels, but it's all in the insoluble fraction. How can I increase the yield of soluble protein?
Answer: Inclusion body formation is a common issue in recombinant protein expression, often because the high rate of protein synthesis overwhelms the cellular folding machinery.[5][8] Here are several strategies to improve solubility:
-
Lower Expression Temperature: Reducing the temperature after induction (e.g., to 15-25°C) slows down the rate of protein synthesis, allowing more time for proper protein folding.[5]
-
Add a Solubility Tag: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-Transferase (GST), to your target protein can improve its solubility.[5]
-
Co-express Chaperones: Co-expressing molecular chaperones can assist in the proper folding of your target protein.[5]
-
Use Solubilizing Agents: Adding certain chemicals like sorbitol or glycerol to the growth medium can sometimes help to increase the solubility of the expressed protein.[5]
Data Presentation
Table 1: this compound Toxicity in Prokaryotic Expression Systems (E. coli)
| E. coli Strain | L-SeMet Concentration | Observed Effect | Reference |
| B834 (Met auxotroph) | 125 mg/L | Successful high-throughput production of SeMet-labeled proteins in auto-induction medium. Higher growth rates observed at lower SeMet concentrations. | [9][10] |
| Regular E. coli strain | 60 mg/L | Recommended concentration for labeling. | [9] |
Table 2: this compound Labeling in Mammalian Cells (HEK293)
| L-SeMet Concentration | Preincubation in Met-free media | Protein Yield (% of unlabeled) | Incorporation Efficiency | Reference |
| 60 mg/L | 12 hours | ~50% in roller bottles, ~60-80% in stationary cultures | ~90% | [2] |
| 20-30 mg/L | 12 hours | Higher than at 60 mg/L | Lower than at 60 mg/L | [2] |
Table 3: this compound Labeling in Insect Cells (Sf9 and Hi5)
| Cell Line | L-SeMet Concentration | Protein Yield (% of native) | Incorporation Efficiency | Reference |
| Hi5 | 160 mg/L | ~75% | ~75% | [11] |
| Sf9 | 200 mg/L | Not specified | Not specified | [11] |
Experimental Protocols
Protocol 1: SeMet Labeling in Methionine Auxotrophic E. coli (e.g., B834(DE3))
This protocol is based on the principle of growing cells in a minimal medium and replacing methionine with selenomethionine before inducing protein expression.[3][4]
-
Starter Culture: Inoculate a single colony into 5 mL of M9 minimal medium containing L-methionine (50 µg/mL) and the appropriate antibiotic. Grow the culture overnight at 37°C with shaking.[3]
-
Large-Scale Culture: Inoculate 1 L of M9 minimal medium (containing 50 µg/mL L-methionine and antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.[3][4]
-
Methionine Depletion: Harvest the cells by centrifugation. Gently resuspend the cell pellet in 1 L of pre-warmed M9 minimal medium lacking methionine.[3][4]
-
SeMet Addition: Add this compound to a final concentration of 50-60 mg/L. Incubate for an additional 15-30 minutes at 37°C.[3][9][12]
-
Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).[3]
-
Expression and Harvest: Continue to culture the cells for the optimal time and temperature for your protein's expression (e.g., 16-18 hours at 20°C). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C.
Protocol 2: SeMet Labeling by Inhibition of Methionine Biosynthesis in Prototrophic E. coli
This method uses a cocktail of amino acids to inhibit the endogenous synthesis of methionine.[6][7]
-
Culture Growth: Grow the E. coli strain harboring your expression plasmid in a minimal medium to mid-log phase (OD600 of 0.5-0.6).[12]
-
Inhibitor Addition: Add a mixture of amino acids that inhibit aspartokinase, a key enzyme in methionine biosynthesis. A common mixture includes lysine, threonine, and phenylalanine (100 mg/L each) and leucine, isoleucine, and valine (50 mg/L each).[6][12]
-
SeMet Addition: Concurrently with the inhibitors, add this compound to a final concentration of 60 mg/L.[12]
-
Incubation: Continue to grow the culture for 15 minutes.[12]
-
Induction: Induce protein expression with the appropriate inducer.
-
Harvest: Continue the culture for the optimal expression time before harvesting the cells.
Protocol 3: SeMet Labeling in Mammalian Cells (HEK293)
This protocol is optimized for secreted proteins from stably transfected mammalian cell lines.[2]
-
Cell Growth: Grow HEK293 cells to approximately 90% confluency in their standard growth medium.[2]
-
Methionine Depletion: Wash the cells with PBS and replace the medium with a methionine-free medium. Incubate for 12 hours.[2]
-
SeMet Labeling: Replace the depletion medium with fresh methionine-free medium containing 60 mg/L this compound.[2] Using dialyzed fetal bovine serum can help reduce background methionine levels.[1]
-
Expression and Harvest: Continue the culture for approximately 72 hours in stationary cultures or 48 hours in roller bottles before harvesting the secreted protein from the medium.[2]
Visualizations
Caption: General workflow for SeMet protein labeling.
Caption: Troubleshooting decision tree for low protein yield.
Caption: Inhibition of the methionine biosynthesis pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 5. benchchem.com [benchchem.com]
- 6. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 7. benchchem.com [benchchem.com]
- 8. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. timothyspringer.org [timothyspringer.org]
Technical Support Center: L-Selenomethionine (SeMet) Labeling in Eukaryotic Systems
Welcome to the technical support center for L-Selenomethionine (SeMet) labeling in eukaryotic systems. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the incorporation of selenomethionine into recombinant proteins for structural biology studies, such as X-ray crystallography. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of this compound (SeMet) labeling in eukaryotic systems?
A1: The primary challenge is the inherent toxicity of SeMet to eukaryotic cells, such as insect, yeast, and mammalian cells.[1][2][3] This toxicity can lead to decreased cell viability, reduced cell growth, and significantly lower protein yields compared to native protein expression.[2][3][4] Therefore, a delicate balance must be struck between achieving high levels of SeMet incorporation and maintaining sufficient cell health for protein production.[2]
Q2: How does SeMet toxicity manifest in eukaryotic cells?
A2: SeMet toxicity can manifest as reduced cell growth rates and decreased cell viability.[3] In eukaryotic cells, SeMet can be metabolized, leading to the generation of reactive oxygen species (ROS) and disruption of protein homeostasis, which contributes to its cytotoxic effects.[5] The extent of toxicity is dependent on the SeMet concentration and the presence of methionine in the culture medium.[2][3] Cells are more susceptible to the toxic effects of SeMet in a methionine-free medium.[2][3]
Q3: Why is my SeMet incorporation inefficient?
A3: Inefficient SeMet incorporation can stem from several factors:
-
Residual Methionine: The presence of residual methionine in the culture medium competes with SeMet for incorporation into the protein.[4] Using a methionine-free medium and performing a methionine depletion step is crucial.[2][6] For mammalian cells, using dialyzed fetal bovine serum can help reduce background methionine levels.[4]
-
Poor Cell Health: Unhealthy cells will not perform protein synthesis efficiently, leading to poor incorporation.[4]
-
Suboptimal SeMet Concentration: The concentration of SeMet is a critical parameter that needs to be optimized for your specific expression system.[4]
-
Incorrect Timing of SeMet Addition: Adding SeMet too late in the culture can result in a mixed population of labeled and unlabeled protein.[2]
Q4: My protein yield is significantly lower with SeMet labeling compared to native protein expression. What can I do?
A4: A reduction in protein yield is a common consequence of SeMet's toxicity.[2][4] To mitigate this, consider the following strategies:
-
Optimize SeMet Concentration: Perform a titration experiment to find the optimal balance between high incorporation efficiency and minimal cell toxicity.[4]
-
Optimize Methionine Depletion Time: Prolonged starvation for methionine before adding SeMet can negatively impact cell viability.[4]
-
Optimize Growth and Induction Conditions: Adjusting factors like temperature, aeration, and induction time can improve protein expression levels.[4]
-
Infect Cells at a High Multiplicity of Infection (MOI): In baculovirus-infected insect cells, fully infecting the cells with the virus before adding SeMet can help circumvent toxicity and improve yield.[3]
Q5: How can I prevent the oxidation of my SeMet-labeled protein during purification?
A5: The selenium atom in SeMet is sensitive to oxidation, which can affect the protein's properties and the quality of the anomalous diffraction signal.[7] It is crucial to maintain a reducing environment throughout the purification process.[7][8] This can be achieved by:
-
Degassing all buffers. [7]
-
Including a reducing agent , such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), at a concentration of 1-5 mM in all purification buffers.[1][7]
-
Adding a chelating agent , such as EDTA, to remove trace metals that could catalyze oxidation.[7]
Q6: How do I confirm and quantify SeMet incorporation?
A6: Mass spectrometry is the most direct and accurate method to verify and quantify SeMet incorporation.[6][9] The mass of the SeMet-labeled protein will be higher than the native protein by approximately 47.9 Da for each incorporated SeMet residue (Mass of Se ≈ 78.96 Da, Mass of S ≈ 32.06 Da).[6] The workflow typically involves proteolytic digestion of the protein followed by analysis of the resulting peptides by MALDI-TOF or LC-MS to determine the ratio of SeMet-containing peptides to their native counterparts.[9]
Troubleshooting Guides
Issue 1: Low Protein Yield
| Possible Cause | Suggested Solution |
| SeMet Toxicity | Optimize the SeMet concentration by performing a titration.[4] Reduce the duration of methionine starvation.[4] For baculovirus systems, ensure a high multiplicity of infection (eMOI) before SeMet addition.[3] |
| Suboptimal Growth Conditions | Optimize temperature, aeration, and other culture parameters for your specific cell line and protein.[4] |
| Poor Cell Health | Ensure cells are healthy and in the logarithmic growth phase before starting the labeling procedure. |
| Inefficient Protein Expression | Compare expression levels with and without SeMet to distinguish between general expression issues and SeMet-specific toxicity. |
Issue 2: Low SeMet Incorporation Efficiency
| Possible Cause | Suggested Solution |
| Residual Methionine | Use a high-quality methionine-free medium. Ensure the methionine depletion step is sufficient.[2] For mammalian cells, use dialyzed fetal bovine serum.[4] |
| Insufficient SeMet Concentration | Increase the concentration of SeMet in the labeling medium.[4] This needs to be balanced with cell viability.[2] |
| Incorrect Timing of SeMet Addition | Add SeMet at the optimal time post-transfection or infection. For insect cells, this is typically within 16-24 hours post-infection.[2] |
| Poor Protein Synthesis | Ensure cells are healthy and metabolically active during the labeling period. |
Data Presentation
Table 1: L-SeMet Concentration vs. Incorporation in Eukaryotic Systems
| Expression System | Cell Line | SeMet Conc. (mg/L) | Protein Yield (% of Native) | Incorporation (%) | Reference |
| Baculovirus | Hi5 | 160 | ~75% | ~75% | [6] |
| Baculovirus | Sf9 | 200 | 60-90% | ~75% | [6] |
| Mammalian | HEK293 | 20-30 | Higher Yield | Lower | [10] |
| Mammalian | HEK293 | 60 | ~60-80% | >90% | [6][10] |
| Yeast (P. pastoris) | Non-auxotrophic | Not specified | Lower than native | ~50% | [8][11] |
Experimental Protocols
Protocol 1: SeMet Labeling in Insect Cells (Sf9 or High Five)
This protocol is a general guideline and may require optimization for specific proteins.
-
Cell Growth: Grow a healthy culture of Sf9 or High Five cells in a complete medium to a density of 1.5-2.0 x 10⁶ cells/mL with >98% viability.[1]
-
Methionine Depletion: Harvest the cells by centrifugation at 100-200 x g for 10 minutes. Resuspend the cells in a methionine-free insect cell medium and incubate for 4-24 hours to deplete intracellular methionine.[2][3]
-
Infection: Infect the cell culture with the recombinant baculovirus at an empirically determined optimal Multiplicity of Infection (eMOI), typically between 0.5 and 4.0.[1][3]
-
SeMet Addition: Add this compound to the desired final concentration (e.g., 160 mg/L for Hi5, 200 mg/L for Sf9) at an optimized time post-infection, typically between 16-24 hours.[2][3]
-
Incubation and Harvest: Continue to incubate the culture at 27°C with shaking. Harvest the cells 48-72 hours post-infection by centrifugation.[1] For intracellular proteins, store the cell pellet at -80°C. For secreted proteins, collect the supernatant.[1]
Protocol 2: SeMet Labeling in Mammalian Cells (e.g., HEK293)
This protocol is a general guideline for transient or stable expression systems.
-
Cell Growth: Grow cells to the desired confluency (e.g., 80-90%) in their standard growth medium.[4][6]
-
Methionine Depletion: Gently wash the cells with sterile PBS and replace the medium with methionine-free DMEM, optionally supplemented with dialyzed fetal bovine serum. Incubate for 8-12 hours.[4][12]
-
SeMet Labeling and Expression: Replace the depletion medium with fresh methionine-free medium containing the optimized concentration of this compound (e.g., 20-60 mg/L).[4][10] For transient expression, transfect the cells at this stage.[6]
-
Incubation and Harvest: Culture the cells for an additional 24-72 hours to allow for protein expression and SeMet incorporation.[4][6] Harvest the cells or the conditioned medium for purification.[6]
Visualizations
Signaling Pathways and Workflows
Caption: Simplified pathway of this compound induced cytotoxicity in eukaryotic cells.
Caption: General experimental workflow for this compound labeling in eukaryotic systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Recent advances in the mechanism of selenoamino acids toxicity in eukaryotic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Selenomethionine labeling of recombinant proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Selenomethionine (SeMet) Incorporation and Methionine Starvation
Welcome to the technical support center for Selenomethionine (SeMet) incorporation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the critical step of methionine starvation in SeMet labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of methionine starvation in SeMet labeling?
A1: Methionine starvation is a crucial step to deplete the intracellular pool of natural methionine.[1] By removing methionine from the growth medium, we ensure that when Selenomethionine (SeMet) is introduced, it is preferentially utilized by the cell's translational machinery for protein synthesis. This maximizes the incorporation of SeMet into the target protein, which is essential for subsequent structural biology techniques like X-ray crystallography that rely on the anomalous signal from selenium.[2]
Q2: How long should I starve my cells of methionine?
A2: The optimal methionine starvation time varies depending on the expression system. For E. coli, a starvation period of 4 to 8 hours is commonly recommended.[3] For mammalian cells, such as HEK293, a longer period of 8 to 12 hours is often employed.[4] It is important to balance the duration of starvation to ensure complete depletion of endogenous methionine without significantly impacting cell viability and protein expression levels.[4] Exceeding the optimal starvation time can lead to a decrease in protein yield.[4]
Q3: My SeMet incorporation is low. What are the common causes and how can I troubleshoot this?
A3: Low SeMet incorporation can stem from several factors. The most common issues are incomplete methionine depletion, the host cell's ability to synthesize its own methionine, and the toxicity of SeMet itself. To troubleshoot, consider the following:
-
Optimize Starvation Time: Ensure the methionine starvation period is sufficient for your specific cell line and growth conditions.
-
Use a Methionine Auxotrophic Strain: For E. coli expression, using a methionine auxotrophic strain like B834(DE3) is highly recommended as it cannot synthesize its own methionine.[1]
-
Optimize SeMet Concentration: Perform a titration experiment to find the optimal SeMet concentration that provides high incorporation efficiency without causing excessive toxicity to the cells.[4]
-
Inhibit Methionine Biosynthesis: For non-auxotrophic strains, the addition of a cocktail of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) can inhibit the endogenous methionine biosynthesis pathway.
Q4: My protein yield is significantly lower with SeMet labeling compared to native protein expression. What can I do?
A4: A reduction in protein yield is a common challenge with SeMet labeling, primarily due to the toxicity of selenomethionine.[4] To improve your yield, you can try the following strategies:
-
Reduce SeMet Concentration: While this may slightly lower incorporation efficiency, finding a balance is key.
-
Shorten Methionine Starvation Time: Prolonged starvation can negatively affect cell health and subsequent protein synthesis.[4]
-
Optimize Induction Conditions: Adjusting factors like the inducer concentration (e.g., IPTG) and the post-induction temperature and time can significantly impact protein expression levels.
-
Consider a Different Expression Host: Some cell lines or strains may exhibit better tolerance to SeMet.
Q5: How can I verify the incorporation of SeMet into my protein?
A5: The most accurate and common method to quantify SeMet incorporation is mass spectrometry.[1] By comparing the mass spectra of the SeMet-labeled protein with the native (unlabeled) protein, you can determine the extent of incorporation. The mass difference between a peptide containing methionine and one with selenomethionine is approximately 48 Da per residue.
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your SeMet labeling experiments.
| Problem | Possible Cause | Recommended Solution |
| Low SeMet Incorporation Efficiency (<90%) | Incomplete depletion of endogenous methionine. | Increase the methionine starvation time. For E. coli, try extending from 4 to 8 hours. For mammalian cells, consider up to 12 hours.[3][4] |
| The expression host is synthesizing its own methionine (prototrophic strain). | Use a methionine auxotrophic strain (e.g., E. coli B834(DE3)).[1] Alternatively, add a cocktail of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, valine) to inhibit the methionine biosynthesis pathway. | |
| Insufficient SeMet concentration in the medium. | Increase the concentration of SeMet. A titration experiment is recommended to find the optimal concentration for your system. | |
| Low Protein Yield | SeMet toxicity is leading to poor cell health and reduced protein synthesis. | Reduce the concentration of SeMet in the culture medium.[4] |
| Prolonged methionine starvation is negatively impacting cell viability. | Decrease the methionine starvation time. Monitor cell viability during the starvation phase to determine the optimal duration.[4] | |
| Suboptimal induction conditions. | Optimize induction parameters such as inducer concentration, temperature, and duration of expression post-induction. | |
| Protein Oxidation | Selenomethionine is more susceptible to oxidation than methionine. | Add reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol to all purification buffers.[1] Degas buffers to remove dissolved oxygen. |
| No or Poor Cell Growth After SeMet Addition | High concentration of SeMet is toxic to the cells. | Perform a dose-response experiment to determine the maximum tolerable concentration of SeMet for your specific cell line. |
| The methionine auxotrophic strain is not viable in the minimal medium. | Ensure that all necessary supplements, apart from methionine, are present in the minimal medium. |
Experimental Protocols
SeMet Labeling in E. coli Methionine Auxotrophic Strain (e.g., B834(DE3))
This protocol is a general guideline for expressing SeMet-labeled proteins in a methionine auxotrophic E. coli strain.
-
Starter Culture: Inoculate a single colony of transformed E. coli B834(DE3) into 5-10 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C with shaking.
-
Main Culture Growth: Add the overnight starter culture to 1 L of fresh minimal medium containing 50 µg/mL L-methionine and antibiotics. Grow at the optimal temperature for your protein until the OD600 reaches approximately 0.6-1.0.[3]
-
Methionine Starvation: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Gently resuspend the cell pellet in 1 L of pre-warmed minimal medium lacking methionine. Incubate for 4-8 hours at 37°C with shaking to deplete the intracellular methionine pool.[3]
-
SeMet Addition & Induction:
-
Add L-Selenomethionine to the culture to a final concentration of 50-125 mg/L.
-
Incubate for 15-30 minutes to allow for SeMet uptake.
-
Induce protein expression by adding the appropriate inducer (e.g., IPTG).
-
-
Expression & Harvest: Continue the culture for the optimal duration for your protein expression (typically 3-16 hours). Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
SeMet Labeling in Mammalian Cells (e.g., HEK293)
This protocol provides a general framework for SeMet labeling in adherent mammalian cells.
-
Cell Growth: Grow cells in their standard growth medium to approximately 80-90% confluency.
-
Methionine Depletion:
-
Gently wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Replace the standard medium with a methionine-free medium.
-
Incubate the cells for 8-12 hours in a standard cell culture incubator (37°C, 5% CO2).[4]
-
-
SeMet Labeling:
-
Replace the methionine-free medium with fresh methionine-free medium containing this compound (typically 20-60 mg/L).[4] Using dialyzed fetal bovine serum can help reduce background methionine levels.
-
For transient transfections, this is the appropriate time to introduce the expression vector.
-
-
Expression and Harvest: Continue the culture for 24-48 hours before harvesting the cells or the secreted protein from the medium.
Visualizations
Experimental Workflow for SeMet Labeling
Signaling Pathways Affected by Methionine Starvation
Mammalian Cells: Amino Acid Stress Response
Methionine starvation in mammalian cells triggers a general amino acid stress response, primarily mediated by the GCN2/ATF4 pathway, and also impacts the mTORC1 pathway.
E. coli : The Stringent Response
In E. coli, amino acid starvation triggers the stringent response, characterized by the production of the alarmone (p)ppGpp.
References
- 1. researchgate.net [researchgate.net]
- 2. Amino acid response - Wikipedia [en.wikipedia.org]
- 3. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 4. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
reducing L-Selenomethionine-induced oxidative stress in cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-Selenomethionine (L-SeMet) and managing its associated oxidative stress in cell cultures.
Troubleshooting Guides
Problem 1: High Levels of Cell Death Observed After this compound Treatment.
| Possible Cause | Suggested Solution |
| L-SeMet concentration is too high. | Perform a dose-response experiment to determine the IC50 of L-SeMet in your specific cell line. Start with a broad range of concentrations (e.g., 1 µM to 100 µM) and then narrow it down to find the optimal concentration that achieves the desired effect without excessive toxicity.[1] |
| Prolonged incubation time. | Optimize the incubation period with L-SeMet. Shorter exposure times may be sufficient for your experimental goals while minimizing cell death. |
| Oxidative stress. | Co-treat cells with an antioxidant. N-acetylcysteine (NAC) is a common choice as it is a precursor to the intracellular antioxidant glutathione and a direct scavenger of reactive oxygen species (ROS).[1][2] A starting concentration of 4 mM NAC has been shown to be effective in some cell lines, but optimization is recommended.[1] |
| Depletion of essential thiol compounds. | Supplement the culture medium with cysteine. L-SeMet can lead to the depletion of intracellular thiol compounds like cysteine, disrupting the cellular redox balance.[3] |
Problem 2: Inefficient Incorporation of this compound into Proteins.
| Possible Cause | Suggested Solution |
| Presence of residual methionine. | Ensure complete depletion of methionine from the culture medium before adding L-SeMet. Using a methionine-free medium is crucial.[4][5] For protocols involving fetal bovine serum (FBS), using dialyzed FBS can help reduce background methionine levels.[5] |
| Suboptimal cell health. | Ensure cells are healthy and in the logarithmic growth phase before initiating the labeling protocol. Unhealthy cells will have compromised protein synthesis machinery.[5] |
| Incorrect L-SeMet concentration. | Titrate the L-SeMet concentration to find a balance between efficient incorporation and minimal toxicity.[5] |
Problem 3: Protein Oxidation During Purification.
| Possible Cause | Suggested Solution |
| Exposure to oxidizing conditions. | Maintain a reducing environment throughout the purification process. Add reducing agents such as Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) to all purification buffers.[5] |
| Dissolved oxygen in buffers. | Degas all buffers before use to remove dissolved oxygen, which can contribute to oxidation.[5] |
| Presence of metal ions. | Include a chelating agent like Ethylenediaminetetraacetic acid (EDTA) in your buffers to sequester metal ions that can catalyze oxidation reactions.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced toxicity?
A1: The toxicity of this compound is multifaceted. A primary mechanism is the generation of reactive oxygen species (ROS), which leads to oxidative stress.[4] This can trigger programmed cell death pathways, including apoptosis and ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation.[4] Additionally, L-SeMet metabolism can lead to the depletion of essential intracellular thiol compounds, such as cysteine, further disrupting the cellular redox balance.[3]
Q2: How does this compound induce oxidative stress?
A2: While L-SeMet itself can have antioxidant properties, its metabolism can lead to the formation of reactive selenium species.[6] The trans-sulfuration pathway can convert L-SeMet to selenohomocysteine and then to selenocysteine, and the selenol group of these molecules can be readily oxidized, producing superoxide radicals and contributing to oxidative stress.
Q3: What is the Nrf2/Keap1 pathway and how is it related to this compound?
A3: The Nrf2/Keap1 pathway is a primary cellular defense mechanism against oxidative stress.[4][7] Under conditions of oxidative stress induced by L-SeMet, Nrf2 dissociates from its inhibitor Keap1 and translocates to the nucleus. There, it activates the transcription of various antioxidant and cytoprotective genes, including those for enzymes like SOD, CAT, and GPx, to help restore redox homeostasis.[7]
Q4: Can I use other antioxidants besides NAC to mitigate L-SeMet toxicity?
A4: Yes, other antioxidants can be effective. For instance, Vitamin E is a lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[8] The choice of antioxidant may depend on the specific experimental context and the primary location of oxidative damage (e.g., cytosol vs. membranes).
Q5: What are the typical concentrations of this compound used in cell culture?
A5: The optimal concentration of L-SeMet is highly dependent on the cell line and the specific application (e.g., protein labeling vs. studying oxidative stress). For protein labeling in mammalian cells like HEK293, concentrations typically range from 20-60 mg/L.[5] However, cytotoxic effects can be observed in the micromolar range in other cell lines.[1] It is always recommended to perform a dose-response curve to determine the ideal concentration for your experiment.
Quantitative Data Summary
Table 1: this compound Toxicity in Various Expression Systems
| Expression System | L-SeMet Concentration | Observed Effect | Reference |
| E. coli (Met auxotroph) | 125 mg/L | Successful high-throughput production of SeMet-labeled proteins. | [4] |
| Regular E. coli strain | 60 mg/L | Recommended concentration for protein labeling. | [4] |
| HEK293 Cells | 60 mg/L | Used for SeMet labeling in methionine-free medium. | [4] |
| Caco-2 Cells | 13.83 ± 0.67 µM (IC50) | Cytotoxic effect after 120-minute exposure. | [1] |
Table 2: Effect of Dthis compound on Antioxidant Enzyme Activity in IPEC-J2 Cells Exposed to Zearalenone (ZEN)
| Treatment Group | T-AOC Level | SOD Activity | CAT Activity | GPx Activity | TrxR Activity |
| Control | Normal | Normal | Normal | Normal | Normal |
| ZEN | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased | Significantly Decreased |
| ZEN + DL-SeMet | Significantly Increased (vs. ZEN) | Significantly Increased (vs. ZEN) | Significantly Increased (vs. ZEN) | Significantly Increased (vs. ZEN) | Significantly Increased (vs. ZEN) |
| Data summarized from a study by Ren et al. (2021).[7] |
Experimental Protocols
Protocol 1: Measurement of Intracellular Reactive Oxygen Species (ROS) using CellROX™ Green Reagent
This protocol describes a method to assess oxidative stress by measuring ROS levels using the fluorescent probe CellROX™ Green.
Materials:
-
Cells cultured in appropriate vessels
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
CellROX™ Green Reagent (e.g., Invitrogen, Cat No. C10444)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope/plate reader
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plate, 96-well plate) and allow them to adhere and grow to the desired confluency.
-
Treatment: Treat the cells with this compound at various concentrations and for the desired duration. Include positive (e.g., H₂O₂) and negative (vehicle) controls.
-
CellROX™ Green Loading: a. After treatment, aspirate the media. b. Wash the cells once with PBS. c. Add fresh, pre-warmed complete medium containing 5 µM CellROX™ Green to each well.[9] d. Incubate the cells for 30 minutes at 37°C, protected from light.[9][10]
-
Wash: Wash the cells three times with PBS to remove any excess probe.
-
Analysis:
-
For Flow Cytometry: a. Detach the cells using trypsin.[9] b. Centrifuge the cell suspension and resuspend the pellet in PBS.[9] c. Analyze the fluorescence intensity of the cells using a flow cytometer with appropriate filters for green fluorescence (e.g., excitation/emission ~485/520 nm).[10]
-
For Fluorescence Microscopy/Plate Reader: a. Add fresh PBS or culture medium to the wells. b. Measure the fluorescence intensity using a fluorescence microscope or a microplate reader at an excitation/emission of approximately 485/520 nm.[10]
-
Protocol 2: N-Acetylcysteine (NAC) Rescue Experiment
This protocol is designed to assess the protective effect of NAC against L-SeMet-induced cytotoxicity.
Materials:
-
Cells cultured in 96-well plates
-
Complete culture medium
-
This compound stock solution
-
N-Acetylcysteine (NAC) stock solution
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Preparation of Treatment Solutions: Prepare culture medium containing:
-
Vehicle control
-
L-SeMet at its determined IC50 concentration
-
A range of NAC concentrations (e.g., 1, 2, 4, 8 mM)
-
L-SeMet (IC50) co-treated with each concentration of NAC
-
-
Treatment: a. Remove the existing medium from the cells. b. Add 100 µL of the prepared treatment solutions to the respective wells. c. Incubate for the same duration that was used to determine the L-SeMet IC50.[1]
-
Cell Viability Assessment: a. After incubation, remove the treatment media. b. Perform a cell viability assay according to the manufacturer's instructions. c. Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Signaling Pathways and Workflows
Caption: L-SeMet induced cellular stress pathways.
Caption: General workflow for ROS measurement.
Caption: Nrf2/Keap1 antioxidant response pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Selenium as an Antioxidant: Roles and Clinical Applications in Critically Ill and Trauma Patients: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic Mechanism of Selenomethionine in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dthis compound Alleviates Oxidative Stress Induced by Zearalenone via Nrf2/Keap1 Signaling Pathway in IPEC-J2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ROS Measurement Using CellROX [protocols.io]
- 10. bio-protocol.org [bio-protocol.org]
optimizing inducer concentration for SeMet-labeled protein expression
This guide provides troubleshooting advice and protocols for optimizing inducer concentration during Selenomethionine (SeMet) labeled protein expression, a critical step for protein structure determination via X-ray crystallography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My protein yield is much lower with SeMet labeling compared to native expression. What's the cause and how can I fix it?
A reduction in yield is common and often due to the toxicity of selenomethionine to the E. coli host.[1] High concentrations of the inducer (e.g., IPTG) can exacerbate this issue by forcing rapid production of a potentially toxic protein in already stressed cells.
Troubleshooting Steps:
-
Optimize Inducer Concentration: This is the most critical parameter. Avoid using a standard high concentration (like 1.0 mM IPTG). Perform a titration experiment with a range of lower concentrations (e.g., 0.1 mM, 0.25 mM, 0.5 mM) to find a balance between expression level and cell health.[1][2][3] For some proteins, minimizing the IPTG concentration is the best approach to enhance solubility and yield.[2]
-
Lower Induction Temperature: After adding the inducer, reduce the temperature to 18-25°C and extend the induction time (16-24 hours).[4][5] Lower temperatures slow down cellular processes, which can improve protein folding and reduce aggregation.[3]
-
Check SeMet Concentration: Ensure you are using an optimal SeMet concentration, as it is toxic to cells.[6] A titration from 60-125 mg/L may be necessary.[6]
-
Use a Tightly Regulated Promoter: If your protein is toxic, consider using promoter systems with very low basal expression, such as the araBAD promoter, to prevent leaky expression before induction.[7][8][9]
Q2: My cells lyse or stop growing after I add the inducer. What should I do?
This is a strong indication of toxicity, either from the SeMet, the expressed protein itself, or a combination of both. The goal is to reduce the metabolic burden on the cells.
Troubleshooting Steps:
-
Drastically Reduce Inducer Concentration: High rates of transcription and translation can lead to protein aggregation and cell stress.[7] Use a very low inducer concentration (e.g., 0.05 - 0.1 mM IPTG) to slow down the expression rate.[9]
-
Delay Induction: Allow the cell culture to grow to a higher optical density (OD600 of 0.8-1.0) before adding the inducer.
-
Use a Different Host Strain: Strains like BL21(DE3)pLysS or Rosetta(DE3)pLysS contain T7 lysozyme, which inhibits basal T7 RNA polymerase activity, reducing leaky expression of the target protein before induction.[7][10]
Q3: My SeMet-labeled protein is insoluble and forms inclusion bodies. Can inducer concentration help?
Yes, the induction conditions are a primary factor in protein solubility.[11] Rapid, high-level expression often overwhelms the cell's folding machinery, leading to aggregation.[3][7]
Troubleshooting Steps:
-
Lower Inducer Concentration: Reducing the inducer level slows the rate of protein synthesis, giving polypeptide chains more time to fold correctly.[3][12]
-
Lower Temperature Post-Induction: This is a very effective strategy. Shifting the culture to a lower temperature (e.g., 18°C) after induction can significantly enhance the solubility of many proteins.[2][5][12]
-
Combine Low Inducer and Low Temperature: The synergistic effect of a low inducer concentration and a low post-induction temperature is often the best approach for maximizing the yield of soluble protein.[2]
Q4: How do I know if my SeMet incorporation is efficient?
Inefficient incorporation can be caused by residual methionine in the media competing with SeMet.[1] While inducer concentration does not directly affect incorporation chemistry, it can impact the total yield of labeled protein. The most reliable way to verify incorporation is through mass spectrometry. The mass of the SeMet-labeled protein should increase by approximately 47.9 Da for every methionine residue compared to the unlabeled version.[6]
Data Presentation: Inducer Concentration Effects
The following table summarizes typical outcomes when varying IPTG concentration for a protein prone to insolubility or toxicity. Actual results will vary depending on the specific protein and expression system.
| IPTG Concentration | Typical Protein Yield | Protein Solubility | Cell Health | Recommended Use Case |
| High (1.0 mM) | High total protein | Often low (inclusion bodies) | Can be poor; cell lysis risk | Forcing expression into inclusion bodies; very stable/soluble proteins.[2] |
| Medium (0.4-0.5 mM) | Moderate to high | Variable | Generally good | A common starting point for optimization.[2] |
| Low (0.1-0.2 mM) | Lower total protein | Often higher | Good | Difficult, toxic, or aggregation-prone proteins.[3][5] |
| Very Low (<0.1 mM) | Low total protein | Potentially highest | Very good | Highly toxic proteins where cell viability is the main concern.[9] |
Experimental Protocols
Protocol for Optimizing Inducer (IPTG) Concentration
This protocol outlines a systematic approach to identify the optimal IPTG concentration for your SeMet-labeled protein.
1. Initial Culture Preparation:
-
Inoculate a single colony of your transformed E. coli expression strain (e.g., a methionine auxotroph like B834(DE3)) into 5 mL of LB medium containing the appropriate antibiotic.
-
Incubate overnight at 37°C with vigorous shaking.
2. Main Culture Growth:
-
The next day, use the overnight culture to inoculate 1 L of M9 minimal medium supplemented with methionine and the required antibiotic.
-
Grow the culture at 37°C with shaking until the OD600 reaches ~1.0.[13]
3. Methionine Starvation and SeMet Addition:
-
Pellet the cells by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C).[13]
-
Resuspend the cell pellet in 1 L of fresh M9 minimal medium (lacking methionine).[13]
-
Incubate for 4-6 hours at 37°C to deplete endogenous methionine stores.[13]
-
Add L-selenomethionine to a final concentration of 50-100 µg/mL and incubate for an additional 30 minutes.[1][13]
4. Induction Titration:
-
Divide the 1 L culture into five 200 mL aliquots in separate flasks.
-
Induce each flask with a different final concentration of IPTG. A good starting range is:
-
Flask 1: No IPTG (Negative Control)
-
Flask 2: 0.1 mM IPTG
-
Flask 3: 0.25 mM IPTG
-
Flask 4: 0.5 mM IPTG
-
Flask 5: 1.0 mM IPTG
-
-
Immediately after induction, reduce the incubator temperature to 20°C.
5. Post-Induction and Harvest:
-
Incubate the cultures for 16-18 hours with shaking.
-
After the induction period, harvest the cells from each flask by centrifugation.
-
Store the cell pellets at -80°C or proceed directly to lysis.
6. Analysis:
-
Lyse a small, equivalent amount of cells from each condition.
-
Separate the soluble and insoluble fractions by centrifugation.
-
Analyze all fractions on an SDS-PAGE gel to compare the total expression level and the amount of soluble protein at each IPTG concentration.
Visualizations
Caption: Troubleshooting workflow for optimizing inducer concentration.
References
- 1. benchchem.com [benchchem.com]
- 2. goldbio.com [goldbio.com]
- 3. Tips for Optimizing Protein Expression and Purification | Rockland [rockland.com]
- 4. benchchem.com [benchchem.com]
- 5. Bacteria Expression Support—Troubleshooting | Thermo Fisher Scientific - KR [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. biologicscorp.com [biologicscorp.com]
- 10. neb.com [neb.com]
- 11. How to Troubleshoot Low Protein Yield After Elution [synapse.patsnap.com]
- 12. Analysis of Methods to Improve the Solubility of Recombinant Bovine Sex Determining Region Y Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
Validation & Comparative
A Researcher's Guide to L-Selenomethionine Labeling: A Comparative Analysis of Expression Systems
For structural biologists and drug development professionals, producing high-quality L-Selenomethionine (SeMet) labeled proteins is a critical step for determining three-dimensional structures via X-ray crystallography. The choice of expression system is a pivotal decision that significantly impacts labeling efficiency, protein yield, and the biological activity of the target protein. This guide provides an objective comparison of SeMet incorporation in four commonly used expression systems: Escherichia coli, yeast (Pichia pastoris and Saccharomyces cerevisiae), insect cells (Spodoptera frugiperda, Sf9), and mammalian cells (HEK293, CHO).
The fundamental principle behind SeMet labeling is the replacement of methionine with its selenium-containing analog during protein synthesis. This is typically achieved by depleting endogenous methionine and supplying SeMet in the culture medium. However, the practical application and success of this strategy vary considerably across different expression hosts.
Performance Comparison at a Glance
The selection of an expression system for SeMet labeling involves a trade-off between cost, speed, protein complexity, and the requirement for post-translational modifications. While E. coli provides a rapid and cost-effective method with high labeling efficiency, eukaryotic systems like yeast, insect, and mammalian cells are often necessary for producing complex, multi-domain proteins that require proper folding and modifications.
| Parameter | E. coli | Yeast (e.g., P. pastoris) | Insect Cells (e.g., Sf9) | Mammalian Cells (e.g., HEK293) |
| Labeling Efficiency | >90%[1][2] | ~50% in non-auxotrophic strains, higher in engineered strains[1] | ~70-75%[3] | >90%[1][4] |
| Typical Native Protein Yield | Several grams per liter[1] | Can exceed 10 g/L for some proteins[1] | Variable, can be lower than other systems | 1-10 g/L in optimized systems[1] |
| SeMet-Labeled Protein Yield | ~30 mg purified protein from 2L culture[1][2] | Can be 18-45% of native yield[1] | 60-90% of native protein yield under optimized conditions[5][6] | ~60-80% of unlabeled protein yield[4] |
| Key Advantages | High efficiency, cost-effective, rapid | Eukaryotic folding and some PTMs, high-density culture | Suitable for large, complex proteins and multi-protein complexes, proper eukaryotic PTMs | Most "native-like" folding and comprehensive PTMs for mammalian proteins |
| Key Challenges | Lack of eukaryotic PTMs, potential for inclusion bodies | SeMet toxicity can reduce protein yield[1] | SeMet toxicity is a major concern, potentially reducing cell viability and protein yield[3][5] | High cost, complex and slower workflow |
Metabolic Pathways and Incorporation Strategy
The metabolic fate of this compound is a critical factor influencing its incorporation into proteins. In all organisms, SeMet competes with methionine for the same metabolic pathways.
-
Cellular Uptake and Activation: this compound enters the cell and is recognized by methionyl-tRNA synthetase, the enzyme responsible for charging tRNA with methionine.[7] This enzyme ligates SeMet to the corresponding tRNAMet, forming Selenomethionyl-tRNAMet.
-
Incorporation into Polypeptides: The Selenomethionyl-tRNAMet is then utilized by the ribosome during translation, leading to the incorporation of SeMet into the growing polypeptide chain in place of methionine.[7]
Beyond direct incorporation, SeMet can be metabolized. In mammalian cells and yeast, it can be converted to other seleno-compounds through the trans-sulfuration pathway.[8][9][10] Understanding these pathways is crucial for optimizing labeling strategies and mitigating toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocols for production of selenomethionine-labeled proteins in 2-L polyethylene terephthalate bottles using auto-induction medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. benchchem.com [benchchem.com]
- 8. Metabolism, cellular actions, and cytotoxicity of selenomethionine in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Trans-sulfuration Pathway Seleno-amino Acids Are Mediators of Selenomethionine Toxicity in Saccharomyces cerevisiae* - PMC [pmc.ncbi.nlm.nih.gov]
Validating L-Selenomethionine Incorporation: A Mass Spectrometry-Based Comparative Guide
For researchers in structural biology, drug development, and proteomics, ensuring the successful incorporation of L-selenomethionine (SeMet) into recombinant proteins is a critical step for techniques like X-ray crystallography and for studying the roles of methionine residues. [1] This guide provides an objective comparison of mass spectrometry-based methods for validating and quantifying SeMet incorporation, complete with supporting experimental data and detailed protocols.
This compound, an analog of the amino acid methionine where selenium replaces the sulfur atom, is an indispensable tool in structural proteomics.[2] Its incorporation into proteins provides a powerful method for determining protein structures via X-ray crystallography, specifically using techniques like Single-wavelength Anomalous Diffraction (SAD) and Multi-wavelength Anomalous Diffraction (MAD).[2][3] The success of these crystallographic studies hinges on the high-efficiency incorporation of SeMet, which must be rigorously validated. Mass spectrometry stands out as the definitive method to quantify the extent of L-SeMet incorporation.
Comparative Analysis of Mass Spectrometry Techniques
The choice of mass spectrometry method for quantifying SeMet incorporation depends on factors such as the required accuracy, sample purity, available instrumentation, and whether information about the specific sites of incorporation is needed.[1]
| Method | Principle | Advantages | Disadvantages | Typical Incorporation Level Reported |
| Bottom-Up Proteomics (e.g., LC-MS/MS) | Proteins are enzymatically digested (e.g., with trypsin) into peptides, which are then analyzed by mass spectrometry to identify and quantify SeMet-containing peptides versus their methionine counterparts.[1] | - Provides site-specific incorporation information.- High sensitivity and specificity.- Can be integrated into standard proteomics workflows.[1] | - Requires extensive sample preparation.- Data analysis can be complex.- May not be suitable for proteins with few methionine residues.[1] | >90%[4][5] |
| Top-Down Proteomics | Intact proteins are introduced into the mass spectrometer, and their mass is measured to determine the overall incorporation of SeMet.[1] | - Provides information on the entire protein, including post-translational modifications.- Less sample preparation compared to bottom-up methods. | - Requires high-resolution mass spectrometers.- Can be challenging for large or complex proteins. | >90%[6] |
| MALDI-TOF Mass Spectrometry | Intact proteins or peptides are co-crystallized with a matrix and ionized by a laser. The time-of-flight of the ions is measured to determine their mass-to-charge ratio. | - Relatively fast and simple for intact protein analysis.- Tolerant to some impurities. | - Lower resolution compared to other MS techniques.- Quantification can be less precise. | >90%[5] |
| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | The sample is atomized and ionized in a high-temperature plasma, and the ions are then separated by a mass spectrometer to detect and quantify the total selenium content.[1] | - Extremely sensitive and provides highly accurate total selenium quantification.[1] | - Destructive method.- Does not provide information on the specific sites of incorporation.[1] | Not applicable for site-specific incorporation. |
Experimental Protocols
This compound Labeling in E. coli (Methionine Pathway Inhibition)
This protocol is a common method for producing SeMet-labeled proteins in E. coli.
-
Culture Growth: Grow E. coli cells in a minimal medium containing all essential amino acids except methionine to an optical density (A600) of 0.6.
-
Methionine Depletion: Harvest the cells by centrifugation and resuspend them in a methionine-free minimal medium to deplete any remaining intracellular methionine.
-
Addition of Amino Acids and SeMet: Add a mixture of amino acids (threonine, lysine, phenylalanine, leucine, isoleucine, and valine) to inhibit endogenous methionine synthesis. Add this compound to the culture (typically 60 mg/L).[3]
-
Induction: After a short incubation period (15-60 minutes), induce protein expression with IPTG.[3]
-
Harvest: Continue the culture for the optimal time and temperature for the specific protein of interest and then harvest the cells.[3]
This compound Labeling in Mammalian Cells
This protocol outlines a general procedure for SeMet labeling in mammalian cells.
-
Cell Culture: Grow mammalian cells to near confluency in a standard growth medium.
-
Methionine Depletion: Pre-incubate the cells in methionine-free DMEM for 8-12 hours to deplete intracellular methionine pools.[3]
-
Labeling: Replace the medium with fresh methionine-free DMEM supplemented with this compound (typically 30-60 mg/L) and dialyzed fetal bovine serum.[3][7]
-
Incubation and Harvest: Incubate the cells for a sufficient period to allow for protein expression and SeMet incorporation (e.g., 72 hours). Harvest the cells or the secreted protein from the medium.[7]
Sample Preparation for Mass Spectrometry (Bottom-Up Proteomics)
This protocol describes the in-solution digestion of a purified protein for subsequent LC-MS/MS analysis.[8]
-
Denaturation, Reduction, and Alkylation: Denature the purified protein sample. Reduce the disulfide bonds using a reagent like dithiothreitol (DTT) and then alkylate the free sulfhydryl groups with a reagent such as iodoacetamide.[1]
-
Enzymatic Digestion: Digest the protein into peptides using a sequence-specific protease, most commonly trypsin.
-
Sample Cleanup: Desalt and concentrate the peptide mixture using a C18 solid-phase extraction column.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Analysis and Interpretation
The incorporation of SeMet results in a predictable mass shift. The mass difference between a peptide containing methionine and one with SeMet is approximately 47.95 Da.[8] By comparing the mass spectra of the unlabeled and SeMet-labeled protein digests, the extent of incorporation can be determined. The relative intensities of the isotopic peaks for the methionine- and selenomethionine-containing peptides are used to quantify the incorporation efficiency.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and relationships discussed, the following diagrams are provided.
Caption: General experimental workflow for this compound incorporation and validation by mass spectrometry.
Caption: Logical relationship diagram comparing different mass spectrometry approaches for SeMet validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Selenomethionine incorporation in proteins expressed in Lactococcus lactis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sites and extent of selenomethionine incorporation into recombinant Cas6 protein by top-down and bottom-up proteomics with 14.5 T Fourier transform ion cyclotron resonance mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Structural Showdown: Native vs. Selenomethionyl Proteins in High-Resolution Analysis
For researchers at the forefront of structural biology and drug development, the precise three-dimensional structure of a protein is a critical piece of the puzzle. The incorporation of selenomethionine (SeMet) in place of methionine has become an indispensable technique for determining these structures, primarily by simplifying the phase problem in X-ray crystallography. This guide provides a comprehensive structural comparison of native and selenomethionyl proteins, supported by experimental data, to illuminate the subtle yet significant consequences of this substitution.
The replacement of methionine with its selenium-containing counterpart is a widely adopted strategy for de novo protein structure determination using methods like Multi-wavelength Anomalous Diffraction (MAD) and Single-wavelength Anomalous Diffraction (SAD).[1][2] The success of these powerful techniques hinges on a key assumption: that the substitution of a sulfur atom with a larger, more electron-dense selenium atom induces minimal perturbation to the protein's overall structure, ensuring that the SeMet protein is a faithful mimic of its native form.[3][4] This guide delves into the quantitative evidence that largely validates this assumption while also highlighting potential structural and physicochemical differences.
Quantitative Structural Comparison: A Tale of Two Atoms
The primary chemical distinction between methionine and selenomethionine lies in the chalcogen-carbon bond; the Carbon-Selenium bond is slightly longer (~1.95 Å) than the Carbon-Sulfur bond (~1.81 Å).[5] This seemingly minor difference can lead to subtle, localized changes in the protein's structure. However, extensive crystallographic studies have shown that the overall fold of the protein is generally preserved.[3][6]
To illustrate the structural consequences of selenomethionine incorporation, the following tables summarize key crystallographic and physicochemical data for both the amino acids and for well-characterized proteins in both their native and SeMet-labeled forms.
Table 1: Comparison of Physicochemical Properties of Methionine and Selenomethionine
| Property | L-Methionine | L-Selenomethionine | Implication for Proteins |
| Molar Mass ( g/mol ) | 149.21 | 196.11 | Enables confirmation of incorporation via mass spectrometry. |
| C-X Bond Length (Å) | ~1.81 (C-S)[5] | ~1.95 (C-Se)[5] | Can cause minor local perturbations in protein structure. |
| Redox Potential | Higher | Lower[5] | SeMet proteins are more sensitive to oxidation.[5] |
| Solubility | Sparingly soluble in water | Soluble in water[5] | May slightly alter the solubility and hydrophobicity of the protein.[5] |
Table 2: Comparative Crystallographic Data of Native vs. Selenomethionyl Proteins
| Parameter | T4 Lysozyme (Native)[3] | T4 Lysozyme (SeMet)[3] | OMP Decarboxylase (E. coli, Native) | OMP Decarboxylase (E. coli, SeMet)[3] |
| PDB ID | 2LZM | 1L63 | 1JJE | 1JJK |
| Resolution (Å) | 1.70 | 2.00 | 2.40 | 3.00 |
| Space Group | P 3₂ 2 1 | P 3₂ 2 1 | P 2₁ 2₁ 2₁ | P 2₁ 2₁ 2₁ |
| Unit Cell a (Å) | 61.26 | 61.3 | 90.5 | 90.1 |
| Unit Cell b (Å) | 61.26 | 61.3 | 116.3 | 116.2 |
| Unit Cell c (Å) | 71.34 | 71.4 | 117.2 | 117.0 |
| R-work / R-free (%) | 19.4 / 23.9 | 20.3 / 26.2 | 22.9 / 28.5 | 24.5 / 31.0 |
As the data indicates, the unit cell dimensions for both T4 Lysozyme and OMP Decarboxylase are remarkably similar between their native and SeMet forms, suggesting that the overall crystal packing is not significantly altered.[3] The space group remains identical for both forms of each protein, which is a strong indicator of isomorphism.[1] While slight variations in resolution and R-factors are observed, these are within expected ranges for different crystals and data collection sessions. The high degree of isomorphism is crucial for the success of phasing methods that rely on SeMet derivatives.[6][7]
Experimental Protocols
The production of selenomethionyl proteins requires specific protocols to ensure high levels of incorporation and proper protein folding. Below are generalized methodologies for expression in E. coli and insect cells.
This protocol is adapted for methionine auxotrophic strains like B834(DE3), which cannot synthesize their own methionine.[8]
-
Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C.[8]
-
Main Culture Growth: The next day, inoculate 1 L of minimal medium (e.g., M9) supplemented with 50 mg/L L-methionine and the appropriate antibiotic with the overnight culture. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.8-1.0.[8]
-
Cell Harvest and Methionine Starvation: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes). To remove all traces of methionine, resuspend the cell pellet in 1 L of fresh, pre-warmed minimal medium lacking methionine but containing the antibiotic.[8]
-
Selenomethionine Addition and Induction: Add 60 mg of this compound to the culture. Incubate for 15-30 minutes to allow the cells to start incorporating SeMet, then induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.[8][9]
-
Expression and Harvest: Continue to grow the culture for the optimal time and temperature required for the specific protein (typically 4-16 hours at 18-25°C). Harvest the cells by centrifugation and store the pellet at -80°C until purification.[8]
-
Purification: Purify the selenomethionyl protein using the same protocol as for the native protein. It is crucial to include a reducing agent, such as 5-10 mM DTT or TCEP, in all purification buffers to prevent oxidation of the selenium atom.[8][10]
-
Incorporation Confirmation: Confirm SeMet incorporation and efficiency using mass spectrometry.[3]
Producing SeMet-labeled proteins in eukaryotic systems like insect cells can be more challenging due to the toxicity of SeMet.[10]
-
Cell Culture: Grow a healthy culture of Spodoptera frugiperda (Sf9) or Trichoplusnia ni (High Five) cells in a complete medium to a density of 1.5-2.0 x 10⁶ cells/mL with >98% viability.[10]
-
Cell Exchange: Harvest the cells by centrifugation and resuspend them in a methionine-free medium at the original culture density.[10]
-
Infection and SeMet Addition: Infect the cell culture with the recombinant baculovirus at a multiplicity of infection (MOI) of 0.5 to 4.0. Immediately add this compound to the culture to a final concentration of 50-100 mg/L.[10]
-
Incubation and Harvest: Incubate the culture at 27°C with shaking. Harvest the cells 48-72 hours post-infection by centrifugation. For secreted proteins, collect the supernatant.[10]
-
Purification: Proceed with purification using standard protocols, ensuring the presence of a reducing agent (1-5 mM DTT or TCEP) in all buffers.[10]
Visualizing the Process and Comparison
To better understand the workflow and the key structural points, the following diagrams are provided.
Caption: Experimental workflow for structural comparison.
Caption: Key structural differences and similarities.
Conclusion
The incorporation of selenomethionine is a robust and reliable method for protein structure determination. While it introduces minor changes at the level of bond lengths and can increase sensitivity to oxidation, the overwhelming body of evidence indicates that the overall three-dimensional structure of the protein remains largely unperturbed.[3][4] This high degree of isomorphism makes selenomethionine an invaluable tool for structural biologists, enabling the elucidation of complex macromolecular structures with high fidelity and paving the way for advancements in drug discovery and design.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Selenomethionine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. benchchem.com [benchchem.com]
- 9. timothyspringer.org [timothyspringer.org]
- 10. benchchem.com [benchchem.com]
L-Selenomethionine vs. Heavy-Atom Soaking: A Comparative Guide to Phasing in X-ray Crystallography
For researchers, scientists, and drug development professionals navigating the critical step of phase determination in X-ray crystallography, the choice between L-Selenomethionine (SeMet) incorporation and heavy-atom soaking is a pivotal decision. This guide provides an objective comparison of these two prominent methods, supported by experimental data and detailed protocols to inform your experimental design.
The "phase problem" is a central challenge in X-ray crystallography, where the diffraction pattern from a crystal provides information about the amplitude of the scattered X-rays, but not their phase.[1][2] Both this compound labeling and heavy-atom soaking are experimental phasing techniques that introduce anomalous scatterers into the protein crystal, providing the necessary phase information to solve the three-dimensional structure.[3]
At a Glance: this compound vs. Heavy-Atom Soaking
| Feature | This compound (SeMet) Labeling | Heavy-Atom Soaking |
| Principle | Covalent incorporation of selenium in place of sulfur in methionine residues during protein expression.[4][5] | Diffusion of heavy atoms (e.g., Hg, Pt, Au) into the solvent channels of a pre-formed crystal.[1][6] |
| Anomalous Scatterer | Selenium (Se) | Various heavy atoms (e.g., Mercury (Hg), Platinum (Pt), Gold (Au), Iodine (I), Bromine (Br)).[7][8] |
| Incorporation | Biological incorporation during protein synthesis, often achieving high and uniform labeling.[9][10] | Post-crystallization soaking; binding is often non-specific and can be heterogeneous.[6][11] |
| Isomorphism | Generally results in highly isomorphous crystals as SeMet is structurally similar to methionine.[5] | High risk of non-isomorphism, where the heavy atom disrupts the crystal lattice, leading to changes in unit cell dimensions.[12] |
| Success Rate | Generally higher and more predictable, especially with established expression systems. The identity and number of anomalous scatterers are known from the protein sequence.[5] | More empirical and trial-and-error based. Requires screening of multiple heavy atoms, concentrations, and soaking times.[11][13] |
| Protein Requirement | Requires recombinant protein expression in a system that allows for methionine replacement.[14][15] | Can be used with proteins from any source, including native proteins, as long as crystals are available. |
| Toxicity | Selenomethionine can be toxic to the expression host, potentially affecting protein yield.[16] | Heavy-atom compounds are toxic and require careful handling and disposal.[7] |
| Phasing Power | Selenium has a moderate anomalous signal.[1] Phasing power can be low for proteins with few methionine residues or for low-resolution data.[1] | Heavy atoms like mercury have a stronger anomalous signal than selenium, which can be advantageous for large proteins or low-resolution data.[1][13] |
Experimental Workflows
The selection of a phasing method dictates the experimental workflow from protein production to data collection. Below are generalized workflows for both this compound labeling and heavy-atom soaking.
Detailed Experimental Protocols
This compound Labeling in E. coli (Methionine Auxotroph)
This protocol is adapted for methionine auxotrophic E. coli strains, such as B834(DE3).[14]
-
Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of minimal medium supplemented with 50 µg/mL methionine and the appropriate antibiotic. Grow overnight at 37°C.[4][14]
-
Main Culture: Add the overnight culture to 1 L of minimal medium containing 50 µg/mL methionine and grow at the appropriate temperature until the OD600 reaches ~1.0.[14]
-
Methionine Starvation: Centrifuge the cell culture to pellet the cells. Resuspend the cell pellet in 1 L of minimal medium lacking methionine and incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[4][14]
-
Selenomethionine Addition: Add 50-60 mg/L of this compound to the culture and incubate for 30 minutes to allow for uptake.[4][14][17]
-
Induction: Induce protein expression with an appropriate inducer (e.g., IPTG) and continue to grow the culture for the required time and at the optimal temperature for protein expression.[4][14]
-
Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.
For prototrophic strains, the protocol involves the addition of a cocktail of amino acids (lysine, phenylalanine, threonine, isoleucine, leucine, and valine) to inhibit the endogenous methionine biosynthesis pathway before the addition of this compound.[4][17]
Heavy-Atom Soaking
This is a general protocol for heavy-atom soaking and may require significant optimization for each specific protein and heavy-atom compound.
-
Prepare Stabilizing Solution: Prepare an "artificial mother liquor" that is known to maintain the stability of the crystals. This solution typically has a slightly higher concentration of the precipitant than the original crystallization condition.[6]
-
Prepare Heavy-Atom Stock Solution: Prepare a concentrated stock solution (e.g., 20-100 mM) of the heavy-atom compound. Note that many heavy-atom compounds are light-sensitive and have limited solubility.[6][7]
-
Prepare Soaking Solution: Just before the experiment, dilute the heavy-atom stock solution into the stabilizing solution to a final concentration typically ranging from 1 to 10 mM.[6]
-
Soaking: Transfer a crystal from its growth drop into a small drop (e.g., 2-10 µL) of the soaking solution.[6][18] The soaking time can vary from a few hours to several days and needs to be optimized.[6] Initial screens often use an overnight soak.[6]
-
Back-Soaking (Optional): To reduce non-specific binding, the crystal can be briefly transferred to a drop of heavy-atom-free stabilizing solution before cryo-protection.[7]
-
Cryo-protection and Freezing: Transfer the soaked crystal to a cryo-protectant solution (often the stabilizing solution supplemented with a cryo-protectant like glycerol) before flash-cooling in liquid nitrogen.[18]
Decision-Making Guide
The choice between this compound labeling and heavy-atom soaking depends on several factors related to the protein of interest, the available resources, and the experimental timeline.
Concluding Remarks
The development of this compound labeling has revolutionized protein crystallography by providing a more reliable and systematic approach to solving the phase problem.[19] For proteins that can be expressed recombinantly, it is often the method of choice due to the high likelihood of producing isomorphous, well-diffracting derivative crystals.[5]
However, heavy-atom soaking remains a valuable and necessary technique, particularly for proteins that cannot be expressed recombinantly or for those that are difficult to label with SeMet.[1][13] Furthermore, the stronger anomalous signal from heavier atoms can be advantageous in challenging cases.[1][13] Ultimately, a thorough understanding of the principles, advantages, and limitations of each method, as outlined in this guide, will enable researchers to make an informed decision and increase the probability of a successful structure determination.
References
- 1. An overview of heavy-atom derivatization of protein crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-biostructure.com [creative-biostructure.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 6. harlanteklad.cn [harlanteklad.cn]
- 7. UCSF Macromolecular Structure Group [msg.ucsf.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pro.unibz.it [pro.unibz.it]
- 11. A rational approach to heavy-atom derivative screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.iucr.org [journals.iucr.org]
- 13. A rapid and rational approach to generating isomorphous heavy-atom phasing derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Seleno-methionine (SeMet) labeling of proteins in E. coli – Protein Expression and Purification Core Facility [embl.org]
- 15. Selenomethionine Labeling of Recombinant Proteins | Springer Nature Experiments [experiments.springernature.com]
- 16. A practical method for efficient and optimal production of Seleno‐methionine‐labeled recombinant protein complexes in the insect cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Crystallization of and selenomethionine phasing strategy for a SETMAR–DNA complex - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selenium Derivatization of Nucleic Acids for Phase and Structure Determination in Nucleic Acid X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
L-Selenomethionine in Protein Science: A Comparative Guide to Function and Stability
For researchers, scientists, and drug development professionals, the precise manipulation of protein structure and function is paramount. The introduction of non-canonical amino acids offers a powerful tool for these endeavors. Among these, L-Selenomethionine (L-SeMet), a naturally occurring analog of L-Methionine, has garnered significant attention. This guide provides an objective comparison of this compound with its canonical counterpart, L-Methionine, assessing its impact on protein function and stability with supporting experimental data and detailed protocols.
Physicochemical Properties: this compound vs. L-Methionine
The primary distinction between this compound and L-Methionine lies in the substitution of a sulfur atom with a selenium atom.[1] This seemingly subtle change imparts distinct chemical and physical properties.[1] Both are classified as chalcogens and share many chemical characteristics, which facilitates the recognition and utilization of L-SeMet by the cellular machinery that handles L-Methionine.[1] However, the larger atomic radius and lower electronegativity of selenium result in a longer and weaker carbon-selenium bond compared to the carbon-sulfur bond in methionine.[1] This makes L-SeMet more susceptible to oxidation due to its lower redox potential.[1]
| Property | This compound | L-Methionine | Reference |
| Molecular Formula | C5H11NO2Se | C5H11NO2S | [2] |
| Molecular Weight | 196.11 g/mol | 149.21 g/mol | [2] |
| van der Waals Radius of Chalcogen | 1.90 Å (Selenium) | 1.80 Å (Sulfur) | [2] |
| C-X Bond Length in Proteins | ~1.95 Å (C-Se) | ~1.81 Å (C-S) | [2] |
| Redox Potential | Lower than Methionine | Higher than Selenomethionine | [2] |
| Solubility in Water | Soluble | Sparingly soluble | [2] |
Impact of this compound Incorporation on Protein Function and Stability
The substitution of methionine with selenomethionine can have varied effects on protein function and stability, which are often subtle but significant for specific applications.
| Impact Area | Effect of this compound Incorporation | Supporting Evidence & Remarks | References |
| Protein Structure | Generally minimal effect, often resulting in isomorphous crystals. | The structural similarity between SeMet and Met allows for its incorporation with little perturbation of the protein's three-dimensional structure. This property is fundamental to its use in X-ray crystallography for solving the phase problem via anomalous diffraction. | [3][4] |
| Thermal Stability | Can slightly enhance protein stability. | In a study with phage T4 lysozyme, substitution of methionine with selenomethionine resulted in a differential increase in melting temperature of about 7°C. This stabilization is attributed to the difference in solvent transfer free energy. | [2][5] |
| Susceptibility to Oxidation | Increased sensitivity to oxidation. | The lower redox potential of the selenide in SeMet compared to the sulfide in Met makes it more readily oxidized. This can be a concern during protein purification and storage, necessitating the use of reducing agents. | [1][6][7] |
| Protein Aggregation | Can induce protein aggregation under certain conditions. | In yeast, high concentrations of L-SeMet can be metabolized to selenocysteine, which, if misincorporated in place of cysteine, can lead to non-functional proteins and aggregation. | [3][8][9] |
| Biological Activity | Generally, function is maintained. | Due to the conservative nature of the substitution, the biological activity of most proteins is not significantly affected. However, the increased redox activity of SeMet can sometimes alter function in proteins where methionine plays a key redox role. | [3][4][7] |
| Hydrophobicity | May increase hydrophobicity. | If surface-exposed, the selenium atom can alter the protein's solubility and hydrophobicity, potentially making it less soluble. | [6] |
Experimental Protocols
Protocol 1: Incorporation of this compound into Recombinant Proteins in E. coli
This protocol is optimized for high-efficiency labeling in methionine auxotrophic strains of E. coli, such as B834(DE3).[10]
Materials:
-
E. coli B834(DE3) cells transformed with the expression plasmid.
-
Minimal medium (e.g., M9) supplemented with glucose, MgSO₄, CaCl₂, thiamine, and appropriate antibiotics.
-
This compound solution (50 mg/mL).
-
IPTG (or other appropriate inducer).
Procedure:
-
Starter Culture: Inoculate a small volume of minimal medium containing 50 µg/mL L-methionine and the appropriate antibiotic with a single colony of the transformed E. coli. Grow overnight at 37°C with shaking.[10]
-
Main Culture Growth: The next day, inoculate a larger volume of minimal medium (without methionine) with the overnight culture. Grow at the optimal temperature for your protein until the OD₆₀₀ reaches ~1.0.[10]
-
Methionine Depletion: Harvest the cells by centrifugation and resuspend the cell pellet in fresh minimal medium lacking methionine. Incubate for 4-8 hours at 37°C to deplete the intracellular methionine pool.[10][11]
-
This compound Addition: Add this compound to a final concentration of 50 µg/mL. Incubate for an additional 30 minutes.[10][11]
-
Induction of Protein Expression: Induce protein expression with IPTG and continue the culture for the optimal duration and temperature for your protein (e.g., 4-16 hours at a reduced temperature of 18-25°C).[10]
-
Cell Harvest: Harvest the cells by centrifugation at 4°C. The cell pellet can be stored at -20°C or used immediately for protein purification.
Protocol 2: Incorporation of this compound in Mammalian Cells
This protocol is a general guideline for labeling proteins expressed in adherent mammalian cell cultures.[12][13]
Materials:
-
Adherent mammalian cells (e.g., HEK293) expressing the protein of interest.
-
Standard cell culture medium (e.g., DMEM).
-
Methionine-free DMEM.
-
Fetal Bovine Serum (FBS).
-
This compound.
-
L-Cystine-2HCl.
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard DMEM supplemented with FBS.
-
Methionine Depletion: Gently wash the cells with phosphate-buffered saline (PBS) and replace the standard medium with methionine-free DMEM. For optimal labeling, pre-incubate the cells in this medium for a period (e.g., 12 hours) to deplete intracellular methionine stores.[13]
-
Labeling: Replace the methionine-free medium with fresh methionine-free DMEM supplemented with this compound (e.g., 60 mg/L), L-Cystine-2HCl (e.g., 30 mg/L), and 10% FBS.[13]
-
Protein Expression: Culture the cells for an additional 48-72 hours to allow for protein expression and incorporation of L-SeMet.[14]
-
Harvest: Harvest the cells (for intracellular proteins) or the conditioned medium (for secreted proteins) for subsequent purification.
Protocol 3: Assessing Protein Stability using Differential Scanning Calorimetry (DSC)
DSC is a powerful technique to characterize the thermal stability of a protein by measuring the heat required to denature it.[15]
Procedure:
-
Sample Preparation: Prepare samples of both the native (methionine-containing) and the L-SeMet labeled protein at a known concentration in the same buffer. A typical concentration range is 0.5-2 mg/mL. It is crucial to have a matched buffer sample for the reference cell.
-
Instrument Setup: Set the DSC instrument parameters, including the starting and ending temperatures for the scan, and the scan rate (e.g., 60°C/hour).
-
Data Acquisition: Load the protein sample into the sample cell and the matched buffer into the reference cell. Initiate the temperature scan. The instrument will measure the differential heat capacity between the two cells as a function of temperature.
-
Data Analysis: The output is a thermogram showing heat capacity versus temperature. The peak of the curve corresponds to the melting temperature (Tm), which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermal stability.[15] Compare the Tm values of the native and L-SeMet labeled proteins to assess the impact of the substitution on thermal stability.
Visualizing Workflows and Pathways
To better understand the processes involved in utilizing this compound, the following diagrams illustrate key workflows and metabolic pathways.
Conclusion
This compound serves as a powerful tool in structural biology, primarily for de novo protein structure determination via X-ray crystallography.[12][16] Its incorporation in place of L-Methionine is generally well-tolerated, with minimal impact on protein structure and function.[3][4] While the substitution can offer a slight enhancement in thermal stability for some proteins, researchers must be mindful of the increased susceptibility of selenomethionyl proteins to oxidation.[5][6] The choice to use this compound should be guided by the specific experimental goals, with careful consideration of its unique chemical properties and potential effects on the protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Selenomethionine - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Substitution with selenomethionine can enhance the stability of methionine-rich proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Selenomethionine: A Pink Trojan Redox Horse with Implications in Aging and Various Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Exposure to selenomethionine causes selenocysteine misincorporation and protein aggregation in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Highly efficient selenomethionine labeling of recombinant proteins produced in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. benchchem.com [benchchem.com]
A Comparative Analysis of L-Selenomethionine and Selenocysteine Metabolism for Researchers and Drug Development Professionals
An in-depth guide to the metabolic fates, bioavailability, and biological activities of two key selenoamino acids, supported by experimental data and detailed methodologies.
This guide provides a comprehensive comparison of the metabolism of L-Selenomethionine (SeMet) and selenocysteine (Sec), two critical selenium-containing amino acids. Understanding the distinct metabolic pathways and biological consequences of these compounds is paramount for researchers in nutrition, toxicology, and pharmacology, as well as for professionals engaged in the development of selenium-based therapeutics and supplements. This document summarizes key quantitative data, outlines detailed experimental protocols for their study, and visualizes their metabolic pathways.
Key Metabolic and Biokinetic Differences
This compound and selenocysteine, while both essential organic forms of selenium, exhibit significant differences in their absorption, metabolic processing, and ultimate biological roles. SeMet can be nonspecifically incorporated into proteins in place of methionine, creating a storage pool of selenium in the body.[1][2] In contrast, selenocysteine is the form of selenium that is actively and specifically incorporated into the catalytic site of selenoproteins, which carry out a wide range of physiological functions.[3]
Bioavailability and Absorption
The bioavailability of selenium compounds is a critical factor in determining their efficacy and potential toxicity. This compound is generally considered to have higher bioavailability than inorganic forms of selenium and is readily absorbed through amino acid transport systems.[4] Studies comparing different selenocompounds have provided quantitative insights into their absorption and transport.
| Parameter | This compound | Selenocysteine (as Selenocystine) | Selenite (Inorganic) | Reference |
| Apparent Permeability (Papp) in Caco-2 cells (x 10⁻⁶ cm/s) | Higher than other tested organic forms (except MeSeCys) | 3.1 ± 0.30 | 3.4 ± 0.066 | [1] |
| Relative Bioavailability (vs. Sodium Selenite) | 144% (based on plasma Se) | Not directly compared in this study | 100% | [5] |
| Absorption Rate | Actively transported, highly effective | Reduced to selenide for selenoprotein synthesis | Passively absorbed | [4] |
Table 1: Comparative bioavailability and permeability of this compound and other selenium compounds. Data from in vitro Caco-2 cell models and in vivo rat studies.
Impact on Selenoprotein Expression
The primary function of dietary selenium is to serve as a precursor for the synthesis of selenoproteins, which are crucial for antioxidant defense, thyroid hormone metabolism, and immune function. The chemical form of selenium supplementation can differentially affect the expression and activity of these vital proteins. Key selenoproteins often measured as biomarkers of selenium status include Glutathione Peroxidase (GPx) and Selenoprotein P (SEPP1).
| Selenoprotein | Effect of this compound Supplementation | Effect of Selenocysteine Supplementation | Reference |
| Glutathione Peroxidase (GPx) Activity | Less effective at increasing GPx activity compared to selenium-enriched foods.[6] No significant change in GPx activity in selenium-replete men after supplementation.[7] | L-selenocystine was more effective than this compound at increasing Selenoprotein P concentrations in cell culture.[8] | [6][7][8] |
| Selenoprotein P (SEPP1) Levels | Less effective at increasing SEPP1 concentrations compared to selenite, L-selenocystine, and other selenocompounds in cell culture.[8] | L-selenocystine showed a significant increase in SEPP1 concentrations in cell culture.[8] | [8] |
Table 2: Comparative effects of this compound and Selenocysteine on the expression and activity of key selenoproteins.
Metabolic Pathways of this compound and Selenocysteine
The metabolic fates of this compound and selenocysteine are distinct, leading to different biological outcomes. The following diagrams illustrate the central metabolic pathways for each compound.
This compound can be incorporated non-specifically into proteins or be metabolized through the transsulfuration pathway to form selenocysteine, which then enters the central selenium metabolic pool for selenoprotein synthesis.
Selenocysteine is degraded by selenocysteine β-lyase to release selenide, the central precursor for the synthesis of selenophosphate. Selenophosphate is then used to synthesize selenocysteinyl-tRNA, which is required for the specific incorporation of selenocysteine into newly synthesized selenoproteins.
Experimental Protocols
Accurate and reproducible methods are essential for the comparative analysis of this compound and selenocysteine metabolism. Below are detailed protocols for key experiments cited in this guide.
Selenium Speciation Analysis by HPLC-ICP-MS
This method is used for the separation and quantification of different selenium species in biological samples.
Sample Preparation (for tissues): [9]
-
Homogenize tissue samples in an appropriate buffer (e.g., Tris-HCl) under reducing conditions (e.g., with dithiothreitol - DTT) to prevent oxidation of selenoamino acids.
-
To stabilize selenocysteine, perform derivatization by carbamidomethylation with iodoacetamide (IAM).
-
Perform enzymatic hydrolysis of proteins using a combination of proteases (e.g., protease XIV and pronase) to release selenoamino acids from the protein matrix.
-
Centrifuge the digest to remove insoluble material.
-
Purify the supernatant containing the selenoamino acids using size-exclusion chromatography (SEC) to remove high molecular weight compounds.
HPLC-ICP-MS Analysis: [10][11]
-
HPLC System: A high-performance liquid chromatography system equipped with a suitable column for separating selenoamino acids (e.g., a reversed-phase C18 column).
-
Mobile Phase: An aqueous mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid) and an organic modifier (e.g., methanol or acetonitrile) is commonly used. A gradient elution may be necessary to achieve optimal separation.
-
ICP-MS System: An inductively coupled plasma mass spectrometer is used as a highly sensitive and element-specific detector for selenium.
-
Operating Conditions:
-
RF Power: Typically 1500-1600 W.
-
Plasma Gas Flow: ~15 L/min.
-
Auxiliary Gas Flow: ~0.8-1.2 L/min.
-
Nebulizer Gas Flow: ~0.8-1.0 L/min.
-
Monitored Isotopes: ⁷⁷Se, ⁷⁸Se, ⁸⁰Se, and ⁸²Se are commonly monitored.
-
-
Quantification: Quantification is typically performed using external calibration with standards of known concentrations of this compound and derivatized selenocysteine. Isotope dilution mass spectrometry can also be employed for higher accuracy.[12]
In Vitro Bioavailability Assessment using Caco-2 Cells
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting the intestinal absorption of compounds.[13][14][15][16]
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed the cells onto permeable filter supports in transwell plates and allow them to differentiate for 21-25 days to form a confluent monolayer with well-developed tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Wash the Caco-2 monolayers with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add the test compounds (this compound and selenocystine) at a defined concentration to the apical (donor) compartment.
-
At specified time intervals, collect samples from the basolateral (receiver) compartment.
-
Analyze the concentration of the selenium compounds in the collected samples using a sensitive analytical method such as HPLC-ICP-MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of appearance of the compound in the receiver compartment, A is the surface area of the filter, and C₀ is the initial concentration in the donor compartment.
Selenoprotein Expression Analysis by Western Blotting
Western blotting is a standard technique to detect and quantify the expression levels of specific proteins, such as GPx and SEPP1.[17][18][19][20]
Sample Preparation:
-
Lyse cells or tissues in a lysis buffer containing protease inhibitors to extract total proteins.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer:
-
Denature the protein samples by boiling in a sample buffer containing SDS and a reducing agent.
-
Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Immunodetection:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the selenoprotein of interest (e.g., anti-GPx1 or anti-SEPP1).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Wash the membrane to remove unbound secondary antibody.
-
Detect the signal using a chemiluminescent or fluorescent substrate and an imaging system.
-
Quantify the protein bands using densitometry and normalize to a loading control (e.g., β-actin or GAPDH).
Glutathione Peroxidase (GPx) Activity Assay
This assay measures the enzymatic activity of GPx, a key antioxidant selenoprotein.[21][22][23][24][25]
Principle: The assay is based on a coupled reaction system. GPx catalyzes the reduction of an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) by glutathione (GSH), which is converted to its oxidized form (GSSG). Glutathione reductase (GR) then reduces GSSG back to GSH, a reaction that consumes NADPH. The rate of NADPH disappearance, measured as a decrease in absorbance at 340 nm, is proportional to the GPx activity.
Protocol:
-
Prepare a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.
-
Add the sample (cell lysate or tissue homogenate) to the reaction mixture.
-
Initiate the reaction by adding the hydroperoxide substrate.
-
Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer or microplate reader.
-
Calculate the GPx activity based on the rate of change in absorbance and the molar extinction coefficient of NADPH. One unit of GPx activity is typically defined as the amount of enzyme that oxidizes 1 µmol of NADPH per minute.
Conclusion
The metabolic pathways of this compound and selenocysteine are fundamentally different, leading to distinct physiological roles. This compound serves as a significant storage form of selenium, while selenocysteine is the biologically active form directly incorporated into functional selenoproteins. The choice of selenium compound for research or therapeutic development must consider these metabolic differences, as they directly impact bioavailability, efficacy, and potential for toxicity. The experimental protocols outlined in this guide provide a robust framework for the continued investigation and comparative analysis of these vital selenoamino acids.
References
- 1. Bioavailability Comparison of Nine Bioselenocompounds In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selenium Analysis and Speciation in Dietary Supplements Based on Next-Generation Selenium Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Comparison of Bioavailability, Pharmacokinetics, and Biotransformation of Selenium-Enriched Yeast and Sodium Selenite in Rats Using Plasma Selenium and Selenomethionine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. www-pub.iaea.org [www-pub.iaea.org]
- 7. Selenomethionine and methyl selenocysteine: multiple-dose pharmacokinetics in selenium-replete men - PMC [pmc.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Determination of selenocysteine and selenomethionine in edible animal tissues by 2D size-exclusion reversed-phase HPLC-ICP MS following carbamidomethylation and proteolytic extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Determination of selenomethionine and selenocysteine in human serum using speciated isotope dilution-capillary HPLC-inductively coupled plasma collision cell mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. enamine.net [enamine.net]
- 14. Permeability Assay on Caco-2 Cells | Bienta [bienta.net]
- 15. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. The selenoproteome exhibits widely varying, tissue-specific dependence on selenoprotein P for selenium supply - PMC [pmc.ncbi.nlm.nih.gov]
- 21. nwlifescience.com [nwlifescience.com]
- 22. files01.core.ac.uk [files01.core.ac.uk]
- 23. sciencellonline.com [sciencellonline.com]
- 24. raybiotech.com [raybiotech.com]
- 25. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to Evaluating the Purity of Synthesized L-Selenomethionine
For researchers, scientists, and drug development professionals utilizing L-Selenomethionine, ensuring its purity is paramount for the accuracy and reproducibility of experimental results and the safety of potential therapeutic applications. This guide provides an objective comparison of analytical methodologies for evaluating the purity of synthesized this compound, alongside a comparison with common alternatives.
Comparative Purity Analysis of this compound
The purity of this compound is assessed using a combination of analytical techniques to identify and quantify the main component as well as any potential impurities. These impurities can include the D-enantiomer, oxidized forms such as this compound oxide, and inorganic selenium species. Below is a summary of typical purity specifications for commercially available this compound.
| Parameter | Supplier A (Typical) | Supplier B (Typical) | Supplier C (Typical) |
| Purity (HPLC) | ≥98%[1][2][3] | ≥99% | ≥98% |
| L-Enantiomer Purity | ≥99% | ≥99.5% | Not Specified |
| Selenium Content | 39.0 - 41.0%[4] | ~40.3% | Not Specified |
| Heavy Metals | ≤20 ppm[5] | ≤10 ppm | ≤20 ppm |
| Lead (Pb) | ≤3 ppm[5] | ≤2 ppm | ≤3 ppm |
| Arsenic (As) | ≤2 ppm[5] | ≤1 ppm | ≤2 ppm |
| Mercury (Hg) | ≤0.1 ppm[5] | ≤0.1 ppm | ≤0.1 ppm |
| Loss on Drying | ≤3%[5] | ≤0.5% | ≤1.0% |
Alternatives to Synthesized this compound
While synthesized this compound offers a pure, well-defined source of selenium, other forms are also utilized in research and supplementation. The primary alternatives include selenium-enriched yeast and inorganic selenium salts like sodium selenite.
| Feature | This compound | Selenium-Enriched Yeast | Sodium Selenite |
| Form | Pure, single chemical entity[6] | Complex mixture containing this compound, selenocysteine, and other organic selenium compounds | Inorganic selenium salt |
| Bioavailability | High | Generally high, but can be variable[7][8] | Lower than organic forms[7][8] |
| Consistency | High batch-to-batch consistency | Can vary between manufacturers and batches | High |
| Toxicity | Lower than inorganic forms[8] | Generally considered safe, with lower toxicity than selenite[8] | Higher toxicity compared to organic forms |
| Primary Use | Protein crystallography, metabolic labeling, nutritional supplements | Nutritional supplements | Nutritional supplements, research applications |
Studies have shown that selenium-enriched yeast can be more effective than sodium selenite in enhancing nutrient digestibility and providing anti-inflammatory and anti-oxidative benefits[8][9]. However, for applications requiring a precisely defined source of selenium, such as in structural biology, pure this compound is the preferred choice[6].
Experimental Protocols for Purity Evaluation
Accurate determination of this compound purity relies on a suite of analytical methods. Below are detailed protocols for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
This method is used to determine the percentage purity of this compound and to detect and quantify organic impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)[10].
-
Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.05 M potassium dihydrogen phosphate, pH 5.5) and an organic modifier like methanol or acetonitrile[11].
-
Flow Rate: 1.0 mL/min[10].
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition.
-
Inject 20 µL of the sample solution.
-
Run the gradient program to separate this compound from its impurities.
-
Identify the this compound peak based on the retention time of a reference standard.
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components.
-
Chiral HPLC for Enantiomeric Purity
This method is crucial for determining the proportion of the desired L-enantiomer versus the D-enantiomer.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A chiral stationary phase column, such as one based on a teicoplanin macrocyclic glycopeptide[12].
-
Mobile Phase: A polar ionic mobile phase, for example, a mixture of water, methanol, and formic acid[12].
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Prepare a solution of this compound in the mobile phase at a concentration of about 0.5 mg/mL.
-
Procedure:
-
Equilibrate the chiral column.
-
Inject the sample.
-
The two enantiomers will separate into distinct peaks.
-
Calculate the enantiomeric purity by comparing the peak area of the L-enantiomer to the total area of both enantiomer peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR are used to confirm the chemical structure of this compound and to detect any structurally similar impurities.
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated water (D₂O).
-
Procedure:
-
Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of D₂O.
-
Acquire ¹H and ¹³C NMR spectra.
-
Compare the obtained spectra with a reference spectrum of pure this compound.
-
Look for any unexpected signals that may indicate the presence of impurities.
-
Mass Spectrometry (MS) for Molecular Weight Verification and Impurity Identification
MS is used to confirm the molecular weight of this compound and to identify unknown impurities.
-
Instrumentation: Mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
-
Ionization Source: Electrospray ionization (ESI) is commonly used.
-
Procedure:
-
Prepare a dilute solution of this compound in a suitable solvent (e.g., water/methanol with a small amount of formic acid).
-
Infuse the sample directly into the mass spectrometer or inject it into an LC-MS system.
-
Acquire the mass spectrum in positive ion mode.
-
Confirm the presence of the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound (197.0 g/mol ).
-
Analyze other peaks in the spectrum to identify potential impurities.
-
Elemental Analysis for Selenium Content
This method determines the total selenium content in the sample, which is a critical measure of purity.
-
Instrumentation: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS).
-
Procedure (for ICP-MS):
-
Digestion: Accurately weigh a small amount of the this compound sample and digest it in a mixture of concentrated nitric acid and hydrogen peroxide using a microwave digestion system.
-
Dilution: Dilute the digested sample to a known volume with deionized water.
-
Analysis: Introduce the diluted sample into the ICP-MS instrument.
-
Quantification: Determine the selenium concentration by comparing the signal intensity to a calibration curve prepared from certified selenium standards.
-
Calculate the percentage of selenium in the original sample.
-
Visualizing the Process and Biological Context
To better understand the workflow of purity evaluation and the biological significance of this compound, the following diagrams are provided.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. This compound, ≥98%, COA, Certificate of Analysis, 3211-76-5, S 1510 [ottokemi.com]
- 3. scbt.com [scbt.com]
- 4. This compound Pure and USP Grade Manufacturers [anmol.org]
- 5. swissherbal.pl [swissherbal.pl]
- 6. sami-sabinsagroup.com [sami-sabinsagroup.com]
- 7. scialert.net [scialert.net]
- 8. blog.biostarus.com [blog.biostarus.com]
- 9. Comparative study of yeast selenium vs. sodium selenite on growth performance, nutrient digestibility, anti-inflammatory and anti-oxidative activity in weaned piglets challenged by Salmonella typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC Determination of Seleno Amino Acids on Newcrom AH Column | SIELC Technologies [sielc.com]
- 11. Chiral speciation and determination of Dthis compound enantiomers on a novel chiral ligand-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Cross-Validation of Protein Structures Determined Using L-Selenomethionine
For Researchers, Scientists, and Drug Development Professionals
The incorporation of L-Selenomethionine (SeMet) into proteins has become a cornerstone of modern structural biology, providing a reliable method for determining novel protein structures through X-ray crystallography.[1][2] By replacing endogenous methionine residues with SeMet, researchers can leverage the anomalous scattering properties of the selenium atom to solve the phase problem using Single- or Multi-wavelength Anomalous Dispersion (SAD or MAD) techniques.[1][3][4] This guide offers an objective comparison of SeMet-based phasing with other methods, provides detailed experimental protocols, and presents supporting data for the validation of protein structures determined using this powerful technique.
The primary advantage of using SeMet lies in the ability to introduce a heavy atom with a significant anomalous scattering signal at specific X-ray wavelengths, which is crucial for phase determination.[5][6] This method is often more straightforward and reliable than traditional heavy-atom derivatization.[5] The selenium atom's X-ray absorption edge is readily accessible with synchrotron radiation, making SeMet-labeled protein crystals ideal for collecting the necessary anomalous diffraction data.[1][6][7]
Comparative Analysis of Phasing Methods
While this compound is the gold standard for de novo protein structure determination, other methods exist. The following table provides a comparative overview of SeMet-based phasing with traditional heavy-atom soaking and the use of L-Telluromethionine (TeMet).
| Feature | This compound (SeMet) | L-Telluromethionine (TeMet) | Traditional Heavy-Atom Soaking |
| Anomalous Scattering Signal | Strong, widely used for SAD/MAD phasing.[8] | Theoretically stronger due to a higher atomic number.[8] | Variable, dependent on the heavy atom used. |
| Incorporation into Proteins | High efficiency in various expression systems.[8] | Lower and more challenging due to toxicity.[8] | Not applicable (external soaking). |
| Toxicity to Expression Host | Low to moderate.[8] | High, can significantly impair cell growth and protein yield.[8] | Not applicable. |
| Chemical Stability | Generally stable.[8] | Prone to oxidation in aqueous solutions.[8] | Can cause non-isomorphism or crystal damage. |
| Established Protocols | Well-established and widely documented.[8] | Limited and not standardized.[8] | Highly variable and protein-dependent. |
| Primary Use Case | Routine and challenging phasing projects.[8] | Potentially for very challenging cases where a stronger signal is essential.[8] | Used when SeMet labeling is not feasible or successful. |
Experimental Workflow and Validation
The successful determination and cross-validation of a protein structure using this compound involves a multi-step process, from protein expression to final structure refinement and validation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Preparation of Selenomethionine-containig proteins for phasing [cryst.bbk.ac.uk]
- 7. timothyspringer.org [timothyspringer.org]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of L-Selenomethionine: A Guide for Laboratory Professionals
The safe and compliant disposal of L-Selenomethionine is a critical aspect of laboratory safety and environmental responsibility. Due to its selenium content, this compound is classified as hazardous waste and requires specific handling and disposal procedures in accordance with federal, state, and local regulations.[1][2][3][4] Adherence to these guidelines is essential to protect both laboratory personnel and the environment from potential harm.
Immediate Safety and Handling Precautions
Before initiating any disposal-related activities, it is imperative to handle this compound with appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat. All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[2][5]
Key Safety Considerations:
-
Avoid Inhalation and Contact: Prevent the generation of dust when handling the solid compound.[3][4] Avoid all contact with skin, eyes, and clothing.[1]
-
Spill Management: In the event of a spill, do not create dust clouds.[3] Carefully sweep up or vacuum the spilled material using an inert absorbent like sand or vermiculite.[1][5] Place the collected material into a sealed and properly labeled hazardous waste container.[5]
-
First Aid: In case of skin contact, immediately wash the affected area with soap and plenty of water.[6] If inhaled, move the individual to fresh air.[1][6] For eye contact, flush with copious amounts of water for at least 15 minutes.[1] In all cases of exposure, seek immediate medical attention.[1][6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous chemical waste stream, segregated from other laboratory waste.
Step 1: Waste Classification and Segregation
-
Hazardous Waste Determination: As a chemical waste generator, you are responsible for determining if the waste is classified as hazardous under US EPA guidelines (40 CFR 261.3) or other local regulations.[1][4] this compound waste is typically considered hazardous due to its toxicity and ecotoxicity.[2]
-
Segregation: Do not mix this compound waste with other waste streams. It must be collected separately in a designated waste container.[5]
Step 2: Waste Accumulation and Storage
-
Designated Container: Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container must be compatible with the chemical and kept tightly closed when not in use.[1][5][6][7]
-
Labeling: The container must be clearly marked with the words "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage Location: Store the waste container in a designated, secure satellite accumulation area within the laboratory. This area should be cool, dry, well-ventilated, and away from incompatible materials such as oxidizing agents.[1][3][4]
Step 3: Arrange for Professional Disposal
-
Engage a Licensed Vendor: The standard and required method for disposal is through a licensed hazardous waste disposal company or an approved waste disposal plant.[1][5][6][8] Contact your institution's Environmental Health and Safety (EHS) department to coordinate a pickup.
-
Prohibited Disposal Methods: this compound must not be disposed of in standard trash or poured down the drain.[9] Selenium compounds are prohibited from sewer disposal and are harmful to aquatic life.[3][9]
Step 4: (Optional) In-House Chemical Treatment
For laboratories with the appropriate facilities and trained personnel, chemical treatment to reduce the hazardous nature of the waste may be an option prior to disposal. This process should only be performed by qualified individuals following a validated protocol.[5]
-
Reduction to Elemental Selenium: A common method involves the chemical reduction of the selenium compound to elemental selenium.[5] This is typically achieved by adding a reducing agent (e.g., sodium sulfite) in an acidified solution.
-
Precipitation and Filtration: The elemental selenium, which is less hazardous, will precipitate out of the solution and can be separated by filtration.[5]
-
Final Disposal: The solid elemental selenium should still be collected as hazardous waste. The remaining liquid filtrate must be neutralized and disposed of in accordance with institutional guidelines.[5]
Quantitative Disposal and Regulatory Data
The following table summarizes key quantitative thresholds related to selenium waste disposal regulations.
| Parameter | Threshold | Regulation/Note |
| EPA Hazardous Waste Number | D010 (Selenium) | Applies if a solid waste produces an extract containing > 1.0 mg/L of selenium.[3] |
| Regulated Soluble Selenium | > 1.0 mg/L | Concentration at which soluble selenium is generally regulated.[10] |
| Required Treatment Level | < 5.7 mg/L | A target concentration for selenium after treatment before final disposal.[10] |
Visualizing the Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. cambridgecommodities.com [cambridgecommodities.com]
- 9. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 10. The Selenium Waste Website - Perma-Fix Environmental Services - Introduction [selenium-waste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling L-Selenomethionine
Essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with L-Selenomethionine.
The proper handling of this compound, an organoselenium compound, is paramount to ensure the safety of laboratory personnel and the integrity of research. This guide provides detailed procedural information on the selection and use of personal protective equipment (PPE), as well as operational and disposal plans to minimize risk and promote a secure working environment.
Operational Plan: Handling this compound Safely
A systematic approach to handling this compound is crucial. The following step-by-step guidance outlines the necessary precautions from preparation to disposal.
1. Engineering Controls and Preparation:
-
Ventilation: Always handle this compound in a well-ventilated area.[1][2][3] A chemical fume hood is recommended to minimize the inhalation of dust or aerosols.
-
Eyewash and Safety Shower: Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1]
-
Minimize Dust: Take precautions to minimize dust generation and accumulation during handling.[1][3]
2. Personal Protective Equipment (PPE) Selection and Use:
Appropriate PPE is the most critical barrier between the researcher and the chemical. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles conforming to EU Standard EN166 or OSHA 29 CFR 1910.133.[1][2] | Protects eyes from contact with this compound dust or splashes, which can cause serious eye irritation.[2] |
| Skin Protection | Gloves: Chemically impermeable gloves.[2] Nitrile gloves are a good general choice, but always consult the manufacturer's chemical resistance data.[4] Clothing: A laboratory coat or a chemical apron should be worn.[1] For larger quantities or increased risk of exposure, impervious clothing is recommended.[2][4] | Prevents skin contact, which can cause irritation.[2] Prolonged or repeated contact may lead to dermatitis.[1] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if dust is generated and ventilation is inadequate.[1] | This compound is toxic if inhaled.[3][4] A respirator protects the respiratory tract from harmful dust particles. |
3. Handling and Experimental Procedures:
-
Avoid Contact: Avoid all direct contact with the substance. Do not touch eyes, skin, or clothing.[1][3]
-
Hygiene: Wash hands thoroughly after handling this compound, even if gloves were worn.[1][2][3] Do not eat, drink, or smoke in the work area.[2][3]
-
Container Management: Keep the container tightly closed when not in use.[1][2][3]
4. Accidental Release Measures:
-
Evacuate: In case of a spill, evacuate unnecessary personnel from the area.[2]
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Containment: Wearing appropriate PPE, carefully sweep or vacuum up the spilled material and place it into a suitable, labeled container for disposal.[1][3] Avoid generating dust.[1]
-
Decontamination: Clean the spill area thoroughly.
5. Disposal Plan:
-
Waste Characterization: this compound and any contaminated materials (e.g., gloves, wipes) must be treated as hazardous waste.
-
Containerization: Dispose of waste in a clearly labeled, sealed container.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2][3][5] Do not allow the chemical to enter drains or the environment.[2][5]
Glove Selection for Handling this compound
| Glove Material | General Resistance Profile | Considerations for this compound |
| Nitrile | Good resistance to a wide range of chemicals, including oils, greases, and some acids and bases.[4] Tends to tear when punctured, providing a clear indication of a breach.[4] | A suitable choice for incidental contact. For extended contact, double-gloving or using a thicker nitrile glove is recommended. |
| Neoprene | Offers good resistance to a broad spectrum of chemicals, including acids, caustics, and oils. | May be a suitable alternative to nitrile. Check manufacturer data for resistance to organoselenium compounds. |
| Butyl Rubber | Provides excellent resistance to a wide variety of chemicals, including ketones, esters, and aldehydes. | A good option for handling this compound, especially where higher levels of protection are required. |
| Latex (Natural Rubber) | Generally offers poor resistance to organic solvents and many chemicals.[4] Can also cause allergic reactions. | Not recommended for handling this compound due to its limited chemical resistance.[4] |
Note: The thickness of the glove material is a critical factor in its chemical resistance. Thicker gloves generally provide greater protection but may reduce dexterity.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound, from preparation to disposal.
By adhering to these safety protocols and operational guidelines, researchers can significantly mitigate the risks associated with handling this compound, fostering a culture of safety and responsibility in the laboratory.
References
- 1. cdn.mscdirect.com [cdn.mscdirect.com]
- 2. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 3. Understanding the EU Chemical Permeation Standard: A Guide to Glove Protection [shieldscientific.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. Chemical Resistant Gloves | Ansell USA [ansell.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
